Piperidolate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylpiperidin-3-yl) 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVBAZBLKXIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129-77-1 (hydrochloride) | |
| Record name | Piperidolate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048164 | |
| Record name | Piperidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-98-4 | |
| Record name | Piperidolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidolate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJO31255V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piperidolate mechanism of action on smooth muscle
An in-depth technical guide to the core mechanism of action of Piperidolate on smooth muscle for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic anticholinergic agent recognized for its spasmolytic properties, particularly within the gastrointestinal tract.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) on smooth muscle cells.[2][3] By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascades that lead to smooth muscle contraction, resulting in muscle relaxation and the alleviation of spasms.[1][4] While the clinical efficacy of this compound as a spasmolytic is established, a detailed quantitative characterization of its binding profile across all five muscarinic receptor subtypes is not extensively documented in publicly available scientific literature.[5][6] This guide elucidates the core mechanism of action of this compound, details the experimental protocols for characterizing its anticholinergic activity, and presents the relevant signaling pathways.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The pharmacological effects of this compound are primarily attributable to its activity as a competitive antagonist at muscarinic acetylcholine receptors.[1] Acetylcholine, the endogenous ligand for these receptors, is a key neurotransmitter in the parasympathetic nervous system, which regulates involuntary functions, including smooth muscle contraction.[4] There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine.[1] this compound binds to these receptors without activating them, thereby preventing acetylcholine from initiating the intracellular signaling that leads to muscle contraction.[1]
Smooth muscle contraction is predominantly mediated by M2 and M3 receptor subtypes.[5]
-
M3 Receptor Pathway: M3 receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[1]
-
M2 Receptor Pathway: M2 receptors are coupled to Gi/o proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally contributes to muscle relaxation. Therefore, M2 receptor activation indirectly promotes contraction by inhibiting relaxation pathways.[5]
This compound, by acting as a general muscarinic antagonist, blocks both the direct contractile signals from M3 receptors and the relaxation-inhibiting signals from M2 receptors, resulting in smooth muscle relaxation.[5][6]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Antagonism of the Gq/11 signaling pathway by this compound.
Caption: Antagonism of the Gi/o signaling pathway by this compound.
Quantitative Analysis of Anticholinergic Activity
Data Presentation
To provide a framework for comparison, the following table summarizes the binding affinities (Ki, in nM) for well-characterized non-selective and selective muscarinic antagonists.
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound Hydrochloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine (Non-selective) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine (M1-selective) | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.[6]
Experimental Protocols
The following protocols describe standard methods used to determine the binding affinity and functional antagonism of compounds like this compound at muscarinic receptors.
Radioligand Binding Assays
These assays measure the direct binding of a compound to a receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype (M1-M5).
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues recombinantly expressing a single human muscarinic receptor subtype.
-
Assay Components: The assay mixture includes the prepared membranes, a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Caption: Experimental workflow for a radioligand binding assay.
Functional Assays (Isolated Tissue)
These assays measure the physiological response of a tissue to a drug.
-
Objective: To determine the functional antagonism (pA2 value) of this compound on smooth muscle contraction.
-
Methodology (Isolated Rat Ileum):
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.[2]
-
Tissue Isolation: A segment of the ileum (2-3 cm) is isolated and cleaned of mesenteric tissue.[2]
-
Organ Bath Setup: The ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[2]
-
Equilibration: The tissue equilibrates for 30-60 minutes under a resting tension of 1g.[2]
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine) is generated to establish a baseline contractile response.
-
Drug Incubation: The tissue is washed and allowed to recover. It is then incubated with a fixed concentration of this compound for a specific period.
-
Schild Analysis: The cumulative concentration-response curve to the agonist is repeated in the presence of this compound. This process is repeated with several different concentrations of this compound.
-
Data Analysis: The dose ratios (ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)) is constructed. For a competitive antagonist, the slope should be close to 1.0, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Conclusion
This compound hydrochloride functions as an effective antispasmodic agent through its core mechanism as a muscarinic receptor antagonist.[2][3] By competitively blocking the action of acetylcholine on smooth muscle cells, particularly at M2 and M3 receptors, it inhibits the intracellular signaling pathways that lead to contraction.[1][5] While its clinical utility is recognized, a comprehensive, publicly available quantitative analysis of its binding selectivity across the five muscarinic receptor subtypes is currently lacking.[6] The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such a quantitative analysis, which would further refine our understanding of its pharmacological profile and aid in the development of future smooth muscle relaxants.
References
An In-Depth Technical Guide to the Anticholinergic Properties of Piperidolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Muscarinic Receptor Antagonism
Piperidolate hydrochloride exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating a wide array of involuntary bodily functions, including smooth muscle contraction, glandular secretion, and heart rate.[1][2]
There are five genetically distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the various effects of acetylcholine throughout the body. This compound hydrochloride, by binding to these receptors without activating them, prevents acetylcholine from binding and initiating downstream signaling cascades.[2] This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and secretions, which is the basis for its therapeutic use in conditions characterized by gastrointestinal hypermotility and spasms.[1][2]
Muscarinic Receptor Subtype Signaling Pathways
Muscarinic receptors mediate their diverse physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to G-proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]i) and activation of Protein Kinase C (PKC).
-
M2 and M4 Receptors: These subtypes predominantly couple to G-proteins of the Gi/o family. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[3] The βγ subunits of the Gi/o protein can also directly modulate ion channels.
This compound hydrochloride, as a muscarinic antagonist, inhibits these signaling pathways upon binding to the respective receptor subtypes.
Quantitative Data on Muscarinic Receptor Affinity
A thorough understanding of the anticholinergic profile of a compound like this compound hydrochloride requires quantitative data on its binding affinity (K_i_) and functional antagonism (pA₂) at each muscarinic receptor subtype.[2] As of this writing, a detailed characterization of this compound hydrochloride's binding profile across all five muscarinic receptor subtypes is not available in the public scientific literature.[2]
To provide a framework for such a comparative analysis, the following table includes data for Atropine (a non-selective antagonist) and Pirenzepine (B46924) (an M₁-selective antagonist) to serve as a reference. The K_i_ value is the inhibition constant, representing the concentration of a ligand that will occupy 50% of the receptors in the absence of the native ligand; a lower K_i_ value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (K_i_ in nM) of Reference Muscarinic Receptor Antagonists
| Antagonist | M₁ Receptor K_i_ (nM) | M₂ Receptor K_i_ (nM) | M₃ Receptor K_i_ (nM) | M₄ Receptor K_i_ (nM) | M₅ Receptor K_i_ (nM) |
| This compound HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | ~1-2[4][5][6] | ~2-4[4][7] | ~2-4[4] | ~1-2[4] | ~3[4] |
| Pirenzepine | ~15-25[5][8] | ~300-800[8] | ~100-400 | ~20-90 | ~60-130 |
Note: The K_i_ values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on the specific experimental conditions.
Experimental Protocols
To determine the muscarinic receptor subtype selectivity of this compound Hydrochloride, standardized in vitro pharmacological assays are required. The two primary methods are radioligand binding assays and functional assays.[9]
Radioligand Competition Binding Assay
This in vitro technique directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand known to bind to the target.[9]
Objective: To determine the inhibition constant (K_i_) of this compound hydrochloride at each of the five human muscarinic receptor subtypes (M₁-M₅).
Methodology:
-
Membrane Preparation:
-
Utilize membranes from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅).
-
Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[10] Resuspend and store the membrane aliquots at -80°C.[10] Determine protein concentration using a standard method (e.g., BCA assay).[10]
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate for each condition:
-
Total Binding (TB): Cell membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration (e.g., 1-10 µM) of a non-labeled antagonist like atropine.[11]
-
Competition: Cell membranes + radioligand + varying concentrations of this compound hydrochloride (typically a 10-point concentration curve, e.g., 10⁻¹⁰ M to 10⁻³ M).[12]
-
-
The radioligand is typically a high-affinity muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS), used at a concentration near its dissociation constant (K_d_).[11]
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10][12]
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[10][12] This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound hydrochloride to generate a competition curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the K_i_ value from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response mediated by the activation of a specific muscarinic receptor subtype. The choice of assay depends on the G-protein coupling of the receptor.
4.2.1. Calcium Flux Assay (for M₁, M₃, M₅ Receptors)
Objective: To determine the potency (IC₅₀ or pA₂) of this compound hydrochloride in inhibiting agonist-induced calcium mobilization in cells expressing Gq/11-coupled receptors.[13]
Methodology:
-
Cell Culture: Plate cells stably expressing M₁, M₃, or M₅ receptors in a 96-well or 384-well plate and culture overnight.[14]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol.[15] These dyes exhibit increased fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition:
-
Add varying concentrations of this compound hydrochloride (the antagonist) to the wells and pre-incubate for a defined period.
-
Add a fixed concentration of a known muscarinic agonist (e.g., carbachol, acetylcholine) to stimulate the receptors.
-
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection (e.g., a FLIPR system). The agonist addition will trigger a rapid increase in fluorescence in control wells, which will be attenuated in wells pre-treated with this compound.
-
Data Analysis:
-
Generate concentration-response curves for the antagonist's inhibition of the agonist response.
-
Calculate the IC₅₀ value.
-
Alternatively, perform a Schild analysis .[16] This involves generating full agonist concentration-response curves in the presence of several fixed concentrations of this compound. The rightward shift of the agonist curve is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in agonist concentration to produce the original response.[11][17] A higher pA₂ value indicates a more potent antagonist.[16]
-
4.2.2. cAMP Assay (for M₂, M₄ Receptors)
Objective: To determine the potency (IC₅₀ or pA₂) of this compound hydrochloride in blocking the agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled receptors.[13]
Methodology:
-
Cell Culture: Plate cells stably expressing M₂ or M₄ receptors.
-
Assay Setup:
-
Pre-treat cells with a direct adenylyl cyclase activator, such as forskolin, to stimulate and elevate basal cAMP levels.[15]
-
Add varying concentrations of this compound hydrochloride (antagonist) followed by a fixed concentration of a muscarinic agonist. The agonist will normally inhibit forskolin-stimulated cAMP production.
-
-
Incubation: Incubate the cells to allow for modulation of cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF, FRET, or ELISA.[15]
-
Data Analysis:
-
Quantify the ability of this compound hydrochloride to reverse the agonist-induced decrease in cAMP levels.
-
Generate concentration-response curves and calculate the IC₅₀ or pA₂ value as described for the calcium flux assay.
-
Conclusion
This compound hydrochloride is an effective anticholinergic agent that functions as a muscarinic receptor antagonist.[2] Its clinical efficacy as a spasmolytic is well-established, but a detailed characterization of its binding profile and selectivity across the five muscarinic receptor subtypes is not currently available in the public scientific literature.[2] The experimental protocols detailed in this guide provide a robust and standardized framework for researchers and drug development professionals to undertake such a quantitative analysis, enabling a more complete understanding of its pharmacological profile.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. apexbt.com [apexbt.com]
- 5. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pa2 determination | PPTX [slideshare.net]
Navigating the Preclinical Pharmacokinetics of Piperidolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidolate, an antimuscarinic agent with antispasmodic properties, holds therapeutic potential. However, a comprehensive understanding of its pharmacokinetic profile in preclinical models is crucial for its translation into clinical applications. This technical guide addresses the current landscape of this compound pharmacokinetic research, acknowledging the limited publicly available data. It aims to equip researchers with a foundational framework for designing and executing robust preclinical pharmacokinetic studies. This document outlines key experimental protocols, data presentation strategies, and visual workflows to guide the empirical determination of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
Proposed Framework for Preclinical Pharmacokinetic Data Generation
Given the data gap, researchers are encouraged to conduct preliminary dose-finding and toxicity studies to establish safe and effective dosage ranges for their specific experimental models.[1] The following tables provide a structured format for summarizing empirically determined pharmacokinetic parameters.
Data Presentation: Summarized Pharmacokinetic Parameters
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Mouse | Rabbit | Dog |
| Dose (mg/kg) | * empirically determined | empirically determined | empirically determined | empirically determined * |
| C₀ (ng/mL) | ||||
| AUC₀-t (ng·h/mL) | ||||
| AUC₀-inf (ng·h/mL) | ||||
| t₁/₂ (h) | ||||
| CL (L/h/kg) | ||||
| Vd (L/kg) |
Caption: This table should be populated with mean ± SD values for key pharmacokinetic parameters following a single intravenous bolus administration of this compound. C₀: Initial plasma concentration; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Mouse | Rabbit | Dog |
| Dose (mg/kg) | * empirically determined | empirically determined | empirically determined | empirically determined * |
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC₀-t (ng·h/mL) | ||||
| AUC₀-inf (ng·h/mL) | ||||
| t₁/₂ (h) | ||||
| F (%) |
Caption: This table should be populated with mean ± SD values for key pharmacokinetic parameters following a single oral administration of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.
Detailed Experimental Protocols
The following protocols are based on established methodologies and can be adapted for this compound pharmacokinetic studies.
Animal Models and Husbandry
Studies can be conducted in various preclinical species, including Wistar or Sprague-Dawley rats (200-250 g), mice, and rabbits.[2] Animals should be housed in controlled conditions with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the experiment.[2]
Dosing Solution Preparation
For compounds with low aqueous solubility, a co-solvent vehicle may be necessary. A common vehicle consists of 5% DMSO, 30% PEG300, and 5% Tween 80 in saline.[2]
Protocol:
-
Calculate the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (e.g., 5-10 mL/kg for oral administration in rodents).[1]
-
Prepare a master solution of this compound in DMSO.
-
Add the calculated volume of PEG300 and vortex until clear.
-
Add the calculated volume of Tween 80 and vortex until clear.
-
Slowly add sterile saline or PBS to the final volume and vortex thoroughly to ensure a clear solution.[1]
Drug Administration
Oral Gavage (Rat/Mouse): This method ensures accurate oral dosing.[1]
-
Materials: Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats).[1]
-
Procedure:
-
Weigh the animal to calculate the precise dosing volume.
-
Measure the gavage needle from the animal's nose to the last rib to determine the correct insertion depth.
-
Gently restrain the animal and pass the gavage needle into the esophagus.
-
If no resistance is met, slowly administer the dose.
-
Withdraw the needle and monitor the animal for any signs of distress.[1]
-
Intravenous Injection (IV): IV administration ensures 100% bioavailability.[2]
-
Procedure: Administration is typically via a cannulated vein, such as the jugular vein in rats.
Intraperitoneal Injection (IP): A common route for systemic administration in rodents.[2]
-
Procedure:
-
Restrain the animal on its back.
-
Locate the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-20 degree angle and inject the solution.[1]
-
Blood Sample Collection
Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.
Plasma Sample Preparation and Analysis
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples due to its sensitivity and selectivity.[3][4]
-
Sample Preparation: Protein precipitation is a common method for extracting drugs from plasma.[3]
-
Chromatography: A C18 column can be used for separation with a suitable mobile phase.[3]
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[3]
The method should be validated for linearity, accuracy, precision, and recovery.[3][5]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in preclinical pharmacokinetic studies of this compound.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Key validation parameters for the analytical method.
Conclusion
While specific pharmacokinetic data for this compound in preclinical models remains limited in the public domain, this guide provides a comprehensive framework for researchers to systematically generate this crucial information. By following the outlined protocols for drug administration, sample analysis, and data organization, the scientific community can build a robust understanding of this compound's ADME profile. This will be instrumental in advancing its development and ultimately realizing its therapeutic potential. Researchers are strongly encouraged to publish their findings to fill the existing knowledge gap.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
In Vivo Effects of Piperidolate on Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Piperidolate on gastrointestinal (GI) motility. This compound is an anticholinergic agent, specifically a muscarinic receptor antagonist, utilized for its antispasmodic properties in the management of GI hypermotility disorders, such as irritable bowel syndrome (IBS).[1] This document details its mechanism of action, summarizes key in vivo experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its primary effect by competitively blocking the action of acetylcholine (B1216132) (ACh) at muscarinic receptors on the smooth muscle cells of the gastrointestinal tract.[2] This antagonism prevents the initiation of the signaling cascade that leads to muscle contraction, resulting in a reduction in the frequency and intensity of smooth muscle contractions and alleviation of spasms.[2]
The two primary muscarinic receptor subtypes involved in GI motility that are targeted by this compound are the M2 and M3 receptors.[1]
-
M3 Receptor Pathway: The activation of M3 receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin and myosin light-chain kinase, leading to smooth muscle contraction. This compound blocks the initial binding of ACh to the M3 receptor, thereby inhibiting this entire contractile cascade.
-
M2 Receptor Pathway: M2 receptors are coupled to Gi proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the levels of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), an enzyme that typically promotes muscle relaxation. Therefore, the activation of M2 receptors indirectly contributes to muscle contraction by suppressing relaxation pathways. By blocking M2 receptors, this compound prevents this inhibition of relaxation.[1]
The combined antagonism of M3 and M2 receptors by this compound leads to a potent relaxation of gastrointestinal smooth muscle and a reduction in spasmodic activity.
Signaling Pathway of this compound's Action
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.
Data Presentation: In Vivo Efficacy of this compound
While direct head-to-head in vivo comparative studies for this compound against other antispasmodics are not extensively available in the public domain, its efficacy can be inferred from established animal models of intestinal hypermotility.[2] The following tables summarize the expected quantitative outcomes based on typical results from such preclinical models.
Table 1: Effect of this compound on Intestinal Transit (Charcoal Meal Model)
| Treatment Group | Animal Model | Dose (mg/kg) | Intestinal Transit (%) | % Inhibition of Transit |
| Control (Vehicle) | Mouse/Rat | - | Baseline Value | - |
| This compound HCl | Mouse/Rat | Dose 1 | Significant Reduction | Calculated % |
| This compound HCl | Mouse/Rat | Dose 2 | Significant Reduction | Calculated % |
| Atropine (Standard) | Mouse/Rat | Standard Dose | Significant Reduction | Calculated % |
Note: Specific quantitative data from publicly available, peer-reviewed studies are limited. The results are presented as expected outcomes based on the known mechanism of action.
Table 2: Effect of this compound on Castor Oil-Induced Diarrhea
| Treatment Group | Animal Model | Dose (mg/kg) | Onset of Diarrhea (min) | Total Number of Wet Feces | % Inhibition of Defecation |
| Control (Vehicle) | Mouse | - | Baseline Value | Baseline Value | - |
| This compound HCl | Mouse | Dose 1 | Significant Delay | Significant Reduction | Calculated % |
| This compound HCl | Mouse | Dose 2 | Significant Delay | Significant Reduction | Calculated % |
| Loperamide (Standard) | Mouse | 2 | Significant Delay | Significant Reduction | Calculated % |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard in vivo protocols used to assess the effects of this compound on gastrointestinal motility.
Charcoal Meal Transit Test in Mice/Rats
This in vivo model is used to specifically measure the effect of a substance on gastrointestinal motility.[2]
Objective: To quantify the extent of intestinal transit of a non-absorbable marker and to determine the inhibitory effect of this compound.
Materials:
-
Male Swiss albino mice (20-25g) or Wistar rats (200-250g)
-
This compound Hydrochloride
-
Vehicle (e.g., 0.9% saline or distilled water)
-
Charcoal meal (10% activated charcoal suspension in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Animals are fasted for 18-24 hours with free access to water prior to the experiment.
-
Grouping and Treatment: The animals are randomly divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle orally.
-
Test Groups: Receive different doses of this compound Hydrochloride orally.
-
Standard Group: Receives a standard antimotility agent like atropine.
-
-
Charcoal Administration: After a set period following drug administration (e.g., 30-60 minutes), each animal is given a fixed volume of the charcoal meal via oral gavage (e.g., 0.5 mL for mice).
-
Observation Period: The animals are monitored for a specific duration (e.g., 20-30 minutes).
-
Euthanasia and Dissection: Following the observation period, the animals are humanely euthanized by cervical dislocation. The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.
-
Measurement: The total length of the small intestine is measured, along with the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: The intestinal transit is calculated as a percentage of the total length of the small intestine:
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
The percentage inhibition of transit for the test groups is calculated relative to the control group.
-
Experimental Workflow: Charcoal Meal Transit Test
Caption: Workflow for the charcoal meal intestinal transit test.
Castor Oil-Induced Diarrhea Model in Mice
This in vivo model assesses the overall effect of a compound on both intestinal motility and secretion, which are stimulated by the active metabolite of castor oil, ricinoleic acid.[2]
Objective: To evaluate the antidiarrheal properties of this compound by measuring its effect on the onset and frequency of castor oil-induced defecation.
Materials:
-
Male Swiss albino mice (20-25g)
-
This compound Hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Castor oil
-
Standard antidiarrheal agent (e.g., Loperamide, 2 mg/kg)
-
Individual cages with absorbent paper lining
Procedure:
-
Animal Preparation: Mice are fasted for 18 hours with free access to water.
-
Grouping and Treatment: Animals are divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle orally.
-
Test Groups: Receive different doses of this compound Hydrochloride orally.
-
Standard Group: Receives Loperamide orally.
-
-
Induction of Diarrhea: One hour after the initial treatment, each mouse is administered 0.5 mL of castor oil orally.
-
Observation: The animals are placed in individual cages with pre-weighed absorbent paper and observed for a period of 4 hours.
-
Data Collection: The following parameters are recorded for each animal:
-
Time to the first diarrheal stool (onset of diarrhea).
-
Total number of diarrheal (wet) stools.
-
Total weight of the fecal output (by weighing the absorbent paper at the end of the observation period).
-
-
Data Analysis:
-
The percentage inhibition of defecation is calculated for each group compared to the control group.
-
Experimental Workflow: Castor Oil-Induced Diarrhea Model
Caption: Workflow for the castor oil-induced diarrhea model in mice.
Conclusion
This compound effectively reduces gastrointestinal motility through the antagonism of M2 and M3 muscarinic receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. In vivo models, such as the charcoal meal transit test and the castor oil-induced diarrhea model, are standard methods for evaluating its antispasmodic and antimotility effects. While publicly available, peer-reviewed quantitative data for this compound from these specific models are limited, the established protocols demonstrate its expected efficacy in significantly reducing intestinal transit and inhibiting diarrhea. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and other antimuscarinic agents for the treatment of gastrointestinal motility disorders.
References
An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of Piperidolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidolate is recognized as an anticholinergic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a component of the parasympathetic nervous system, these receptors are integral to regulating a variety of involuntary physiological functions, including glandular secretion, heart rate, and smooth muscle contraction.[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound to the five muscarinic receptor subtypes (M1, M3, M5 and M2, M4), its mechanism of action, and the associated signaling pathways. While specific quantitative binding affinity data for this compound across all muscarinic receptor subtypes is not extensively documented in publicly available literature, this guide outlines the established experimental protocols for determining these values, thereby serving as a foundational resource for research and drug development.[2]
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] By binding to these receptors without initiating a cellular response, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the receptor.[1] This blockade of parasympathetic stimulation results in a reduction of smooth muscle tone and secretions, which forms the basis of its therapeutic applications in managing conditions related to gastrointestinal hypermotility.[3]
There are five distinct subtypes of muscarinic receptors, designated M1 through M5, which are all G-protein coupled receptors (GPCRs).[1] These subtypes are differentially expressed throughout the body and couple to different G-proteins to initiate various intracellular signaling cascades.[4]
This compound Muscarinic Receptor Binding Affinity
A thorough review of the scientific literature indicates a lack of specific quantitative data for the binding affinity (Ki) or functional potency (IC50/pA2) of this compound for the individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[2] While this compound is established as a general muscarinic antagonist, its selectivity profile across the five subtypes has not been publicly documented.[2]
To facilitate future research and provide a comparative context, the following table includes binding affinity data for well-characterized non-selective and M1-selective muscarinic antagonists, Atropine and Pirenzepine, respectively.[2]
Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Receptor Antagonists [2]
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.[2]
Experimental Protocols for Determining Binding Affinity
To determine the binding affinity of this compound for each muscarinic receptor subtype, standardized in vitro pharmacological assays are necessary. Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a specific receptor subtype.[2][4]
Radioligand Competition Binding Assay
This technique measures the ability of an unlabeled compound (the competitor, i.e., this compound) to displace a radiolabeled ligand known to bind with high affinity to the target muscarinic receptor.[1] The resulting data can be used to calculate the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50), which is then used to determine the equilibrium dissociation constant (Ki).[1] A lower Ki value signifies a higher binding affinity.[1]
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2]
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).[1]
-
This compound hydrochloride.[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
96-well microplates.[1]
-
Glass fiber filters.[1]
-
Vacuum filtration manifold.[1]
-
Scintillation counter and scintillation fluid.[1]
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the specific muscarinic receptor subtype of interest.[2]
-
Competitive Binding Assay:
-
Incubate a constant concentration of the radiolabeled muscarinic antagonist with the prepared cell membranes.[2]
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.[2]
-
Allow the mixture to incubate and reach equilibrium.[2]
-
Separate the bound and free radioligand via rapid filtration through glass fiber filters.[2]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.[1]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]
-
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining the potency of an antagonist by measuring its ability to inhibit the cellular response following receptor activation.[2] The choice of assay is dependent on the G-protein to which the muscarinic receptor subtype couples.[2]
-
M1, M3, and M5 Receptors (Gq/11 coupled): These receptors activate phospholipase C, leading to an increase in intracellular calcium.[2][4] A calcium mobilization assay can be used to quantify the ability of this compound to inhibit agonist-induced calcium mobilization.[2]
-
M2 and M4 Receptors (Gi/o coupled): These receptors inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[2][4] A cAMP assay can be employed to measure the ability of this compound to counteract the agonist-induced decrease in cAMP.[2]
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes mediate their physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling cascades.[1] this compound, as a muscarinic antagonist, inhibits these signaling pathways upon binding to the respective receptor subtypes.[1]
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 receptor subtypes primarily couple to G-proteins of the Gq/11 family.[1][5] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][6] This cascade leads to cellular responses such as smooth muscle contraction and glandular secretion.[1]
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
M2 and M4 Receptor Signaling
The M2 and M4 receptor subtypes predominantly couple to G-proteins of the Gi/o family.[1][5] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] The βγ subunits of the Gi/o proteins can also directly modulate ion channels.[4]
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Conclusion
This compound is an established muscarinic receptor antagonist with clear therapeutic applications as a spasmolytic.[1] However, a detailed characterization of its binding affinity and selectivity profile across the five muscarinic receptor subtypes is not currently available in the public scientific literature.[2] The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such a quantitative analysis. A comprehensive understanding of this compound's interaction with each muscarinic receptor subtype is essential for elucidating its full pharmacological profile and potentially identifying new therapeutic uses.
References
Structure-Activity Relationship of Piperidolate and Its Analogs: A Technical Guide
Introduction
Piperidolate hydrochloride is a synthetic anticholinergic agent known for its spasmolytic properties, particularly within the gastrointestinal tract.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it plays a crucial role in managing conditions characterized by hypermotility and smooth muscle spasms.[2][3] Understanding the structure-activity relationship (SAR) of this compound and its analogs is fundamental for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound's mechanism of action, the signaling pathways it modulates, and the structural requirements for its pharmacological activity. It also details key experimental protocols for its evaluation, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action for this compound hydrochloride is the competitive blockade of muscarinic acetylcholine receptors.[3] These G-protein coupled receptors (GPCRs), with five distinct subtypes (M1-M5), are central to the parasympathetic nervous system, regulating functions like smooth muscle contraction and glandular secretion.[1] By binding to these receptors without activating them, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from initiating its downstream signaling cascades.[1] This inhibition of parasympathetic stimulation results in the relaxation of smooth muscle, which is the basis for its therapeutic effect.[1][3]
Core Signaling Pathways
This compound's antagonism affects distinct intracellular signaling pathways depending on the muscarinic receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1]
-
Gq/11 Signaling Pathway (M1, M3, M5 Receptors): Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[1] this compound inhibits these effects.[1]
-
Gi/o Signaling Pathway (M2, M4 Receptors): This pathway, upon activation by ACh, inhibits the enzyme adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[1] The βγ-subunits of the Gi/o protein can also activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization.[1] this compound blocks these inhibitory effects.[1]
Structure-Activity Relationship Data
Table 1: Comparative Binding Affinities of Reference Muscarinic Antagonists
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM (approx.) | Selectivity Profile |
|---|---|---|---|
| Atropine | M1 | ~1-2 | Non-selective |
| M2 | ~2-4 | ||
| M3 | ~1-3 | ||
| Pirenzepine | M1 | ~15-25 | M1-selective |
| M2 | ~300-800 | ||
| M3 | ~200-500 |
Note: Ki values are approximate ranges compiled from various sources and can vary based on experimental conditions.[4] Data for this compound Hydrochloride is not publicly documented in the reviewed resources.[4]
Limited quantitative data is available for this compound's direct effect on smooth muscle tissue.
Table 2: In Vitro Inhibitory Effect of this compound Hydrochloride
| Species | Tissue | Agonist | This compound Conc. (final) | Observed Effect | Reference |
|---|---|---|---|---|---|
| Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ | Depression in tension and motor activity | [5] |
Note: This data is based on a product information sheet and may lack the statistical depth of a peer-reviewed study.[5]
SAR studies on related piperidine (B6355638) analogs reveal key structural insights. For instance, studies on piperidinol analogs with anti-tuberculosis activity showed that stereochemistry and substitutions on appended aryl rings significantly impact biological activity.
Table 3: Example SAR Data for Piperidinol Analogs with Anti-tuberculosis Activity
| Compound | Stereochemistry (at secondary hydroxyl) | Aryl C-ring Substitution | MIC (μg/mL) |
|---|---|---|---|
| 4b | R | p-Chloro | 1.4 |
| 4m | S | p-Trifluoromethyl | 1.7 |
Source: Adapted from discovery and evaluation studies of piperidinol analogs.[6] This table is included to illustrate SAR principles within the broader piperidine class.
General SAR principles for piperidine-based muscarinic antagonists suggest that the basic nitrogen is crucial for binding to an aspartate residue in the receptor binding pocket. The ester group and the bulky diphenylacetate moiety contribute to receptor affinity and antagonistic properties through hydrophobic and van der Waals interactions. Modifications to the N-alkyl substituent (N-ethyl in this compound) can influence potency and selectivity.
Experimental Protocols
Reproducible and validated experimental protocols are essential for evaluating the SAR of this compound analogs.
1. In Vitro Assay: Acetylcholine-Induced Spasm in Isolated Rat Ileum
This ex vivo model is fundamental for assessing the direct antispasmodic effects of compounds on intestinal smooth muscle.[2]
-
Methodology:
-
Tissue Isolation: Humanely euthanize a rat according to approved protocols and isolate a segment of the terminal ileum. Place the tissue in a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[7]
-
Organ Bath Setup: Mount a 2-3 cm tissue segment in an organ bath chamber containing Krebs buffer at 37°C. Attach one end to a fixed hook and the other to an isometric force transducer.[5][7]
-
Equilibration: Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.[5]
-
Induction of Contraction: Add a standard concentration of acetylcholine (e.g., 1 µM) to induce a stable, submaximal contraction. Record the amplitude of the contraction.[2][5]
-
Drug Administration: Wash the tissue to allow recovery. Pre-incubate the tissue with varying concentrations of this compound or an analog for a set period (e.g., 15-20 minutes) before re-introducing acetylcholine.[2][5]
-
Data Analysis: Measure the contraction amplitude in the presence of the test compound. Express the response as a percentage of the control contraction and plot a dose-response curve to calculate the IC₅₀ value (the concentration causing 50% inhibition).[5]
-
2. Radioligand Binding Assay for Receptor Subtype Selectivity
This method directly measures the affinity of a compound for a specific receptor subtype, which is crucial for determining selectivity.[4]
-
Methodology:
-
Membrane Preparation: Harvest cell cultures (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Lyse the cells and isolate the cell membranes containing the receptors via centrifugation.[4]
-
Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound analog).
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Repeat the assay for each muscarinic receptor subtype to establish a selectivity profile.[4]
-
This compound exerts its therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors, thereby inhibiting Gq/11 and Gi/o-mediated signaling pathways. The SAR of piperidine-based anticholinergics is dictated by the interplay of the basic nitrogen center, the ester linkage, and the size and nature of the N-alkyl and ester substituents. While comprehensive quantitative SAR data for a wide range of this compound analogs is not extensively published, the established experimental protocols for functional and binding assays provide a clear framework for future investigation. A systematic exploration of substitutions on the piperidine ring, the acyl unit, and the N-alkyl group, guided by the methodologies outlined in this guide, will be instrumental in the development of next-generation antispasmodic agents with enhanced potency and receptor subtype selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Piperidolate for inhibiting acetylcholine-induced contractions
An In-Depth Technical Guide on Piperidolate for Inhibiting Acetylcholine-Induced Contractions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary therapeutic application is as an antispasmodic, particularly for relieving cramps in the gastrointestinal tract and bladder.[3] This is achieved by inhibiting the contractile effects of acetylcholine (ACh) on smooth muscle.[2][4] This technical guide provides a detailed overview of the mechanism of action, quantitative efficacy, and standard experimental protocols used to characterize this compound's inhibitory effects on acetylcholine-induced contractions.
Core Mechanism of Action: Muscarinic Receptor Antagonism
Acetylcholine-induced smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family.[1][5][6] Upon ACh binding, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][7]
IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1] The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of myosin light chain kinase, phosphorylation of myosin, and ultimately, smooth muscle contraction.[7]
This compound functions by competitively binding to these muscarinic receptors without activating them.[1][4] This blockade prevents acetylcholine from binding and initiating the downstream signaling cascade, thereby inhibiting smooth muscle contraction and reducing spasms.[1][2]
Caption: Acetylcholine signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The potency of a competitive antagonist like this compound is often expressed by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist required to produce a two-fold shift in the agonist's dose-response curve.[1] While specific quantitative binding affinities (Ki) and functional potencies (pA2) for this compound across all muscarinic receptor subtypes are not widely available in public literature, the following tables provide comparative data for other well-characterized muscarinic antagonists to serve as a reference.[1][8]
Table 1: Comparative pA2 Values of Muscarinic Antagonists against Acetylcholine/Carbachol
| Antagonist | Tissue Preparation | pA2 Value | Reference |
| Atropine | Rat Lungs | 9.01 | [9] |
| Atropine | Human Colon (Circular) | 8.72 | [10] |
| 4-DAMP (M3-selective) | Rat Pancreatic Acini | 8.79 | [11] |
| 4-DAMP (M3-selective) | Human Colon (Circular) | 9.41 | [10] |
| Pirenzepine (M1-selective) | Rat Lungs | 7.39 | [9] |
| Pirenzepine (M1-selective) | Human Colon (Circular) | 7.23 | [10] |
Table 2: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists
| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [8] |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | [8] |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 | [8] |
Note: Ki values are approximate ranges compiled from various sources and can vary based on experimental conditions.[8]
Experimental Protocols
To determine the quantitative parameters of this compound's inhibitory action, standardized in vitro and ex vivo assays are employed.
Isolated Organ Bath for Functional Antagonism (Schild Analysis)
This ex vivo method is the gold standard for assessing the functional potency of an antagonist on smooth muscle tissue.[4][12] It measures the ability of the antagonist to inhibit agonist-induced contractions.
Caption: Workflow for determining antagonist potency using an isolated organ bath.
Detailed Methodology:
-
Tissue Preparation: A segment of smooth muscle, such as the ileum from a male Wistar rat, is isolated and cleaned of mesenteric tissue.[4]
-
Mounting: The tissue segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[4]
-
Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractions.[13]
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.[4]
-
Control Dose-Response: A cumulative concentration-response curve is generated for acetylcholine to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and allowed to recover. A known concentration of this compound is then added to the bath and incubated for a set period (e.g., 20-30 minutes) to allow for equilibrium.[4]
-
Test Dose-Response: In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated. The presence of the competitive antagonist will shift the curve to the right.
-
Schild Analysis: Steps 6 and 7 are repeated with several different concentrations of this compound. The dose ratios (ratio of agonist EC50 in the presence and absence of the antagonist) are calculated and used in a Schild plot to determine the pA2 value.[1]
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.[1][8]
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the muscarinic receptor subtype of interest.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-QNB), and varying concentrations of the unlabeled test compound (this compound).[1][11]
-
Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[1]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[1]
-
Washing: Filters are quickly washed with an ice-cold buffer to remove non-specifically bound radioligand.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding against the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 11. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The effect of thymol on acetylcholine-induced contractions of the rat ileum and uterus under ex vivo conditions [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of Piperidolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidolate hydrochloride is a synthetic anticholinergic agent recognized for its therapeutic efficacy as a smooth muscle relaxant, particularly in the gastrointestinal tract. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound hydrochloride. Detailed experimental protocols for its synthesis are presented, along with a summary of quantitative analytical data. Furthermore, this guide illustrates the key signaling pathways affected by this compound hydrochloride's antagonism of muscarinic receptors and outlines the logical workflow of its synthesis and analysis, employing Graphviz visualizations to enhance understanding for research and drug development professionals.
Discovery and Development
This compound hydrochloride, chemically known as 1-ethyl-3-piperidyl diphenylacetate hydrochloride, emerged from research focused on developing synthetic antispasmodic agents with selective action on the gastrointestinal tract. It was first marketed in the United States in 1954 by Merrell National under the brand name Dactil.[1] The primary therapeutic goal for the development of this compound was to alleviate visceral smooth muscle spasms, a common symptom in various gastrointestinal disorders.
As an anticholinergic drug, this compound hydrochloride functions by blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors.[1] This antagonism leads to a reduction in the tone and motility of smooth muscles, providing relief from cramps and spasms of the stomach, intestines, and bladder.[1]
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process involving the preparation of two key intermediates: diphenylacetic acid and 1-ethyl-3-piperidinol. These intermediates are then coupled through an esterification reaction to form the this compound free base, which is subsequently converted to its hydrochloride salt.
Synthesis of Precursors
2.1.1. Diphenylacetic Acid
Diphenylacetic acid can be synthesized through various methods. One common laboratory-scale method involves the reduction of benzilic acid.
Experimental Protocol: Reduction of Benzilic Acid
-
Materials: Glacial acetic acid, red phosphorus, iodine, water, benzilic acid, sodium bisulfite, 50% ethanol.
-
Procedure:
-
In a 1-liter round-bottomed flask, a mixture of 250 cc of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine is prepared and allowed to stand for 15-20 minutes for the initial reaction to occur.
-
To this mixture, 5 cc of water and 100 g (0.44 mole) of benzilic acid are added.
-
A reflux condenser is attached, and the mixture is boiled for a minimum of 2.5 hours.
-
After the reaction is complete, the hot mixture is filtered under suction to remove the excess red phosphorus.
-
The hot filtrate is then slowly poured into a cold, well-stirred solution of 20–25 g of sodium bisulfite in 1 liter of water. This step removes excess iodine and precipitates the diphenylacetic acid.
-
The precipitated product is collected by suction filtration, washed with cold water, and dried.
-
For further purification, the crude acid can be recrystallized from approximately 500 cc of hot 50% ethanol.
-
2.1.2. 1-Ethyl-3-piperidinol
The synthesis of 1-ethyl-3-piperidinol can be achieved through the reaction of furfural (B47365) with ethylamine, followed by hydrogenation and subsequent treatment with hydrogen bromide in acetic acid.[1]
Esterification and Salt Formation
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Step 1: Synthesis of this compound (Free Base)
-
Materials: N-ethyl-3-piperidinol, diphenylacetyl chloride, isopropanol (B130326), water, ether, anhydrous potassium carbonate.
-
Procedure:
-
A solution of 34 g (0.256 mol) of N-ethyl-3-piperidinol and 20 g (0.22 mol) of diphenylacetyl chloride in 80 cc of isopropanol is refluxed for 2 hours.[1]
-
The isopropanol is then removed by evaporation in vacuo.[1]
-
The resulting residue is dissolved in 150 cc of water, and the aqueous solution is extracted multiple times with ether to remove impurities.[1]
-
The aqueous solution is neutralized with potassium carbonate and then extracted with ether.[1]
-
The combined ethereal extracts are dried over anhydrous potassium carbonate, and the ether is removed by distillation.[1]
-
The final product, a clear yellow, viscous liquid, is obtained by distillation at 180-181°C under a pressure of 0.13 mm of mercury.[1]
-
-
-
Step 2: Formation of this compound Hydrochloride
-
Materials: this compound free base, isopropanol, concentrated hydrochloric acid.
-
Procedure:
-
The purified this compound free base is dissolved in a suitable solvent such as isopropanol.
-
Concentrated hydrochloric acid is added to the solution, adjusting the pH to the acidic range (typically pH 2-3).
-
The reaction mixture is stirred, and the precipitated this compound hydrochloride is collected by filtration.
-
The product is then washed with a cold solvent and dried under vacuum.
-
-
Synthesis Workflow
Caption: Synthesis workflow of this compound hydrochloride.
Quantitative Data
The following table summarizes key quantitative data for this compound hydrochloride and its synthesis.
| Parameter | Value | Reference/Method |
| This compound Free Base | ||
| Molecular Formula | C₂₁H₂₅NO₂ | - |
| Molecular Weight | 323.43 g/mol | - |
| Boiling Point | 180-181°C at 0.13 mmHg | [1] |
| Nitrogen Content (Calc.) | 4.33% | [1] |
| Nitrogen Content (Found) | 4.21% | [1] |
| This compound HCl | ||
| Molecular Formula | C₂₁H₂₆ClNO₂ | - |
| Molecular Weight | 359.89 g/mol | - |
| Melting Point | 195-196°C | [1] |
| Purity (Typical) | ≥98% | Commercial Supplier |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound hydrochloride exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the gastrointestinal tract, the binding of acetylcholine to M2 and M3 muscarinic receptors on smooth muscle cells triggers a signaling cascade that leads to muscle contraction. This compound hydrochloride blocks this interaction, resulting in smooth muscle relaxation.
Signaling Pathways
-
M3 Receptor Pathway (Gq/11-coupled): Activation of M3 receptors by acetylcholine stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), ultimately resulting in smooth muscle contraction.
-
M2 Receptor Pathway (Gi/o-coupled): M2 receptor activation by acetylcholine stimulates the Gi/o protein, which inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways.
This compound hydrochloride, by blocking both M2 and M3 receptors, prevents these signaling cascades, leading to a decrease in intracellular calcium levels and an increase in cAMP, promoting smooth muscle relaxation and alleviating spasms.
Caption: Signaling pathway of this compound hydrochloride.
Analytical Characterization
The identity and purity of this compound hydrochloride are confirmed using various analytical techniques.
Experimental Protocols for Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound hydrochloride is prepared in a suitable organic solvent.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Procedure: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the molecular structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound hydrochloride is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure and the relative number of atoms in different chemical environments, confirming the identity and purity of the compound.
-
Analytical Workflow
References
Piperidolate as a Selective Muscarinic Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Introduction: Muscarinic Receptor Antagonism
The parasympathetic nervous system regulates a multitude of involuntary bodily functions, with acetylcholine (B1216132) (ACh) serving as a primary neurotransmitter.[1] ACh exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to processes such as smooth muscle contraction, glandular secretion, and heart rate modulation.[1] There are five distinct subtypes of muscarinic receptors, M1 through M5, each with a unique tissue distribution and signaling cascade.[1]
Piperidolate hydrochloride functions as a competitive antagonist at these receptors. By binding to mAChRs without initiating a cellular response, it prevents ACh from binding and activating the downstream signaling pathways.[1] This blockade of parasympathetic stimulation results in a reduction of smooth muscle tone and secretions, forming the basis of its therapeutic application in managing conditions like gastrointestinal hypermotility.[1][2]
Muscarinic Receptor Signaling Pathways
The diverse physiological effects of muscarinic receptor activation are dictated by their coupling to different G-proteins, which in turn trigger distinct intracellular signaling cascades. This compound, as an antagonist, inhibits these pathways.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptor subtypes primarily couple to G-proteins of the Gq/11 family.[1] Activation of this pathway by ACh stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade culminates in cellular responses such as smooth muscle contraction and glandular secretion.[1][4]
-
M2 and M4 Receptors (Gi/o Pathway): The M2 and M4 receptor subtypes predominantly couple to G-proteins of the Gi/o family.[1] Upon activation by ACh, the Gi/o pathway inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Furthermore, the βγ-subunits of the Gi/o protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization and reduced excitability. These effects are particularly prominent in the heart (M2 receptors), contributing to a decreased heart rate.[1]
Quantitative Analysis of Muscarinic Antagonism
A thorough characterization of a muscarinic antagonist's selectivity requires quantitative data on its binding affinity (Ki) and functional potency (IC50 or pA2) at each of the five receptor subtypes. As specific data for this compound is not publicly available, this section provides a comparative framework with well-characterized antagonists.
Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Receptor Antagonists
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Selectivity Profile |
|---|---|---|---|---|---|---|
| This compound Hydrochloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Not Publicly Documented |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 | M1-selective |
| Darifenacin | ~6.3 (pKi 8.2) | ~398.1 (pKi 7.4) | ~0.79 (pKi 9.1) | ~501.2 (pKi 7.3) | ~100 (pKi 8.0) | M3-selective[5] |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 | M2-selective[5] |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions. Ki values for Darifenacin and Methoctramine are from specific studies and may also vary.
Experimental Protocols for Determining Selectivity
To determine the muscarinic receptor subtype selectivity of this compound, standardized in vitro pharmacological assays are essential. The two principal methods are radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays directly quantify the affinity of a compound for a specific receptor subtype.[5] These experiments are typically conducted using cell lines, such as CHO-K1 or HEK293 cells, that have been engineered to stably express a single human muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Cells expressing a specific muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated via centrifugation. The protein concentration of the membrane preparation is determined to ensure consistency across assays.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with the prepared cell membranes. Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors. The mixture is incubated until it reaches equilibrium.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, which represents the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor's concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response mediated by the activation of a specific muscarinic receptor subtype. The choice of assay is dependent on the G-protein coupling of the receptor.
Methodology for M1, M3, M5 Receptors (Gq/11-coupled): Calcium Mobilization Assay
-
Cell Preparation: Cells expressing the M1, M3, or M5 receptor are loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.
-
Measurement: The change in fluorescence, which indicates a change in intracellular calcium levels, is measured using a plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified to determine its potency, typically reported as an IC50 or pA2 value.
Methodology for M2, M4 Receptors (Gi/o-coupled): cAMP Assay
-
Cell Preparation: Cells expressing the M2 or M4 receptor are treated with a substance like forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP production.
-
Compound Incubation: The cells are then co-incubated with a muscarinic agonist and varying concentrations of this compound. The agonist will normally inhibit adenylyl cyclase, reducing cAMP levels.
-
Measurement: The levels of cAMP are measured using techniques such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced decrease in cAMP is determined to quantify its potency at these receptor subtypes.
Conclusion
This compound hydrochloride is an effective anticholinergic agent that functions as a muscarinic receptor antagonist.[1] While its clinical utility as a spasmolytic is well-documented, a detailed, publicly available characterization of its binding profile and selectivity across all five muscarinic receptor subtypes is currently lacking. The experimental protocols detailed in this guide provide a robust and standardized framework for researchers and drug development professionals to undertake such a quantitative analysis. By employing radioligand binding and functional assays, the affinity and potency of this compound at each mAChR subtype can be precisely determined, leading to a comprehensive understanding of its selectivity profile. This knowledge is crucial for optimizing its therapeutic applications and for the development of new, more selective muscarinic antagonists.
References
Preclinical Pharmacology of Piperidolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidolate is an antimuscarinic agent with primary applications in the treatment of gastrointestinal hypermotility and spasms.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, delineating its mechanism of action, and summarizing its pharmacodynamic and pharmacokinetic profiles. While specific quantitative data for this compound is not extensively available in the public domain, this document establishes a framework for its pharmacological assessment by presenting detailed experimental protocols for key assays and comparative data from other well-characterized muscarinic antagonists.[3] This guide is intended to serve as a resource for researchers and professionals involved in the study and development of anticholinergic drugs.
Introduction
This compound hydrochloride is a synthetic anticholinergic compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] By blocking the action of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, this compound reduces smooth muscle tone and secretions, particularly in the gastrointestinal tract.[4][6] This makes it effective in managing symptoms of conditions such as irritable bowel syndrome (IBS) and other disorders characterized by gastrointestinal spasms.[1] There are five subtypes of muscarinic receptors (M1-M5), and the specific affinity of this compound for each subtype is not well-documented in publicly available literature.[3][4]
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the surface of smooth muscle and glandular cells.[5][7] This antagonism prevents the initiation of downstream signaling cascades that lead to cellular responses such as muscle contraction and secretion.[4] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine.[4]
The five muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct intracellular signaling pathways:[8][9]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[8]
-
M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins.[8]
As a non-selective muscarinic antagonist, this compound is expected to inhibit all of these pathways.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with muscarinic receptor activation and the point of intervention for this compound.
Pharmacodynamics
The pharmacodynamic properties of this compound are characterized by its affinity for muscarinic receptors and its functional antagonism of acetylcholine-induced responses.
Receptor Binding Affinity
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
|---|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine (B194438) | ~1-2[3] | ~1-2[3] | ~1-2[3] | ~1-2[3] | ~1-2[3] |
| Darifenacin | ~6.3[10] | ~39.8[10] | ~0.8[10] | ~50.1[10] | ~10.0[10] |
Note: Ki values are approximate and can vary based on experimental conditions.
Functional Potency
The functional potency of this compound, typically measured as IC50 or pA2 values from in vitro functional assays, is also not well-documented for each muscarinic receptor subtype.[3] These values are crucial for understanding the concentration-dependent inhibitory effects of the compound in a physiological context. For comparative purposes, Table 2 includes functional potency data for Atropine.
Table 2: Functional Potency of Atropine at Muscarinic Receptors
| Assay Type | Receptor Subtype | Agonist | Atropine Potency (IC50/pA2) |
|---|---|---|---|
| Calcium Mobilization | M1 | Carbachol (B1668302) | pA2: 9.1 |
| cAMP Inhibition | M2 | Carbachol | pA2: 8.9 |
| Calcium Mobilization | M3 | Carbachol | pA2: 9.2 |
| cAMP Inhibition | M4 | Carbachol | pA2: 8.8 |
| Calcium Mobilization | M5 | Carbachol | pA2: 9.0 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50. Data is representative and may vary.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including Cmax, Tmax, half-life, and bioavailability in various species, are not extensively reported in publicly accessible literature. After oral administration, the drug is absorbed from the gastrointestinal tract, distributed systemically, and is primarily metabolized in the liver before excretion via the kidneys.[1]
Table 3: Preclinical Pharmacokinetic Parameters (Hypothetical for an Orally Administered Antimuscarinic)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Rat | Oral | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dog | Oral | 5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is a template for the type of data that would be generated in preclinical pharmacokinetic studies.
In Vivo Efficacy
The antispasmodic effects of this compound have been demonstrated in various in vivo models. It has been shown to inhibit intestinal cramps induced by acetylcholine in rats and dogs.[11] A common preclinical model to assess efficacy is the charcoal meal transit assay in rodents, which measures the extent of intestinal motility.
Table 4: In Vivo Efficacy in a Rodent Model of Gastrointestinal Motility (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Charcoal Transit (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| This compound | 1 | Data Not Available |
| 3 | Data Not Available | |
| 10 | Data Not Available | |
| Atropine (Comparator) | 1 | ~40 |
This table illustrates the expected dose-dependent inhibitory effect of an antimuscarinic agent on gastrointestinal transit.
Safety Pharmacology
A formal safety pharmacology assessment of this compound is not publicly available. However, as a muscarinic receptor antagonist, its safety profile is expected to be consistent with its mechanism of action. The standard safety pharmacology core battery evaluates the effects on the central nervous, cardiovascular, and respiratory systems.[12][13]
-
Central Nervous System: Potential effects include sedation, dizziness, or confusion at higher doses due to the blockade of central muscarinic receptors.[14]
-
Cardiovascular System: Tachycardia is a common effect due to the blockade of M2 receptors in the heart. Effects on blood pressure are typically minimal at therapeutic doses.[12]
-
Respiratory System: Limited direct effects are expected on respiratory rate, although it can reduce respiratory secretions.[12]
Common anticholinergic side effects observed clinically include dry mouth, blurred vision, constipation, and urinary retention.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the preclinical pharmacology of a muscarinic antagonist like this compound.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Protocol:
-
Membrane Preparation: Use membranes from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) at a concentration close to its Kd.
-
Incubation: In a 96-well plate, incubate cell membranes (50-100 µg protein) with the radioligand and a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in a total volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Equilibration: Incubate for 60-90 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
Calcium Mobilization Assay (M1, M3, M5 Receptors)
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Protocol:
-
Cell Plating: Seed cells expressing the target receptor subtype in a 96- or 384-well plate.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of this compound and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration).
-
Signal Detection: Measure the change in fluorescence intensity over time using a kinetic fluorescence plate reader.
-
Data Analysis: Determine the IC50 value from the concentration-response curve of this compound's inhibition of the agonist response.
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Transit)
This assay assesses the in vivo efficacy of a compound on intestinal transit time in rodents.
Protocol:
-
Animals: Use fasted male Wistar rats (200-250g) or mice.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
Charcoal Meal: After a set time (e.g., 60 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.[15]
-
Transit Time: After a further set time (e.g., 15 minutes), euthanize the animals.[15]
-
Measurement: Excise the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal marker.
-
Data Analysis: Express the distance traveled by the charcoal as a percentage of the total length of the small intestine. Calculate the percentage inhibition of transit for the drug-treated groups compared to the vehicle control group.
Conclusion
This compound is an effective antimuscarinic agent with established utility as a gastrointestinal spasmolytic. Its mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. While its clinical use is understood, a detailed preclinical characterization, particularly quantitative data on receptor subtype selectivity and pharmacokinetics, is not extensively available in the public domain. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to conduct a thorough quantitative analysis of this compound or similar antimuscarinic compounds, facilitating a deeper understanding of their pharmacological profiles and aiding in future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. ics.org [ics.org]
- 6. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ics.org [ics.org]
- 11. ahajournals.org [ahajournals.org]
- 12. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 13. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
In Vitro Characterization of Piperidolate's Antispasmodic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidolate is an antimuscarinic agent utilized for its antispasmodic properties, primarily in the gastrointestinal tract. This technical guide provides an in-depth overview of the in vitro characterization of this compound's effects on smooth muscle contractility. While comprehensive quantitative data for this compound is not extensively available in the public domain, this document synthesizes the known information, presents detailed experimental protocols for its characterization, and contextualizes its activity with data from other well-studied muscarinic antagonists. The core mechanism of action, involving the blockade of muscarinic acetylcholine (B1216132) receptors, is detailed through signaling pathway diagrams. This guide serves as a resource for researchers seeking to understand and further investigate the pharmacological profile of this compound.
Introduction
Smooth muscle spasms in the gastrointestinal tract are a common clinical manifestation of various disorders, including irritable bowel syndrome (IBS). These spasms are often mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors on smooth muscle cells.[1][2] this compound hydrochloride is an anticholinergic drug that functions as a competitive antagonist at these receptors, leading to a reduction in smooth muscle tone and providing relief from spasms.[3][4] A thorough in vitro characterization is essential to understand its potency, selectivity, and mechanism of action.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its antispasmodic effect by competitively blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells.[3] The primary subtypes involved in regulating gastrointestinal motility are the M2 and M3 receptors.[1]
-
M3 Receptor Pathway: These receptors are coupled to Gq proteins. The binding of acetylcholine to M3 receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound blocks this pathway, preventing contraction.[1][5]
-
M2 Receptor Pathway: M2 receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. By inhibiting this relaxation-inhibiting pathway, M2 receptor activation indirectly contributes to contraction.[1] this compound's antagonism at M2 receptors can therefore contribute to its overall relaxant effect.
Quantitative Data on Antispasmodic Effects
Specific dose-response data for this compound is sparse in publicly available literature. However, the following provides a known data point and comparative data for other well-characterized muscarinic antagonists to offer a framework for its potential potency and selectivity.
Table 1: In Vitro Inhibition of Acetylcholine-Induced Smooth Muscle Contraction by this compound
| Species | Tissue | Agonist | This compound Hydrochloride Concentration | Observed Effect |
| Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ M | Depression in tension and motor activity[5] |
Table 2: Comparative Binding Affinities (Ki in nM) of Muscarinic Receptor Antagonists
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.[6]
Table 3: Comparative Functional Antagonism (pA2 values) in Intestinal Smooth Muscle
| Antagonist | Tissue | Species | pA2 Value |
| 4-DAMP | Jejunum (Longitudinal) | Horse | 9.18[7] |
| Pirenzepine | Jejunum (Longitudinal) | Horse | 7.13[7] |
| Atropine | Colon (Circular) | Human | 8.72[8] |
| 4-DAMP | Colon (Circular) | Human | 9.41[8] |
| Pirenzepine | Colon (Circular) | Human | 7.23[8] |
Experimental Protocols
Isolated Tissue Bath Assay for Functional Antagonism
This in vitro method is fundamental for characterizing the direct effects of a compound on smooth muscle contractility.[9]
Objective: To determine the functional potency (e.g., IC50 or pA2 value) of this compound in inhibiting agonist-induced smooth muscle contractions.
Materials:
-
Isolated intestinal tissue (e.g., guinea pig ileum, rat colon)
-
Organ bath system with isometric force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agonist (e.g., Acetylcholine, Carbachol)
-
This compound hydrochloride
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal via an approved method. Isolate a segment of the desired intestinal tissue (e.g., ileum) and place it in cold, aerated physiological salt solution. Clean the tissue of any adhering mesenteric fat and connective tissue. Cut the segment into appropriate lengths (e.g., 2-3 cm).
-
Mounting: Suspend the tissue segment in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh physiological salt solution every 15-20 minutes.
-
Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM). Once the response has plateaued, wash the tissue extensively until the baseline tension is re-established.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the contractile agonist (e.g., acetylcholine). Add the agonist in increasing concentrations to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist and allow it to return to baseline. Add a known concentration of this compound hydrochloride to the bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): In the presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.
-
Data Analysis: Measure the amplitude of the contractions. Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve is indicative of competitive antagonism. Calculate the IC50 (the concentration of this compound that produces 50% inhibition of the maximal agonist response) or the pA2 value using a Schild plot analysis.[9]
Radioligand Binding Assay for Receptor Affinity
This in vitro technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[4]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for different muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine)
-
This compound hydrochloride
-
Non-radiolabeled muscarinic antagonist for determining non-specific binding (e.g., atropine)
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add assay buffer, a fixed concentration of the radiolabeled ligand, and the vehicle for this compound.
-
Non-Specific Binding: Add assay buffer, the radiolabeled ligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
Competitor Binding: Add assay buffer, the radiolabeled ligand, and increasing concentrations of this compound hydrochloride.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Visualizations
Signaling Pathways
Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of flavoxate antispasmodic activity comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticholinergic, Antispasmodic Drug Names, Uses, Side Effects [medicinenet.com]
- 6. A study of the anticholinergic and antispasmodic activity of oxybutynin (Ditropan) on rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unraveling the Cellular Mechanisms of Piperidolate in Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular effects of Piperidolate on smooth muscle cells, providing a comprehensive overview of its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.
Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound hydrochloride functions as an antimuscarinic agent, exerting its primary effect by competitively blocking the action of acetylcholine (ACh) at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][2] This antagonism is particularly relevant in the gastrointestinal tract, where it leads to a reduction in the frequency and intensity of smooth muscle contractions, thereby producing an antispasmodic effect.[1][2][3]
Smooth muscle tissues express a mix of muscarinic receptor subtypes, predominantly the M2 and M3 subtypes, with the M3 receptor being the primary mediator of smooth muscle contraction.[4][5] this compound's therapeutic action is mainly attributed to its blockade of the M3 receptor.[5]
Signaling Pathways Modulated by this compound
The contraction of smooth muscle is a complex process initiated by the binding of agonists like acetylcholine to G protein-coupled receptors (GPCRs), such as the M3 muscarinic receptor. The downstream signaling cascade is a critical area of study for understanding the effects of drugs like this compound.
The Gq/11 Signaling Pathway and Calcium Mobilization
The M3 muscarinic receptor is coupled to the Gq/11 family of G proteins.[4][6][7] Upon acetylcholine binding, the activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).[6][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8][10]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in smooth muscle cells.[8][9][10] This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[6][10]
This elevation in intracellular Ca2+ is a pivotal event in initiating smooth muscle contraction. Calcium ions bind to the protein calmodulin (CaM), forming a Ca2+-calmodulin complex.[1][11][12] This complex then activates myosin light chain kinase (MLCK).[1][2][13] Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between actin and myosin filaments, resulting in muscle contraction.[3][10][13]
By competitively blocking the M3 receptor, this compound prevents the initiation of this entire cascade, thereby inhibiting the rise in intracellular calcium and subsequent smooth muscle contraction.[5]
Calcium Sensitization Pathways
In addition to the primary calcium-dependent mechanism, smooth muscle contraction is also regulated by calcium sensitization pathways, which increase the force of contraction at a given intracellular calcium concentration. Key players in this process include Protein Kinase C (PKC) and the RhoA/Rho-kinase pathway.
-
Protein Kinase C (PKC): Activated by diacylglycerol (DAG) and Ca2+, PKC can phosphorylate various target proteins that contribute to smooth muscle contraction.[3][6][10] One important target is CPI-17, which, when phosphorylated, inhibits myosin light chain phosphatase (MLCP).[6][13] MLCP is responsible for dephosphorylating the myosin light chain, leading to relaxation. By inhibiting MLCP, PKC contributes to a sustained contractile state.[6]
-
RhoA/Rho-kinase (ROCK) Pathway: This pathway is another critical regulator of calcium sensitivity.[14][15] The small GTPase RhoA, when activated, stimulates Rho-kinase (ROCK).[5][14][15] ROCK can then phosphorylate and inactivate MLCP, leading to an increase in phosphorylated myosin light chains and enhanced contraction without a further increase in intracellular calcium.[13][15][16]
While the primary action of this compound is to block the initial signal for calcium release, its antagonism of the M3 receptor also prevents the activation of these calcium-sensitizing pathways that are downstream of PLC activation.
Quantitative Data on this compound's Receptor Affinity and Potency
A thorough review of publicly available scientific literature indicates a lack of specific quantitative data on the binding affinity (Ki) or functional potency (IC50/pA2) of this compound for the individual muscarinic receptor subtypes (M1-M5).[3] While this compound is recognized as a general muscarinic antagonist, its precise selectivity profile has not been extensively documented.[3]
To provide a framework for future research and for comparative purposes, the following table includes data for well-characterized muscarinic antagonists.
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound Hydrochloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine (Non-selective) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine (M1-selective) | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.[3]
Experimental Protocols
To determine the cellular effects and pharmacological properties of compounds like this compound, a variety of in vitro and ex vivo experimental protocols are employed.
Isolated Organ Bath for Smooth Muscle Contractility
This is a classical pharmacological method to assess the direct effects of a substance on smooth muscle contraction and relaxation.
Objective: To determine the antagonist potency (pA2 value) of this compound against an agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)
-
Organ bath system with a water jacket for temperature control (37°C)
-
Physiological Salt Solution (PSS), such as Tyrode's or Krebs-Henseleit solution
-
Gas mixture (95% O2, 5% CO2) for aeration
-
Isometric force transducer and data acquisition system
-
Muscarinic agonist (e.g., acetylcholine, carbachol)
-
This compound hydrochloride solutions of varying concentrations
Procedure:
-
Tissue Preparation: A segment of smooth muscle tissue is carefully dissected and cleaned.
-
Mounting: The tissue is mounted in the organ bath, with one end fixed and the other attached to the force transducer.
-
Equilibration: The tissue is allowed to equilibrate in the PSS at 37°C with continuous aeration for a period of 30-60 minutes under a determined optimal resting tension.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve for the agonist (e.g., acetylcholine) is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a specific period.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.
-
Schild Analysis: Steps 5 and 6 are repeated with several different concentrations of this compound. The data is then used to construct a Schild plot, which allows for the determination of the pA2 value, a measure of the antagonist's potency. A linear regression with a slope close to 1 is indicative of competitive antagonism.[1]
Measurement of Intracellular Calcium
To directly investigate the effect of this compound on intracellular calcium dynamics, fluorescent calcium indicators are used.
Objective: To measure changes in intracellular calcium concentration in smooth muscle cells in response to a muscarinic agonist and the inhibitory effect of this compound.
Materials:
-
Cultured smooth muscle cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Fluorescence microscopy system with ratiometric imaging capabilities
-
Physiological buffer solution
-
Muscarinic agonist (e.g., carbachol)
-
This compound hydrochloride
Procedure:
-
Cell Culture: Smooth muscle cells are cultured on coverslips suitable for microscopy.
-
Dye Loading: The cells are incubated with a membrane-permeable form of the calcium indicator dye (e.g., Fura-2 AM), which becomes trapped intracellularly after hydrolysis.
-
Baseline Measurement: The coverslip with the dye-loaded cells is placed on the microscope stage, and the baseline fluorescence ratio is recorded.
-
Agonist Stimulation: A muscarinic agonist is added to the buffer, and the change in fluorescence ratio is recorded over time, reflecting the increase in intracellular calcium.
-
Antagonist Treatment: In a separate experiment or after washing the cells, they are pre-incubated with this compound.
-
Agonist Stimulation with Antagonist: The muscarinic agonist is added again in the presence of this compound, and the fluorescence ratio is recorded. The inhibition of the calcium response is quantified.
Conclusion
This compound exerts its antispasmodic effects on smooth muscle cells by acting as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype. This blockade inhibits the Gq/11-PLC-IP3 signaling cascade, preventing the release of intracellular calcium and subsequent muscle contraction. While specific quantitative data on this compound's receptor subtype selectivity remains to be fully elucidated in publicly accessible literature, the experimental protocols outlined in this guide provide a clear pathway for such investigations. A deeper understanding of the precise molecular interactions and signaling pathways modulated by this compound will continue to be a valuable area of research for the development of more targeted and effective therapeutic agents for smooth muscle disorders.
References
- 1. Activation by Ca2+/calmodulin of an exogenous myosin light chain kinase in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insights into the MLCK Activation by CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Activation of skeletal muscle myosin light chain kinase by calcium(2+) and calmodulin. | Semantic Scholar [semanticscholar.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Ca2+-dependent activation of Rho and Rho kinase in membrane depolarization-induced and receptor stimulation-induced vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Piperidolate HPLC Analysis in Biological Samples
Abstract
This document provides a detailed methodology for the quantitative analysis of piperidolate in biological samples, such as human plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note includes a comprehensive experimental protocol, method validation parameters, and data presentation guidelines.
Introduction
This compound is an antimuscarinic agent used for the treatment of gastrointestinal spasms. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose.[3][4] This document outlines a complete protocol for sample preparation, chromatographic separation, and detection of this compound, along with guidelines for method validation to ensure data integrity and reliability.
Experimental Protocol
This section details the materials, reagents, and procedures for the HPLC analysis of this compound in human plasma.
Materials and Reagents
-
This compound Hydrochloride reference standard
-
Internal Standard (IS) - e.g., Diphenidol (B1670726) Hydrochloride
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Deionized water
-
Human plasma (drug-free)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.5 with orthophosphoric acid) in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve concentrations for the calibration curve.
-
Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to obtain final concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free plasma in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application.[1] Key validation parameters are summarized below.
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. Parameters to be checked include theoretical plates, tailing factor, and retention time precision.
Linearity
The linearity of the method should be assessed by analyzing calibration standards at a minimum of five different concentration levels. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Precision and Accuracy
Intra-day and inter-day precision and accuracy should be evaluated by analyzing the QC samples (low, medium, and high concentrations) on the same day and on three different days. The precision (%CV) should not exceed 15%, and the accuracy (% bias) should be within ±15%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Recovery
The extraction recovery of this compound from the biological matrix is determined by comparing the peak area of an extracted sample with that of an unextracted standard of the same concentration.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 1000 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | - |
| Limit of Detection (LOD) | 2.5 ng/mL | - |
| Limit of Quantification (LOQ) | 10 ng/mL | - |
Table 1: Linearity and Sensitivity of the HPLC Method.
| QC Concentration | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Low QC (30 ng/mL) | 4.5 | -2.8 | 6.2 | -3.5 |
| Mid QC (300 ng/mL) | 3.1 | 1.5 | 4.8 | 2.1 |
| High QC (800 ng/mL) | 2.5 | 0.9 | 3.9 | 1.2 |
Table 2: Precision and Accuracy of the HPLC Method.
| QC Concentration | Mean Recovery (%) |
| Low QC (30 ng/mL) | 88.5 |
| Mid QC (300 ng/mL) | 91.2 |
| High QC (800 ng/mL) | 90.1 |
Table 3: Extraction Recovery of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway (Placeholder for Mechanism of Action)
While not directly related to the HPLC analysis, understanding the mechanism of action of this compound provides context for its therapeutic use. This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Development of an HPLC method for determination of diphenidol in plasma and its application in an oral multi-dose bioequivalence study in a healthy female Mexican population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
Application Notes and Protocols: In Vitro Smooth Muscle Contraction Assay Using Piperidolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for conducting an in vitro smooth muscle contraction assay using Piperidolate. This document is intended for researchers, scientists, and drug development professionals investigating the effects of pharmacological agents on smooth muscle function. The isolated organ bath technique is a fundamental method in pharmacology for characterizing the contractile and relaxant properties of various compounds.[1][2][3] this compound is an antimuscarinic agent that competitively inhibits the action of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscle.[4] This makes it a compound of interest for studying conditions related to gastrointestinal hypermotility and smooth muscle spasms.
This document outlines the mechanism of action of this compound, a detailed experimental protocol for its evaluation in an isolated tissue preparation, and a framework for data analysis.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][5] In the parasympathetic nervous system, acetylcholine (ACh) is a primary neurotransmitter that binds to mAChRs, particularly the M3 subtype on smooth muscle cells, to initiate a signaling cascade that results in muscle contraction.[4][6]
The binding of ACh to M3 receptors, which are Gq protein-coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum.[7] The elevated intracellular Ca2+ binds to calmodulin, and this complex activates Myosin Light Chain Kinase (MLCK).[4] Activated MLCK phosphorylates the regulatory light chain of myosin, enabling the interaction between myosin and actin filaments, which leads to cross-bridge cycling and smooth muscle contraction.[4]
This compound, by competitively binding to these muscarinic receptors without activating them, prevents acetylcholine from exerting its contractile effect.[4][5] This antagonism is surmountable, meaning that higher concentrations of the agonist (acetylcholine) can overcome the inhibitory effect of the antagonist (this compound).[5]
Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
This section details the methodology for an in vitro smooth muscle contraction assay using an isolated tissue preparation, such as guinea pig ileum, a classic model for studying muscarinic receptor pharmacology.
Materials and Reagents
-
Animals: Male Wistar rats (200-250g) or guinea pigs. All procedures should be in accordance with institutional animal care and use committee guidelines.
-
Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution.
-
Carbogen (B8564812) gas: 95% O₂ / 5% CO₂.
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Antagonist: this compound Hydrochloride.
-
Potassium Chloride (KCl): For testing tissue viability.
-
Distilled water or appropriate solvent: For drug stock solutions.
Equipment
-
Isolated Organ Bath System: Including water-jacketed organ baths, thermoregulator, and aeration system.
-
Isometric Force Transducers.
-
Data Acquisition System: With appropriate software for recording and analyzing data.
-
Dissection tools: Scissors, forceps.
-
Suture thread.
-
Pipettes and consumables.
Experimental Workflow
Caption: General workflow for an in vitro smooth muscle contraction assay.
Detailed Protocol
-
System Preparation:
-
Tissue Preparation:
-
Humanely sacrifice the animal according to approved institutional protocols.
-
Isolate a segment of the desired smooth muscle tissue (e.g., terminal ileum) and place it in a petri dish containing cold, aerated PSS.[8]
-
Carefully clean the tissue of any adhering mesenteric or connective tissues.
-
Cut the tissue into segments of appropriate size (e.g., 2-3 cm for ileum).
-
-
Tissue Mounting:
-
Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to an isometric force transducer using suture thread.
-
The tissue should be submerged in the PSS within the organ bath chamber.
-
-
Equilibration and Viability Testing:
-
Apply a resting tension to the tissue (e.g., 1 gram for rat ileum) and allow it to equilibrate for 30-60 minutes.[8]
-
During equilibration, wash the tissue by replacing the PSS every 15-20 minutes.[3][9]
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[9]
-
Once the contraction reaches a plateau, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.
-
-
Experimental Procedure (Antagonism Study):
-
Control Response: Obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine) to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, add a specific concentration of this compound Hydrochloride to the organ bath and incubate for a predetermined period (e.g., 15-30 minutes).[4][9]
-
Test Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Repeat the incubation and agonist challenge with a range of this compound Hydrochloride concentrations.
-
Data Presentation and Analysis
Table 1: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction by this compound Hydrochloride
| Species | Tissue | Agonist | This compound Hydrochloride Concentration | Observed Effect |
| User Defined | User Defined | Acetylcholine | User Defined | User Defined |
| Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ (final concentration) | Depression in tension and motor activity.[4] |
Note: The data for rabbit ileum is based on a product information sheet and may lack the statistical depth of a peer-reviewed study.[4] Further research is needed to establish robust, reproducible dose-response relationships.
Table 2: Determination of pA2 Value for this compound Hydrochloride using Schild Analysis
| Antagonist Concentration [M] | Agonist EC50 [M] | Dose Ratio (DR) | log(DR-1) | -log[Antagonist] |
| 0 (Control) | User Defined | 1 | - | - |
| User Defined Conc. 1 | User Defined | Calculated | Calculated | Calculated |
| User Defined Conc. 2 | User Defined | Calculated | Calculated | Calculated |
| User Defined Conc. 3 | User Defined | Calculated | Calculated | Calculated |
Data Analysis Steps:
-
Calculate the Dose Ratio (DR): For each concentration of this compound, calculate the DR as the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.[7]
-
Construct a Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound Hydrochloride (-log[Antagonist]) on the x-axis.[7]
-
Determine the pA2 Value: Perform a linear regression on the data points. The x-intercept of the regression line represents the pA2 value, which is a measure of the antagonist's potency.[7] For a competitive antagonist, the slope of the Schild plot should be close to 1.[7]
Conclusion
The in vitro smooth muscle contraction assay is a robust and valuable tool for characterizing the pharmacological properties of compounds like this compound. By following the detailed protocol provided, researchers can effectively assess the antimuscarinic activity of this compound and quantify its potency as an antagonist of acetylcholine-induced smooth muscle contraction. The provided templates for data presentation and analysis will aid in the systematic evaluation and reporting of experimental findings.
References
- 1. reprocell.com [reprocell.com]
- 2. youtube.com [youtube.com]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Piperidolate's Effects on Intestinal Cramps in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Piperidolate's antispasmodic effects on intestinal cramps. This document outlines detailed experimental protocols, data presentation formats, and the underlying signaling pathways.
Introduction
This compound is an antimuscarinic agent that acts as an antispasmodic, relieving cramps and spasms of the stomach, intestines, and bladder.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal (GI) tract.[2][3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound leads to a reduction in the frequency and intensity of smooth muscle contractions, thereby alleviating spasms and associated pain.[2][3] This document details established ex vivo and in vivo animal models to investigate and quantify the therapeutic potential of this compound.
Signaling Pathway of this compound
This compound exerts its effects by blocking muscarinic M3 receptors on gastrointestinal smooth muscle cells. This action inhibits the downstream signaling cascade initiated by acetylcholine, which is responsible for muscle contraction. The binding of acetylcholine to M3 receptors typically activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3). IP3, in turn, stimulates the release of intracellular calcium (Ca²⁺), which is a critical step for smooth muscle contraction. By blocking this pathway, this compound effectively induces muscle relaxation.[2]
Signaling pathway of this compound's antispasmodic effect.
Recommended Animal Models and Experimental Protocols
A multi-model approach, combining ex vivo and in vivo experiments, is recommended for a thorough evaluation of this compound.
Ex Vivo Model: Acetylcholine-Induced Spasm in Isolated Rat Ileum
This model is fundamental for assessing the direct antispasmodic effects of this compound on intestinal smooth muscle.[2]
Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions in isolated rat ileum segments.
Experimental Workflow:
References
Application Notes and Protocols: Radioligand Binding Assay for Piperidolate at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate is a muscarinic antagonist known for its anticholinergic properties. Understanding its binding affinity and selectivity for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are a fundamental method to determine the affinity (Ki) of a test compound like this compound for its target receptors. This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with human muscarinic receptors. While specific binding affinities for this compound across all muscarinic receptor subtypes are not widely published, this guide outlines the established experimental protocols to determine these values.[1][2]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct intracellular signaling cascades.[3][4]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[3][4][5] Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4] This pathway is central to processes like smooth muscle contraction and glandular secretion.[2]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[3][4][5] Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[4]
References
Application Notes and Protocols for In Vivo Studies of Piperidolate in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the pharmacological properties of Piperidolate in rodent models. The protocols are based on established methodologies for assessing anticholinergic agents and their effects on gastrointestinal motility and potential central nervous system (CNS) activity.
Mechanism of Action
This compound hydrochloride is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Acetylcholine (ACh) is a primary neurotransmitter of the parasympathetic nervous system, which regulates numerous involuntary bodily functions, including smooth muscle contraction and glandular secretions in the gastrointestinal (GI) tract.[1][2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[1] M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1] By blocking these receptors, particularly M2 and M3 subtypes on GI smooth muscle cells, this compound inhibits acetylcholine-induced contractions, leading to its antispasmodic effects.[3][4] This blockade prevents downstream signaling cascades, resulting in reduced smooth muscle tone and secretions.[1]
Signaling Pathway of this compound
Data Presentation
Due to the limited publicly available in vivo pharmacokinetic and dose-response data for this compound in rodents, the following tables are structured to guide researchers in the data they should aim to determine empirically through preliminary studies.[5]
Table 1: Proposed Pharmacokinetic Parameters of this compound in Rodents (To be determined)
| Parameter | Mouse | Rat |
| Route of Administration | IV, PO, IP | IV, PO, IP |
| Dose (mg/kg) | TBD | TBD |
| Tmax (h) | TBD | TBD |
| Cmax (ng/mL) | TBD | TBD |
| AUC (ng*h/mL) | TBD | TBD |
| Half-life (t1/2) (h) | TBD | TBD |
| Bioavailability (%) | TBD | TBD |
TBD: To Be Determined through experimental studies.
Table 2: Proposed Dose-Response for Antispasmodic Activity of this compound (To be determined)
| Animal Model | Spasmogen | Key Parameter | ED50 (mg/kg) |
| Mouse | Castor Oil | Inhibition of Diarrhea | TBD |
| Rat | Acetylcholine | Inhibition of Intestinal Transit | TBD |
| Mouse | Acetic Acid | Reduction in Writhing | TBD |
ED50: Effective dose for 50% of the maximal response. TBD: To Be Determined.
Experimental Protocols
Protocol 1: Evaluation of Antispasmodic Activity using the Castor Oil-Induced Diarrhea Model in Mice
This model is used to assess the inhibitory effect of this compound on gastrointestinal hypermotility.
Workflow for Castor Oil-Induced Diarrhea Model
References
Application Notes and Protocols for Piperidolate Hydrochloride Stock Solution: Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate hydrochloride is a muscarinic antagonist utilized in research for its effects on smooth muscle contractions, making it a valuable tool in studying gastrointestinal disorders and other conditions involving the cholinergic system. Accurate and reproducible experimental results rely on the proper preparation and handling of this compound hydrochloride stock solutions. This document provides detailed protocols for the preparation of this compound hydrochloride stock solutions and comprehensive guidelines for assessing their stability under various conditions, including a forced degradation study protocol.
Chemical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Name | (1-ethylpiperidin-3-yl) 2,2-diphenylacetate;hydrochloride |
| CAS Number | 129-77-1[1][2] |
| Molecular Formula | C₂₁H₂₆ClNO₂[1][3] |
| Molecular Weight | 359.89 g/mol [1][3] |
| Appearance | White to off-white crystalline powder[1] |
Preparation of this compound Hydrochloride Stock Solutions
The choice of solvent for preparing this compound hydrochloride stock solutions is critical and depends on the intended application. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent due to the high solubility of this compound hydrochloride. For certain in vivo studies or cell-based assays where DMSO may be cytotoxic, co-solvent systems are employed.
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Tare the Weighing Vessel: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh this compound Hydrochloride: Carefully weigh out the desired amount of this compound hydrochloride powder. For example, for 1 mL of a 10 mM stock solution, weigh 3.599 mg of this compound hydrochloride (Molecular Weight = 359.89 g/mol ).
-
Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Stability of this compound Hydrochloride Stock Solutions
Understanding the stability of this compound hydrochloride stock solutions is crucial for ensuring the accuracy and validity of experimental data. Stability is influenced by storage temperature, solvent, and exposure to light.
Recommended Storage Conditions and Stability
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
| Powder (neat) | -20°C | Up to 3 years[4] |
Note: It is recommended to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. This protocol outlines a series of stress conditions to evaluate the stability of this compound hydrochloride. The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester linkage and oxidation of the tertiary amine.
Preparation of Samples for Forced Degradation
Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent such as methanol (B129727) or a methanol:water mixture. This stock solution will be used for the following stress conditions.
Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution and neutralize it with an equivalent volume of 0.1 M NaOH.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 40°C for 8 hours.
-
After incubation, cool the solution and neutralize it with an equivalent volume of 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Dry Heat):
-
Keep the solid this compound hydrochloride powder in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound hydrochloride and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analytical Method for Stability Assessment
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method should be used to analyze the samples from the forced degradation study.
Exemplary RP-HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Hypothetical Quantitative Data from Forced Degradation Study
The following table summarizes the expected percentage of this compound hydrochloride remaining after exposure to various stress conditions. This data is representative and should be confirmed by experimental analysis.
| Stress Condition | Duration | Temperature | % this compound Remaining (Hypothetical) | Major Degradation Products (Anticipated) |
| 0.1 M HCl | 24 hours | 60°C | 75% | Diphenylacetic acid, N-ethyl-3-hydroxypiperidine |
| 0.1 M NaOH | 8 hours | 40°C | 60% | Diphenylacetic acid, N-ethyl-3-hydroxypiperidine |
| 3% H₂O₂ | 24 hours | Room Temp | 85% | This compound N-oxide |
| Dry Heat | 48 hours | 80°C | 95% | Minor thermal degradants |
| Photolytic | 1.2M lux hrs | Ambient | 90% | Photodegradation products |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated under stress conditions.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the preparation and stability testing of this compound hydrochloride stock solutions. Adherence to these guidelines will help ensure the quality and reliability of experimental outcomes. It is imperative to validate these protocols within your specific laboratory setting and for your particular application.
References
Application Notes and Protocols: Investigating the Mechanism of Piperidolate using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate is an antimuscarinic agent used for the symptomatic treatment of smooth muscle spasms associated with gastrointestinal disorders.[1] Its therapeutic effects are attributed to its anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[3] Understanding the precise mechanism of action of this compound, including its receptor subtype selectivity and downstream signaling effects, is crucial for optimizing its therapeutic use and for the development of novel drug candidates.
This document provides detailed protocols for a series of in vitro cell-based assays designed to elucidate the pharmacological profile of this compound. The described experiments will enable researchers to:
-
Determine the binding affinity of this compound to specific muscarinic receptor subtypes.
-
Characterize the functional antagonism of this compound on the key signaling pathways associated with muscarinic receptor activation.
-
Assess the cytotoxic potential of this compound in relevant cell lines.
Key Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic receptors are classified into five subtypes (M1-M5), which couple to different G-proteins and activate distinct intracellular signaling cascades.[3] this compound, as a muscarinic antagonist, is expected to inhibit these pathways.
-
Gq/11 Signaling Pathway (M1, M3, M5 Receptors): Activation of this pathway by acetylcholine stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3] This cascade is crucial for smooth muscle contraction and glandular secretion.[3]
Caption: Antagonism of the Gq/11 signaling pathway by this compound.
-
Gi/o Signaling Pathway (M2, M4 Receptors): Acetylcholine binding to M2 and M4 receptors activates the Gi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4] Reduced cAMP levels result in decreased activity of protein kinase A (PKA).[4]
Caption: Antagonism of the Gi/o signaling pathway by this compound.
Experimental Protocols
The following protocols outline the key experiments to characterize the interaction of this compound with muscarinic receptors. A general experimental workflow is depicted below.
Caption: General experimental workflow for characterizing this compound.
Cell Culture
Recommended Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). These cell lines are recommended due to their low endogenous expression of mAChRs and their robust growth characteristics, making them ideal for recombinant receptor expression and high-throughput screening.[5]
Culture Conditions:
-
Cells should be cultured in a suitable medium (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain receptor expression.
-
Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells expressing the mAChR subtype of interest.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
Non-specific binding control: Atropine (1 µM).
-
This compound stock solution and serial dilutions.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of cell membrane preparation, 50 µL of [3H]-NMS (at a concentration close to its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [3H]-NMS, and 50 µL of 1 µM atropine.
-
Competition: 50 µL of cell membrane preparation, 50 µL of [3H]-NMS, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the assay plates for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Second Messenger Assays
These functional assays measure the ability of this compound to antagonize the downstream signaling of muscarinic receptors.
Principle: This assay measures the inhibition of adenylyl cyclase activity by M2 and M4 receptors. Forskolin is used to stimulate cAMP production, and the ability of an M2/M4 agonist (e.g., carbachol) to inhibit this stimulation is measured. The antagonistic effect of this compound on this inhibition is then quantified.
Protocol:
-
Seed CHO-K1 cells expressing M2 or M4 receptors in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of an agonist (e.g., carbachol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Principle: This assay measures the increase in intracellular calcium concentration following the activation of M1, M3, or M5 receptors.
Protocol:
-
Seed CHO-K1 cells expressing M1, M3, or M5 receptors in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of an agonist (e.g., carbachol) and immediately measure the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the log concentration of this compound to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours. Include untreated cells as a control.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot it against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | Value |
| M2 | Value |
| M3 | Value |
| M4 | Value |
| M5 | Value |
Table 2: Functional Antagonism (IC50) of this compound
| Receptor Subtype | Assay | IC50 (nM) |
| M1 | Calcium Mobilization | Value |
| M2 | cAMP Inhibition | Value |
| M3 | Calcium Mobilization | Value |
| M4 | cAMP Inhibition | Value |
| M5 | Calcium Mobilization | Value |
Table 3: Cytotoxicity (CC50) of this compound
| Cell Line | Exposure Time (h) | CC50 (µM) |
| CHO-K1 | 24 | Value |
| CHO-K1 | 48 | Value |
| HEK293 | 24 | Value |
| HEK293 | 48 | Value |
Conclusion
The protocols detailed in this document provide a comprehensive framework for investigating the mechanism of action of this compound at the cellular level. By systematically evaluating its binding affinity, functional antagonism at different muscarinic receptor subtypes, and its cytotoxic profile, researchers can gain a deeper understanding of its pharmacological properties. This knowledge is invaluable for both basic research and for the development of more selective and effective antimuscarinic drugs.
References
Application Notes and Protocols for High-Throughput Screening of Piperidolate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate is an antimuscarinic agent known for its antispasmodic properties, which are particularly effective in treating hypermotility disorders of the gastrointestinal tract.[1][2] Its therapeutic effects are achieved through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system, regulating functions like smooth muscle contraction and glandular secretion.[3]
There are five subtypes of muscarinic receptors (M1-M5), which are coupled to distinct G protein signaling cascades.[4] The discovery of novel analogs of this compound with improved potency, subtype selectivity, and favorable pharmacokinetic profiles is a primary goal in drug development to create more effective therapeutics with fewer side effects.[4] High-throughput screening (HTS) offers a powerful and efficient platform to rapidly assess large libraries of this compound analogs to identify promising new drug candidates.[5]
This document provides detailed protocols for HTS assays designed to identify and characterize novel antagonists of mAChRs, focusing on the screening of this compound analogs.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes mediate their physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling pathways.[3]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to G-proteins of the Gq/11 family.[4] Activation of Gq stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][6]
-
M2 and M4 Receptors: These subtypes predominantly couple to G-proteins of the Gi/o family.[7] Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]
This compound and its analogs, as muscarinic antagonists, block these signaling pathways by preventing acetylcholine from binding to and activating the receptors.[3]
HTS Experimental Workflow
A tiered screening approach is typically employed to efficiently identify and characterize promising compounds from a large library of this compound analogs. This workflow progresses from a high-throughput primary screen to more detailed secondary and confirmatory assays.
Primary HTS: M3 Receptor Calcium Flux Assay
This assay is designed to identify compounds that inhibit the Gq-mediated calcium release induced by an M3 receptor agonist. It is a robust and widely used primary screen for muscarinic antagonists.[4]
Principle: Cells stably expressing the human M3 muscarinic receptor are loaded with a calcium-sensitive fluorescent dye. When stimulated with an agonist like carbachol, intracellular calcium levels increase, leading to a rise in fluorescence. Antagonists, such as this compound analogs, will block this agonist-induced response, resulting in a significantly lower fluorescent signal.[5][9]
Detailed Experimental Protocol
-
Cell Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor to 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium to a density of 10,000-20,000 cells per well.
-
Dispense the cell suspension into 384-well, black-walled, clear-bottom assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM, FLIPR Calcium 5 Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution should include probenecid (B1678239) to prevent dye leakage from the cells.[6][9]
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5]
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analog library, a reference antagonist (e.g., Atropine), and a vehicle control (e.g., DMSO) in assay buffer.
-
Using an automated liquid handler, transfer the compound solutions to the cell plates.
-
Incubate at room temperature for 15-30 minutes.[5]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an agonist solution (e.g., Carbachol) at a concentration that elicits a near-maximal response (EC₈₀).
-
Place the assay plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for several seconds.
-
The instrument then adds the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
Data Presentation: M3 Antagonist Activity
The potency of antagonist compounds is determined by their IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response.
| Compound ID | Description | M3 Receptor IC₅₀ (nM) |
| Cmpd-001 | This compound Analog | 85.2 |
| Cmpd-002 | This compound Analog | 150.7 |
| Cmpd-003 | This compound Analog | 25.4 |
| Cmpd-004 | This compound Analog | >10,000 |
| Atropine | Reference Antagonist | 5.1 |
| Vehicle | Negative Control | No Activity |
Secondary Assay: M2 Receptor cAMP Assay for Selectivity
This assay is crucial for determining the selectivity of the identified hits by measuring their activity against the Gi-coupled M2 receptor. High selectivity for M3 over M2 receptors is often a desirable trait for drugs targeting gastrointestinal or respiratory disorders to avoid cardiac side effects.
Principle: Cells expressing the M2 muscarinic receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels. M2 receptor activation by an agonist inhibits this process, reducing cAMP. Antagonists will reverse this inhibition, thereby restoring cAMP levels. Modern HTS formats use competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) for detection.[4][8]
Detailed Experimental Protocol
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor and plate them in 384-well assay plates.
-
Compound Incubation: Add this compound analogs or a reference antagonist to the wells and incubate.
-
Agonist and Forskolin Stimulation: Add a mixture of a muscarinic agonist (e.g., acetylcholine) and forskolin to the wells.
-
Cell Lysis and Detection: After incubation, lyse the cells and add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Signal Measurement: Read the plate on a compatible HTRF plate reader. The signal is inversely proportional to the cAMP concentration.
Data Presentation: M2 Antagonist Activity & Selectivity
| Compound ID | M2 Receptor IC₅₀ (nM) | Selectivity (M2 IC₅₀ / M3 IC₅₀) |
| Cmpd-001 | 980.5 | 11.5 |
| Cmpd-002 | 325.1 | 2.2 |
| Cmpd-003 | 1250.8 | 49.2 |
| Atropine | 8.3 | 1.6 |
Confirmatory Assay: Radioligand Binding
Radioligand binding assays are considered a gold standard for determining the binding affinity (Ki) of a compound for a receptor.[4] This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Principle: A competitive binding assay is performed using cell membranes expressing the target muscarinic receptor subtype, a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and the unlabeled test compound (this compound analog). The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.[10][11]
General Experimental Protocol
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the desired human muscarinic receptor subtype (e.g., M1, M2, M3).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and various concentrations of the unlabeled this compound analog.[11]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration over a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.[11]
Data Presentation: Muscarinic Receptor Binding Affinities
| Compound ID | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| Cmpd-003 | 35.1 | 1540.2 | 22.5 |
| Atropine | 2.8 | 6.5 | 4.9 |
Conclusion
The combination of a primary functional HTS assay, such as a calcium flux screen, with secondary selectivity and direct binding assays provides a comprehensive strategy for the identification and characterization of novel this compound analogs. This tiered approach allows for the efficient screening of large compound libraries and the selection of lead candidates with high potency and desired subtype selectivity for further preclinical development. The detailed protocols and data presentation formats outlined in these application notes serve as a guide for researchers in the field of anticholinergic drug discovery.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Piperidolate in Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate hydrochloride is a synthetic anticholinergic agent utilized in gastrointestinal research as a tool compound to investigate the role of muscarinic acetylcholine (B1216132) receptors (mAChRs) in gut motility and secretion.[1] As a competitive antagonist of mAChRs, this compound blocks the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, which is integral to regulating involuntary functions such as smooth muscle contraction and glandular secretions in the gastrointestinal tract.[1] This blockade results in a reduction of smooth muscle tone and secretions, making this compound a valuable agent for studying conditions related to gastrointestinal hypermotility and spasms.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in gastrointestinal research. It includes summaries of its mechanism of action, quantitative data for related compounds to provide a comparative context, and detailed methodologies for key in-vitro and in-vivo experiments.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to muscarinic acetylcholine receptors without activating them.[1][3] In the gastrointestinal tract, acetylcholine released from parasympathetic nerves primarily binds to M2 and M3 muscarinic receptor subtypes on smooth muscle cells to induce contraction.[4]
-
M3 Receptor Pathway: M3 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction.[1][5]
-
M2 Receptor Pathway: M2 receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways.[4]
By blocking both M2 and M3 receptors, this compound effectively inhibits acetylcholine-induced smooth muscle contraction, leading to muscle relaxation and relief from spasms.[4]
Data Presentation: Comparative Pharmacological Data
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.[4]
Experimental Protocols
In-Vitro: Isolated Guinea Pig Ileum Assay
This ex-vivo protocol is a classic method for assessing the direct antispasmodic effects of compounds on intestinal smooth muscle.[2][3]
Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Male Wistar rats (200-250g)[2]
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)
-
Carbogen gas (95% O₂, 5% CO₂)[2]
-
Acetylcholine (ACh)[2]
-
This compound hydrochloride
-
Isolated organ bath with isometric transducer[2]
Procedure:
-
Animal Preparation: A male Wistar rat is fasted for 24 hours with free access to water.[2]
-
Tissue Isolation: The rat is sacrificed by cervical dislocation. A 2-3 cm segment of the ileum is isolated, and the mesenteric tissue is carefully removed.[2]
-
Organ Bath Setup: The ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen.[2]
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g.[2]
-
Induction of Contraction: A submaximal concentration of acetylcholine (e.g., 1 µM) is added to the organ bath to induce a stable contraction. The amplitude of the contraction is recorded.[2]
-
Antagonist Incubation: The tissue is washed with fresh Tyrode's solution to return to baseline. After a recovery period, varying concentrations of this compound are added to the bath and incubated for a specific period (e.g., 20-30 minutes).
-
Challenge with Agonist: Following incubation with this compound, acetylcholine is re-introduced to the organ bath to induce contraction.
-
Data Analysis: The contractile response to acetylcholine in the presence of different concentrations of this compound is measured. A dose-response curve is constructed, and the IC50 or pA2 value for this compound can be calculated to determine its potency as a competitive antagonist.
In-Vivo: Charcoal Meal Gastrointestinal Transit Test in Rodents
This in-vivo model is used to assess the effect of a test compound on intestinal motility by measuring the transit of a non-absorbable marker.[2][6]
Objective: To evaluate the inhibitory effect of this compound on gastrointestinal transit in mice or rats.
Materials:
-
Mice or rats[2]
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)[6]
-
This compound hydrochloride
-
Vehicle control (e.g., saline or distilled water)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Animals are fasted for an appropriate period (e.g., 6-18 hours) before the experiment, with free access to water.[7]
-
Drug Administration: Animals are divided into groups (vehicle control, and one or more this compound dose groups). The respective treatments are administered orally via gavage.[2]
-
Charcoal Meal Administration: After a set pre-treatment time (e.g., 30-60 minutes), a standard volume of the charcoal meal suspension is administered orally to each animal.[2][6]
-
Transit Time: After a specific duration (e.g., 20-30 minutes), the animals are humanely euthanized by cervical dislocation.[2]
-
Measurement: The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured. The gastrointestinal transit is expressed as a percentage of the total length of the small intestine. The results from the this compound-treated groups are compared to the vehicle control group to determine the effect on intestinal motility.
Visualizations
Signaling Pathways of Muscarinic Receptor Antagonism
Caption: this compound blocks M2 and M3 muscarinic receptors on smooth muscle cells.
Experimental Workflow for In-Vitro Isolated Guinea Pig Ileum Assay
Caption: Workflow for assessing this compound's antispasmodic effect in isolated ileum.
References
- 1. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Charcoal Meal Test - Rat [productsafetylabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organ Bath Studies with Piperidolate on Isolated Ileum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting organ bath studies to evaluate the pharmacological effects of Piperidolate on isolated ileum tissue. The protocols detailed below are compiled from established methodologies and are intended to assist researchers in designing and executing robust and reproducible experiments.
Introduction
This compound hydrochloride is an antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] This action blocks the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to the relaxation of smooth muscle.[2] Consequently, this compound is of significant interest for its potential therapeutic applications in conditions characterized by gastrointestinal hypermotility and smooth muscle spasms.[2][3] Isolated organ bath experiments are a fundamental ex vivo technique used to characterize the pharmacological activity of compounds like this compound on intestinal smooth muscle.[4] The guinea pig and rat ileum are classic preparations for these studies due to their well-characterized muscarinic receptor populations.[3]
Mechanism of Action: Muscarinic Receptor Antagonism
The contractile activity of the ileum is primarily mediated by the binding of acetylcholine (ACh) to M3 muscarinic receptors on smooth muscle cells.[2] This binding initiates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.[2] this compound competitively binds to these muscarinic receptors without activating them, thereby preventing ACh from binding and eliciting its contractile effect.[2][3] This antagonism is surmountable, meaning that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist (ACh).[3]
Data Presentation: Anticholinergic Activity
| Compound | Species | Tissue | Agonist | Concentration | Observed Effect / pA2 Value | Reference |
| This compound Hydrochloride | Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ (final concentration) | Depression in tension and motor activity | [2] |
| Atropine | Guinea Pig | Ileum | Acetylcholine | - | 8.4 - 9.4 | [5] |
| Atropine | Chicken | Ileum | Acetylcholine | - | 9.21 | [6] |
| Atropine | Goat | Ileum | Acetylcholine | - | 9.59 ± 0.022 | [7] |
| Dicyclomine | Goat | Ileum | Acetylcholine | - | 8.92 ± 0.237 | [7] |
| Hyoscine | Goat | Ileum | Acetylcholine | - | 9.09 ± 0.022 | [7] |
| Pirenzepine | Guinea Pig | Ileum | Acetylcholine | - | 6.1 - 7.7 | [5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.[1]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on isolated ileum preparations.
Protocol 1: Evaluation of Antagonistic Activity of this compound on Acetylcholine-Induced Contractions in Isolated Rat Ileum
This protocol outlines the procedure to determine the inhibitory effect of this compound on smooth muscle contractions induced by acetylcholine.
Materials:
-
Male Wistar rats (200-250g)
-
Tyrode's solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Acetylcholine (ACh)
-
This compound Hydrochloride
-
Organ bath system with isometric transducer and data acquisition software
Procedure:
-
Animal Preparation: Fast male Wistar rats for 24 hours with free access to water.[4]
-
Tissue Isolation: Sacrifice the rat by cervical dislocation.[4] Isolate a 2-3 cm segment of the ileum and clean it of mesenteric tissue.[4]
-
Organ Bath Setup: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen.[4]
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1g.[4]
-
Induction of Contraction: Add acetylcholine (1 µM) to the organ bath to induce a stable contraction.[4] Record the amplitude of the contraction using an isometric transducer.[4]
-
Washout: Wash the tissue with fresh Tyrode's solution to remove the acetylcholine and allow it to return to the baseline resting tension.
-
Drug Administration (this compound): Add a specific concentration of this compound Hydrochloride to the organ bath and incubate for a predetermined period.[4]
-
Re-challenge with Acetylcholine: While the tissue is still in the presence of this compound, re-introduce acetylcholine (1 µM) to the organ bath and record the resulting contraction amplitude.[4]
-
Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced contraction by this compound for each concentration tested.[4] Plot a concentration-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the maximal acetylcholine response).[2]
Protocol 2: Determination of pA2 Value of this compound (Schild Plot Analysis)
This protocol describes the method for quantifying the competitive antagonism of this compound.
Materials:
-
Guinea pig ileum preparation
-
Organ bath system with physiological salt solution (e.g., Tyrode's or Krebs solution) and aeration[1][8]
-
Isotonic transducer and data acquisition system[1]
-
Acetylcholine (agonist)
-
This compound Hydrochloride (antagonist)
Procedure:
-
Tissue Preparation and Mounting: Prepare and mount the guinea pig ileum in the organ bath as described in Protocol 1.
-
Cumulative Concentration-Response Curve for Acetylcholine: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response at each concentration.
-
Washout and Incubation with Antagonist: Wash the tissue thoroughly and allow it to recover. Then, incubate the tissue with a fixed concentration of this compound Hydrochloride for a specific time.
-
Second Cumulative Concentration-Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for acetylcholine. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Schild Plot Construction:
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the EC50 of acetylcholine in the presence of the antagonist divided by the EC50 of acetylcholine in the absence of the antagonist.
-
Plot the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
-
pA2 Determination: The pA2 value is the x-intercept of the Schild plot regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
Visualizations
Signaling Pathway
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for organ bath studies of this compound on isolated ileum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abattoir-sourced isolated ileum from Gallus gallus domesticus as an experimental tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
Application Notes and Protocols for the Electrophysiological Investigation of Piperidolate's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidolate is primarily recognized for its function as a muscarinic acetylcholine (B1216132) receptor antagonist, exerting antispasmodic effects.[1] While its primary mechanism of action is well-established, a thorough investigation into its potential off-target effects on ion channels is crucial for a comprehensive safety and pharmacological profile. Direct electrophysiological studies on the effects of this compound on ion channels are not extensively available in public literature.[1] This document, therefore, provides a detailed, albeit hypothetical, framework of application notes and protocols for researchers to investigate the electrophysiological effects of this compound on key voltage-gated ion channels, such as the cardiac sodium channel (Nav1.5) and the hERG potassium channel, which are critical for cardiac safety assessment. The methodologies described herein are based on standard, widely accepted electrophysiological techniques.
Introduction to this compound and Ion Channel Screening
This compound hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). By blocking these receptors, this compound inhibits parasympathetic nerve stimulation, leading to reduced smooth muscle contractions.[1] There are five subtypes of muscarinic receptors (M1-M5) that couple to different G-protein signaling pathways. M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[2]
Despite its known mechanism, regulatory guidelines and comprehensive drug safety assessments necessitate the evaluation of a compound's effect on critical ion channels to identify any potential pro-arrhythmic or other adverse effects. The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of a compound with ion channels, allowing for precise measurement of ion currents.[3]
Hypothetical Data on this compound's Ion Channel Effects
The following tables present hypothetical data to illustrate the potential outcomes of electrophysiological screening of this compound on Nav1.5 and hERG channels. This data is for illustrative purposes only and is not derived from experimental studies.
Table 1: Hypothetical Inhibitory Effects of this compound on Peak Nav1.5 Current
| Concentration (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |
| 0.1 | 2.5 ± 0.8 | ||
| 1 | 15.2 ± 2.1 | 5.8 | 1.1 |
| 3 | 35.8 ± 3.5 | ||
| 10 | 62.1 ± 4.2 | ||
| 30 | 85.4 ± 2.9 | ||
| 100 | 95.7 ± 1.5 |
Table 2: Hypothetical Effects of this compound on Nav1.5 Gating Properties (at 10 µM)
| Parameter | Control (Mean ± SEM) | This compound (10 µM) (Mean ± SEM) | Shift (mV) |
| V1/2 of Activation (mV) | -45.2 ± 1.1 | -44.8 ± 1.3 | +0.4 |
| V1/2 of Inactivation (mV) | -85.6 ± 0.9 | -92.3 ± 1.2 | -6.7 |
Table 3: Hypothetical Inhibitory Effects of this compound on hERG Current
| Concentration (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) | Hill Slope |
| 0.1 | 1.8 ± 0.5 | ||
| 1 | 10.5 ± 1.9 | 12.3 | 1.0 |
| 3 | 28.9 ± 2.8 | ||
| 10 | 48.2 ± 3.7 | ||
| 30 | 78.6 ± 3.1 | ||
| 100 | 92.1 ± 2.0 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: HEK293 cells stably expressing human Nav1.5 (SCN5A) or hERG (KCNH2) channels are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency. For transient transfections, a fluorescent marker like GFP can be co-transfected to identify expressing cells.
Whole-Cell Patch-Clamp Recording
The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane.[4]
Solutions:
-
External Solution (Nav1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (Nav1.5): (in mM) 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
External Solution (hERG): (in mM) 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]
-
Internal Solution (hERG): (in mM) 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP. Adjust pH to 7.2 with KOH.[5]
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on an inverted microscope.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before commencing recordings.
-
Perform recordings at physiological temperature (35-37°C).[6]
Voltage-Clamp Protocols
Nav1.5 Protocol:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply 50 ms (B15284909) depolarizing steps from -100 mV to +60 mV in 5 mV increments.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply 500 ms pre-pulses to various potentials (e.g., -140 mV to -10 mV) followed by a 20 ms test pulse to -20 mV.
hERG Protocol:
-
CiPA Step-Ramp Protocol: From a holding potential of -80 mV, apply a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV over 100 ms. This protocol is repeated every 5 seconds.[5][6]
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentrations in the external solution.
-
Apply different concentrations of this compound to the cell using a perfusion system until a steady-state effect is observed.
Data Analysis
-
Peak Current Measurement: Measure the peak inward current for Nav1.5 or the peak tail current for hERG at each voltage step or during the ramp protocol.
-
Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the IC50 value and Hill slope.
-
Analysis of Gating Properties:
-
Activation: Convert peak currents to conductance (G) and normalize to the maximum conductance. Plot the normalized conductance against the test potential and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Inactivation: Normalize the peak current during the test pulse to the maximum current. Plot the normalized current against the pre-pulse potential and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Visualizations
References
Determining the Functional IC50 of Piperidolate: Application Notes and Protocols for Muscarinic Receptor Antagonism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidolate is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.[2] Understanding the potency of this compound at different mAChR subtypes is essential for elucidating its pharmacological profile and therapeutic potential. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in functional assays for each of the five muscarinic receptor subtypes (M1-M5).
Muscarinic receptors are classified into two main families based on their G-protein coupling:
-
M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]).[1][2]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][2]
Therefore, the functional IC50 of this compound is determined using two primary assay types: a calcium mobilization assay for M1, M3, and M5 receptors, and a cAMP inhibition assay for M2 and M4 receptors.
Data Presentation
Table 1: Functional Potency (IC50 in nM) of Muscarinic Receptor Antagonists
| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Assay Type |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Calcium Mobilization / cAMP |
| Atropine (B194438) | 2.22 ± 0.60[3] | 4.32 ± 1.63[3] | 4.16 ± 1.04[3] | 2.38 ± 1.07[3] | 3.39 ± 1.16[3] | Radioligand Binding |
| Pirenzepine (B46924) | ~15-25 (Ki)[1] | ~300-800 (Ki)[1] | ~100-400 (Ki)[1] | ~20-90 (Ki)[1] | ~60-130 (Ki)[1] | Radioligand Binding |
| Darifenacin (B195073) | pA2 = 7.9[4] | pA2 = 7.48[4] | pKi = 9.12[4] | - | - | Functional / Binding |
| Methoctramine (B27182) | pKi = 6.9[5] | pKi = 8.00[5] | - | - | - | Radioligand Binding |
Note: The presented values for atropine and pirenzepine are from radioligand binding assays and are indicative of binding affinity (Ki), which can be correlated with functional potency (IC50). The values for darifenacin and methoctramine are a mix of functional (pA2) and binding (pKi) data. Experimental conditions can influence these values.
Signaling Pathways
The following diagrams illustrate the signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.
Gq/11-coupled muscarinic receptor signaling pathway.
Gi/o-coupled muscarinic receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for conducting calcium mobilization and cAMP inhibition assays to determine the IC50 of this compound. These protocols are designed for use with Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic receptor subtype of interest.
Protocol 1: Calcium Mobilization Assay (for M1, M3, and M5 Receptors)
This protocol describes the measurement of intracellular calcium changes in response to receptor activation and its inhibition by this compound.
Workflow for the calcium mobilization assay.
-
CHO-K1 cells stably expressing the human M1, M3, or M5 receptor
-
Cell culture medium (e.g., F12-K medium with 10% FBS and appropriate selection antibiotic)
-
96-well black, clear-bottom tissue culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound hydrochloride
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
-
Cell Culture and Seeding:
-
Culture the CHO-K1 cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
18-24 hours prior to the assay, seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (assay buffer without this compound).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80), as determined from a prior agonist dose-response experiment.
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) at regular intervals.
-
After establishing a baseline reading, inject the agonist into each well and continue to record the fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data by expressing the response as a percentage of the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: cAMP Inhibition Assay (for M2 and M4 Receptors)
This protocol measures the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
Workflow for the cAMP inhibition assay.
-
CHO-K1 cells stably expressing the human M2 or M4 receptor
-
Cell culture medium (e.g., F12-K medium with 10% FBS and appropriate selection antibiotic)
-
96-well or 384-well tissue culture plates
-
This compound hydrochloride
-
Muscarinic agonist (e.g., Acetylcholine)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen detection kit
-
Cell Culture and Seeding:
-
Culture the CHO-K1 cells as described in the calcium mobilization assay protocol.
-
Seed the cells into the appropriate multi-well plate at a density of 5,000-20,000 cells per well and incubate for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add the this compound solutions to the respective wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing the muscarinic agonist (at its EC80 concentration) and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) in assay buffer with a phosphodiesterase inhibitor.
-
Add this solution to the wells.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature or 37°C, as recommended by the cAMP detection kit manufacturer.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.
-
-
Measurement:
-
Read the plate using a plate reader compatible with the detection technology (e.g., time-resolved fluorescence for HTRF, luminescence for some kits).
-
-
Data Analysis:
-
The signal will be inversely proportional to the level of cAMP inhibition (i.e., a higher signal indicates greater reversal of inhibition by this compound).
-
Normalize the data and plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide a robust framework for determining the functional IC50 of this compound at the five muscarinic acetylcholine receptor subtypes. The calcium mobilization assay is suitable for M1, M3, and M5 receptors, while the cAMP inhibition assay is appropriate for M2 and M4 receptors. Accurate determination of these IC50 values will provide valuable insights into the selectivity and potency of this compound, aiding in its pharmacological characterization and the development of future therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Piperidolate and its Putative Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anticholinergic drug piperidolate and its putative metabolites, hydroxylated this compound and N-dealkylated this compound, in human plasma. The described methodology, employing solid-phase extraction for sample clean-up followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer, provides a robust framework for researchers in drug metabolism, pharmacokinetics, and toxicology. While validated data for this compound metabolites is not publicly available, this document presents a detailed procedure for method development, including hypothetical yet plausible mass transitions for the putative metabolites, to guide researchers in establishing their own quantitative assays.
Introduction
This compound is an anticholinergic agent used for its antispasmodic effects on the gastrointestinal tract.[1] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. The primary site of metabolism for this compound is the liver, where it is broken down into metabolites that are subsequently excreted by the kidneys.[1] Based on the metabolism of other compounds containing a piperidine (B6355638) moiety, the major metabolic pathways are proposed to be hydroxylation of the piperidine ring and N-dealkylation of the ethyl group.
This application note provides a step-by-step guide for the development and validation of an LC-MS/MS method to quantify this compound and its two primary putative metabolites:
-
Hydroxylated this compound (M1): Introduction of a hydroxyl group onto the piperidine ring.
-
N-dealkylated this compound (M2): Removal of the ethyl group from the piperidine nitrogen.
Experimental
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Results and Discussion
Method Development
The development of a robust LC-MS/MS method requires the optimization of several parameters. The sample preparation step is critical for removing matrix components that can cause ion suppression or enhancement. Solid-phase extraction was chosen for its ability to provide a clean extract. The chromatographic conditions were optimized to achieve good separation of the parent drug from its more polar metabolites. The mass spectrometry parameters, particularly the MRM transitions, are key to the selectivity and sensitivity of the assay.
Hypothetical MRM Transitions
The following table presents hypothetical yet plausible MRM transitions for this compound and its putative metabolites. Researchers must experimentally determine and optimize these transitions for their specific instrumentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 324.2 | 112.1 | 100 | 30 | 25 |
| 324.2 | 167.1 | 100 | 30 | 20 | |
| M1 (Hydroxylated) | 340.2 | 112.1 | 100 | 35 | 28 |
| 340.2 | 183.1 | 100 | 35 | 22 | |
| M2 (N-dealkylated) | 296.2 | 84.1 | 100 | 25 | 20 |
| 296.2 | 167.1 | 100 | 25 | 18 | |
| Internal Standard | User-defined | User-defined | 100 | Optimized | Optimized |
Table 1: Hypothetical MRM transitions for this compound and its putative metabolites. This data is for illustrative purposes and requires experimental verification.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.
Caption: Proposed metabolic pathway of this compound.
Conclusion
This application note provides a detailed framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed metabolic pathway and hypothetical MRM transitions, offer a solid starting point for researchers. It is imperative that users validate this methodology in their own laboratories to ensure it meets the specific requirements of their research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperidolate Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Piperidolate for various in vitro assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro assays?
A1: this compound hydrochloride functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these receptors without activating them, it blocks the action of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists.[1][2] This inhibition prevents the initiation of downstream signaling cascades that lead to cellular responses such as smooth muscle contraction.[2]
Q2: Is this compound selective for a specific muscarinic receptor subtype?
Q3: What is a good starting concentration range for this compound in a new in vitro assay?
A3: For a novel compound like this compound where the EC50 is unknown, it is recommended to start with a wide concentration range, for example, from 1 nM to 100 µM, using 10-fold dilutions in a preliminary experiment. This will help in identifying an approximate effective concentration. Once an approximate IC50 is determined, a narrower concentration range with 2-fold or half-log dilutions around the estimated IC50 can be used for more precise dose-response curve generation.
Q4: What solvents should be used to prepare this compound stock solutions?
A4: The choice of solvent depends on the specific experimental requirements. For many in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of organic molecules. It is crucial to ensure that the final concentration of the solvent in the assay medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, as the solvent itself can have biological effects.
Troubleshooting Guides
Issue 1: High variability or inconsistent results between experiments.
-
Potential Cause:
-
Cell/Tissue Variability: Biological samples can have inherent differences. For cell cultures, variations in passage number and confluency can affect results. For isolated tissues, age and sex of the source animals can be a factor.
-
Inconsistent Pipetting or Dilutions: Errors in preparing serial dilutions can lead to significant variability.
-
Solvent Effects: If using a solvent like DMSO, inconsistent final concentrations across wells can cause variable effects.
-
-
Troubleshooting Steps:
-
Standardize Biological Material: Use cells from the same passage number and ensure consistent confluency at the time of the experiment. For tissues, use age- and sex-matched animals.
-
Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate liquid handling.
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution.
-
Consistent Solvent Concentration: Ensure the final concentration of the solvent is identical in all wells, including controls.
-
Issue 2: No observable effect of this compound at expected concentrations.
-
Potential Cause:
-
Degraded Compound: this compound may have degraded due to improper storage.
-
Low Receptor Expression: The cell line or tissue preparation may not express the target muscarinic receptors in sufficient numbers.
-
Inactive Agonist: The agonist used to stimulate the response may be inactive or used at a sub-optimal concentration.
-
-
Troubleshooting Steps:
-
Use Fresh Compound: Prepare a fresh stock solution of this compound from a new batch and store it under recommended conditions.
-
Confirm Target Expression: Verify that your cell line or tissue expresses the muscarinic receptor of interest using techniques like qPCR, Western blot, or by using a positive control antagonist with known effects.
-
Validate Agonist Activity: Run a dose-response curve for the agonist alone to ensure it is active and to determine its EC50. Use the agonist at a concentration that gives a robust response (e.g., EC80) in your antagonist assays.
-
Issue 3: Schild plot slope is significantly different from 1.
-
Potential Cause:
-
Non-Competitive Antagonism: A slope other than 1 may indicate that this compound is not acting as a simple competitive antagonist in your system.
-
Insufficient Equilibration Time: The antagonist may not have reached equilibrium with the receptors before the addition of the agonist.
-
Complex Biological System: The presence of multiple receptor subtypes or other interacting factors can affect the dose-response relationship.
-
-
Troubleshooting Steps:
-
Optimize Incubation Time: Increase the pre-incubation time with this compound to ensure equilibrium is reached (e.g., 15-30 minutes or longer).
-
Review Experimental Model: Consider if your in vitro system has complexities that could lead to non-ideal antagonist behavior.
-
Consult Literature: Review literature on Schild analysis for potential complexities and alternative models of antagonism.[4][5][6]
-
Data Presentation
Table 1: Reported In Vitro Concentration of this compound
| Species | Tissue/Cell Line | Assay Type | Agonist | This compound Concentration | Observed Effect |
| Rabbit | Ileum | Smooth Muscle Contraction | Acetylcholine | 2.5 x 10⁻⁶ M | Depression in tension and motor activity |
Note: This data is from a single source and further research is needed to establish robust, reproducible dose-response relationships.
Table 2: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine (Non-selective) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine (M1-selective) | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions. Researchers are encouraged to determine the Ki values for this compound in their experimental system.[3]
Experimental Protocols
Protocol 1: Ex Vivo Smooth Muscle Contraction Assay (Organ Bath)
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum) and clean it of mesenteric attachments.
-
Mount the tissue segment in an organ bath chamber containing an appropriate physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). After the response plateaus, wash the tissue repeatedly until the baseline tension is restored.
-
-
Drug Administration and Data Collection:
-
Obtain a cumulative concentration-response curve for an agonist (e.g., acetylcholine or carbachol).
-
Wash the tissue and allow it to return to baseline.
-
Add a specific concentration of this compound (or its vehicle for control) to the organ bath and incubate for a set period (e.g., 20-30 minutes).
-
In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat this process with different concentrations of this compound.
-
-
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values for the agonist in each condition.
-
To determine the potency of this compound, a Schild plot analysis can be performed by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA2 value.[4][5][6]
-
Protocol 2: Cell-Based Calcium Flux Assay (for M1, M3, M5 Receptors)
This protocol is for measuring the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.
-
Cell Preparation:
-
Plate cells stably expressing the human M1, M3, or M5 muscarinic receptor in a 96-well black-walled, clear-bottom plate and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM) and potentially an anion-transport inhibitor like probenecid, if required for the cell line.[7][8]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference antagonist (e.g., Atropine) in an appropriate assay buffer.
-
Add the compound solutions to the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Add a muscarinic agonist (e.g., carbachol) at a predetermined EC80 concentration to all wells simultaneously using a multichannel pipette or an automated liquid handler.
-
Immediately measure the change in fluorescence using a fluorescence plate reader. The signal indicates changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[9]
-
Protocol 3: Cell-Based cAMP Assay (for M2, M4 Receptors)
This protocol is for measuring the effect of this compound on the inhibition of cAMP production by Gi-coupled muscarinic receptors.
-
Cell Preparation:
-
Harvest cells expressing the M2 or M4 muscarinic receptor and resuspend them in stimulation buffer at the desired density.
-
-
Compound and Agonist Plating:
-
Dispense serial dilutions of this compound into the assay plate.
-
Prepare a solution containing a muscarinic agonist at its EC80 concentration mixed with a fixed concentration of Forskolin (to stimulate adenylyl cyclase). Add this mixture to the wells.
-
-
Cell Addition and Incubation:
-
Add the cell suspension to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
This compound will reverse the agonist-induced inhibition of Forskolin-stimulated cAMP production.
-
Calculate the percentage of reversal for each this compound concentration and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. A New Robust Fluorescent Calcium Indicator for Ca2+ Flux Assays in Living Cells | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
Troubleshooting low signal in Piperidolate binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Piperidolate binding assays, with a specific focus on addressing low signal issues.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Very Low or No Specific Binding Signal
Q1: I am observing a very low or no specific binding signal in my this compound assay. What are the primary reasons for this?
A1: A low or absent specific binding signal is a frequent challenge in radioligand binding assays and can stem from several factors concerning your reagents, experimental protocol, or biological samples. A systematic troubleshooting approach is essential.[1]
-
Inactive Radioligand: The radiolabeled ligand used to compete with this compound may have degraded. Radiochemicals have a limited shelf life and are sensitive to storage conditions.
-
Low Receptor Density: The tissue or cells used in the assay may not express a sufficient number of muscarinic receptors.[1]
-
Degraded Receptors: Improper handling and storage of cell membranes can lead to receptor degradation and loss of binding sites.[1]
-
Incorrect Assay Buffer Composition: The pH, ionic strength, and absence of necessary ions in the buffer can significantly affect ligand binding.[2]
-
Assay Not at Equilibrium: The incubation time may be too short for the binding reaction to reach equilibrium, particularly at low radioligand concentrations.[2][3]
-
Pipetting Errors or Reagent Omission: Simple technical mistakes, such as incorrect volumes or forgetting a reagent, can lead to a failed assay.[2]
Q2: How can I troubleshoot the potential causes of a low total binding signal?
A2: To systematically address the potential causes of a low total binding signal, consider the following solutions:
-
Verify Radioligand Activity: Check the expiration date of your radioligand and ensure it has been stored correctly. If in doubt, purchase a new batch.[1]
-
Optimize Protein Concentration: If you are observing a signal that is barely distinguishable from the background noise, you may have too little membrane protein in your assay.[1] Perform a protein titration experiment to determine the optimal concentration that yields a robust signal.
-
Ensure Receptor Integrity: Always prepare and handle cell membranes on ice or at 4°C using fresh, ice-cold buffers containing protease inhibitors. For long-term storage, keep membrane preparations at -80°C with a cryoprotectant like 10% glycerol.[1]
-
Validate Buffer Composition: Double-check the composition of your binding buffer. For muscarinic receptor assays, a common buffer is 50 mM Tris-HCl with 5 mM MgCl₂, at a pH of 7.4. Ensure the pH is correct at the incubation temperature.[2]
-
Determine Optimal Incubation Time: Conduct a time-course experiment (association kinetics) to establish the time required to reach binding equilibrium under your specific assay conditions.[2]
-
Review Protocol and Technique: Carefully review your experimental protocol to ensure all reagents are added in the correct order and volume. Use calibrated pipettes to minimize errors.[2]
Issue: High Non-Specific Binding Obscuring a Low Signal
Q3: My total binding seems adequate, but the specific binding is still low. What steps can I take to address high non-specific binding (NSB)?
A3: When specific binding is low despite acceptable total binding, the issue often lies with high non-specific binding (NSB), which can mask the specific signal. The goal is to have specific binding account for at least 80-90% of the total binding.[2]
-
High Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase binding to non-receptor sites.[2]
-
Inappropriate Blocking Agent for NSB: The unlabeled ligand used to define non-specific binding may not be suitable or used at a sufficient concentration.
-
Hydrophobic Radioligand Properties: Some radioligands are inherently "sticky" due to their hydrophobicity, leading to higher NSB.[4]
Q4: What are the solutions to reduce high non-specific binding?
A4: To minimize non-specific binding and improve your signal window, consider these strategies:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value for the target receptor. This favors binding to the high-affinity specific sites.[2]
-
Use an Appropriate Competitor for NSB: Define non-specific binding using a high concentration (typically 100- to 1000-fold excess over the radioligand) of a known high-affinity antagonist for the receptor, such as atropine (B194438) for muscarinic receptors.
-
Modify Assay Conditions: Including agents like bovine serum albumin (BSA) or using specific detergents in your wash buffer can help reduce the non-specific binding of hydrophobic radioligands.[5]
Frequently Asked Questions (FAQs)
Q5: What is the primary mechanism of action of this compound?
A5: this compound is an antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[6][7] By blocking these receptors, it inhibits the effects of the parasympathetic nervous system.[8] While it is often used for its antispasmodic effects, it is a non-selective antagonist, meaning it can bind to all five muscarinic receptor subtypes (M1-M5).[6][8]
Q6: Is there readily available data on the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes?
Q7: How can I determine the binding affinity (Ki) of this compound in my experiments?
A7: The inhibition constant (Ki) of this compound can be determined through competitive binding assays.[10] In these experiments, a constant concentration of a radiolabeled muscarinic antagonist is incubated with cell membranes expressing the receptor subtype of interest, along with increasing concentrations of unlabeled this compound.[9] The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[11]
Q8: What are some key considerations when preparing this compound for in vitro assays?
A8: Proper preparation of this compound is crucial for obtaining reliable results. If using a solvent like DMSO, ensure the final concentration in your assay is low (typically <0.1%) and consistent across all conditions, including controls, as the solvent itself can have biological effects.[6] It is also important to check the solubility limits and consider preparing fresh stock solutions for your experiments.[6]
Data Presentation
As specific binding affinity data for this compound is not widely available, researchers should aim to determine these values experimentally. The following table provides a template for summarizing such data. For comparison, a table with approximate Ki values for the well-characterized muscarinic antagonists, Atropine (non-selective) and Pirenzepine (M1-selective), is also included.[9]
Table 1: Template for Experimental Determination of this compound Binding Affinities (Ki in nM)
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Binding Affinities (Ki in nM) of Reference Muscarinic Antagonists
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
| Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and may vary based on experimental conditions.[9] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).[9]
-
Radioligand: A tritiated muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[9]
-
Test Compound: this compound hydrochloride, dissolved in an appropriate vehicle (e.g., distilled water or DMSO).
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well Plates
-
Filter Mats
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
-
Prepare the radioligand solution in the assay buffer at a concentration approximately equal to its Kd for the receptor subtype being investigated.
-
Prepare the NSB control solution by dissolving atropine in the assay buffer to a final concentration of 1-10 µM.
-
-
Assay Plate Setup:
-
Set up the 96-well plate in triplicate for each condition:
-
Total Binding (TB): Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the NSB control (atropine), radioligand, and cell membranes.
-
Competition: Wells containing a specific concentration of this compound, radioligand, and cell membranes.
-
-
-
Incubation:
-
To the appropriate wells of the 96-well plate, add:
-
50 µL of assay buffer (for TB wells) OR 50 µL of the NSB control solution OR 50 µL of the this compound dilution.
-
50 µL of the radioligand solution.
-
150 µL of the diluted cell membrane suspension to initiate the reaction.
-
-
The final assay volume is 250 µL.
-
Seal the plate and incubate at room temperature (approximately 25°C) for 60 to 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials or a compatible 96-well plate.
-
Add scintillation cocktail to each vial or well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Troubleshooting workflow for low signal in binding assays.
Caption: Experimental workflow for a competitive this compound binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 11. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Overcoming Piperidolate Solubility Issues in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when dissolving piperidolate and its hydrochloride salt in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
This compound hydrochloride is soluble in water.[1] Published data indicates a solubility of 50 mg/mL in water.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) at concentrations of at least 32 mg/mL.[1]
Q2: Why is my this compound not dissolving in my aqueous buffer?
Several factors can contribute to poor dissolution of this compound in aqueous buffers:
-
pH of the Buffer: this compound is a weak base. Its solubility is pH-dependent, with higher solubility expected at a lower pH where the molecule is protonated. If your buffer has a neutral or alkaline pH, the solubility of the free base form of this compound will be significantly lower.
-
Buffer Composition: The components of your buffer system can interact with this compound and affect its solubility.
-
Form of this compound: The hydrochloride salt of this compound is generally more water-soluble than the free base. Ensure you are using the appropriate form for your application.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
Several techniques can be employed to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of the buffer will increase the proportion of the more soluble, protonated form of this compound.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound hydrochloride precipitates out of solution upon addition to a neutral or alkaline buffer (e.g., PBS pH 7.4). | The pH of the buffer is above the pKa of this compound, causing the conversion of the soluble hydrochloride salt to the less soluble free base. | 1. Lower the pH of the buffer: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) to maintain this compound in its protonated, more soluble form. 2. Prepare a concentrated stock in an acidic solution: Dissolve the this compound hydrochloride in a small volume of dilute acid (e.g., 0.1 M HCl) and then add this stock solution to your final buffer. Ensure the final pH of the solution is within a range that maintains solubility. |
| The desired concentration of this compound cannot be achieved even in an acidic buffer. | The intrinsic solubility of the compound in the chosen buffer system is being exceeded. | 1. Introduce a co-solvent: Add a water-miscible organic solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to the aqueous buffer. Start with a low percentage (e.g., 5-10% v/v) and gradually increase it.[2][3][] 2. Utilize cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can significantly enhance aqueous solubility.[5][6][7][8] |
| The solution is cloudy or forms a precipitate over time. | The solution is supersaturated and the compound is precipitating out. This can be due to temperature fluctuations or interactions with other components in the media. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process and break up any aggregates.[1] 2. Gentle Warming: Gently warm the solution to increase solubility, but be cautious of potential degradation at higher temperatures. 3. Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles and create a saturated solution. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound Hydrochloride | Water | 50 mg/mL | [1] |
| This compound Hydrochloride | DMSO | ≥ 32 mg/mL | [1] |
Experimental Protocols
Protocol 1: pH Adjustment for Enhancing this compound Solubility
Objective: To prepare a solution of this compound hydrochloride in a phosphate (B84403) buffer at a concentration that is not achievable at neutral pH.
Materials:
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS) tablets or individual phosphate salts
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Phosphate Buffer: Prepare a 1X PBS solution according to the manufacturer's instructions or by dissolving the appropriate amounts of phosphate salts in deionized water.
-
Initial pH Measurement: Measure the initial pH of the PBS solution. It should be approximately 7.4.
-
pH Adjustment: While stirring, slowly add 1 M HCl dropwise to the PBS solution until the desired acidic pH (e.g., pH 5.0) is reached. Calibrate the pH meter before use.
-
Dissolving this compound Hydrochloride: Weigh the required amount of this compound hydrochloride and add it to the pH-adjusted buffer.
-
Dissolution: Stir the solution until the this compound hydrochloride is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Final pH Check: After the compound is dissolved, check the pH again and adjust if necessary.
-
Sterilization (if required): If the solution needs to be sterile, filter it through a 0.22 µm sterile filter.
Protocol 2: Co-solvent Method for Enhancing this compound Solubility
Objective: To prepare a solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound (free base or hydrochloride salt)
-
Aqueous buffer of choice (e.g., Phosphate Buffer, pH 7.4)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, or PEG 400)
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Select Co-solvent Percentage: Determine the desired final percentage of the co-solvent (e.g., 10% v/v).
-
Dissolve this compound in Co-solvent: Weigh the required amount of this compound and dissolve it in the calculated volume of the co-solvent. For example, for a 10 mL final volume with 10% ethanol, dissolve the this compound in 1 mL of ethanol.
-
Add Aqueous Buffer: Slowly add the aqueous buffer to the co-solvent/piperidolate mixture while stirring. Continue adding the buffer up to the final desired volume.
-
Ensure Complete Dissolution: Continue stirring until a clear solution is obtained. If precipitation occurs, a higher percentage of co-solvent may be necessary.
-
Final pH Check: Measure the pH of the final solution and adjust if necessary, keeping in mind that pH measurements in mixed solvent systems can be complex.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in aqueous buffers.
Caption: Anticholinergic mechanism of this compound at muscarinic receptors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. wisdomlib.org [wisdomlib.org]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperidolate Smooth Muscle Contraction Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate variability in piperidolate smooth muscle contraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in smooth muscle?
A1: this compound hydrochloride acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] In the parasympathetic nervous system, acetylcholine binds to these receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[1][2][3] this compound binds to these same receptors without activating them, thereby preventing acetylcholine from exerting its contractile effect.[4] This antagonism is surmountable, meaning that higher concentrations of an agonist like acetylcholine can overcome the inhibitory effect of this compound.
Q2: Which muscarinic receptor subtype is most relevant for this compound's action on smooth muscle?
A2: this compound hydrochloride primarily exerts its effects by blocking the M3 subtype of muscarinic acetylcholine receptors located on smooth muscle cells.[1] The binding of acetylcholine to these Gq protein-coupled receptors typically initiates the signaling cascade that leads to muscle contraction.[1]
Q3: How should I prepare and store this compound hydrochloride for my experiments?
A3: this compound hydrochloride is soluble in DMSO.[5][6] For aqueous solutions, it is slightly soluble in water, and sonication may be required.[7] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the physiological salt solution to the final desired concentration. Powdered this compound hydrochloride should be stored at -20°C for long-term stability (up to 3 years).[6] Solutions in DMSO can be stored at -80°C for up to one year.[6]
Q4: What are the expected pA2 or IC50 values for this compound?
A4: While a detailed characterization of this compound's binding profile across all muscarinic receptor subtypes is not extensively available in public scientific literature, its potency can be determined experimentally.[4] The pA2 value, a measure of a competitive antagonist's potency, can be determined using Schild analysis.[8] The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist-induced contraction, can also be calculated from a dose-response curve.[1] See the data presentation section for available quantitative data.
Q5: Can tachyphylaxis (desensitization) occur with this compound?
A5: While this compound itself as an antagonist is less likely to cause tachyphylaxis, repeated application of agonists in the presence of the antagonist can lead to desensitization of the tissue.[9] If you observe a diminishing response to your agonist over time, it is crucial to ensure adequate washout periods between agonist applications to allow the tissue to recover.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Tissue Preparations | 1. Tissue Heterogeneity: Different regions of the same tissue can have varying receptor densities or responsiveness. | 1. Standardize the location from which the tissue segment is isolated. Ensure consistent tissue size and orientation when mounting in the organ bath. |
| 2. Animal-to-Animal Variation: Age, sex, and health status of the animals can introduce variability. | 2. Use animals from a consistent source that are age- and sex-matched.[11] | |
| 3. Inconsistent Tissue Handling: Overstretching or damaging the tissue during preparation can affect its viability and contractility. | 3. Handle tissues gently. Apply a consistent and appropriate resting tension during equilibration.[3] | |
| No or Weak Response to Agonist (e.g., Acetylcholine) | 1. Tissue Viability Issues: The tissue may be damaged or not properly oxygenated. | 1. Ensure the physiological salt solution (PSS) is continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[12] Verify the temperature of the organ bath is maintained at 37°C.[10] |
| 2. Inactive Agonist: The agonist solution may have degraded. | 2. Prepare fresh agonist solutions. Check the storage conditions and expiration date of the agonist.[13] | |
| 3. Low Receptor Expression: The specific tissue preparation may not express the target receptor in sufficient numbers. | 3. Confirm that the chosen tissue is appropriate for studying muscarinic receptor-mediated contraction. Use a positive control to validate tissue responsiveness.[11] | |
| Inconsistent this compound Inhibition | 1. This compound Degradation: Improper storage or handling of the this compound solution can lead to loss of potency. | 1. Prepare fresh this compound solutions from a properly stored stock. Avoid repeated freeze-thaw cycles. Protect solutions from light.[14] |
| 2. Insufficient Incubation Time: The antagonist may not have reached equilibrium with the receptors. | 2. Ensure a sufficient pre-incubation period with this compound (e.g., 15-30 minutes) before adding the agonist.[1][8] | |
| 3. Incorrect Concentration: Errors in dilution calculations can lead to inconsistent results. | 3. Double-check all calculations for serial dilutions. Use calibrated pipettes.[12] | |
| Schild Plot Slope Not Equal to Unity | 1. Non-Competitive Antagonism: If the slope is significantly different from 1, this compound may not be acting as a simple competitive antagonist under your experimental conditions. | 1. This could indicate complex drug-receptor interactions. Consider if this compound is exhibiting non-specific effects at the concentrations used.[11] |
| 2. Experimental Artifacts: Insufficient equilibration time or incomplete washout can affect the dose-response curve. | 2. Ensure that the agonist response has reached a stable plateau before adding the next concentration. Allow for complete washout and return to baseline between different antagonist concentrations. | |
| Baseline Instability | 1. Spontaneous Contractions: Some smooth muscle tissues exhibit spontaneous rhythmic contractions. | 1. Allow for a longer equilibration period for the tissue to stabilize. |
| 2. Temperature Fluctuations: Inconsistent temperature in the organ bath can affect muscle tone. | 2. Check the water bath and circulation to ensure a constant 37°C.[10] | |
| 3. Mechanical Disturbances: Vibrations or movement of the organ bath setup can create artifacts. | 3. Ensure the setup is on a stable surface. Check for any loose connections between the tissue, transducer, and recording equipment.[12] |
Data Presentation
Table 1: Quantitative Data on this compound Hydrochloride's Effect on Smooth Muscle Contraction
| Species | Tissue | Agonist | This compound Hydrochloride Concentration (Final) | Observed Effect | Reference |
| Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ M | Depression in tension and motor activity | [1] |
Note: The available quantitative data for this compound in peer-reviewed literature is limited. Researchers are encouraged to determine the IC50 and pA2 values for their specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for Inhibition of Acetylcholine-Induced Contraction
-
Tissue Preparation:
-
Isolate a segment of smooth muscle (e.g., guinea pig ileum, rat colon) and place it in a petri dish containing physiological salt solution (PSS) at 37°C, continuously aerated with carbogen (95% O2, 5% CO2).
-
Carefully clean the tissue of any adhering mesenteric or fatty tissue.
-
Mount the tissue segment in an isolated organ bath containing PSS at 37°C and aerated with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Control Response:
-
Obtain a cumulative concentration-response curve for acetylcholine. Start with a low concentration and increase it stepwise until a maximal contraction is achieved.
-
Wash the tissue thoroughly until the tension returns to the baseline.
-
-
This compound Incubation:
-
Introduce a specific concentration of this compound hydrochloride into the organ bath and incubate for 30 minutes.[8]
-
-
Test Response:
-
In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
-
Data Analysis:
-
Express the contractile response in the presence of this compound as a percentage of the control maximal response to acetylcholine alone.[1]
-
Plot the percentage of inhibition against the logarithm of the this compound hydrochloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that produces 50% inhibition).[1][4]
-
Protocol 2: Determination of this compound pA2 Value using Schild Analysis
-
Tissue Preparation and Equilibration:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Control Acetylcholine Concentration-Response Curve (CRC):
-
Generate a cumulative CRC for acetylcholine to determine its EC50 value in your tissue preparation.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
-
Antagonist Incubation and Subsequent CRCs:
-
Incubate the tissue with a known concentration of this compound hydrochloride for 30 minutes.[8]
-
In the presence of this compound, generate a second acetylcholine CRC.
-
Wash the tissue extensively and allow it to recover.
-
Repeat this process with at least two other different concentrations of this compound hydrochloride.
-
-
Data Analysis:
-
Determine the EC50 values for acetylcholine alone and in the presence of each concentration of this compound.
-
Calculate the Dose Ratio (DR) for each this compound concentration: DR = (EC50 of acetylcholine in the presence of this compound) / (EC50 of acetylcholine alone).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis versus the negative log of the molar concentration of this compound hydrochloride (-log[this compound HCl]) on the x-axis.[8]
-
Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Caption: this compound competitively antagonizes the M3 muscarinic receptor.
Caption: Workflow for determining this compound's antagonist properties.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound hydrochloride | 129-77-1 | >98% [smolecule.com]
- 6. This compound hydrochloride | AChR | TargetMol [targetmol.com]
- 7. This compound HYDROCHLORIDE CAS#: 129-77-1 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]
- 10. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Addressing non-specific binding of Piperidolate in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of Piperidolate in receptor assays.
Troubleshooting Guides
High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate affinity and density measurements of receptors. This compound, as a moderately lipophilic and basic compound, may be prone to non-specific interactions with membranes, proteins, and assay hardware.[1] This guide provides a systematic approach to identifying and mitigating high NSB.
Problem: High Non-Specific Binding Observed in a this compound Radioligand Binding Assay
High non-specific binding is typically identified when the signal in the presence of a saturating concentration of an unlabeled competitor is a large percentage of the total binding signal. Ideally, specific binding should account for at least 80-90% of the total binding.[2] If NSB exceeds 20-30% of the total, it can compromise the accuracy of the assay.[2]
Initial Assessment Workflow
Caption: Initial assessment workflow for high non-specific binding.
Step 1: Review Assay Basics
Before extensive troubleshooting, ensure the fundamental components of your assay are correct.
| Potential Issue | Recommended Action |
| Incorrect Reagent Concentrations | Verify the concentrations of the radioligand, competitor, and membrane preparation. Ensure the unlabeled competitor for determining NSB is at a concentration at least 100-fold higher than its Kd to ensure saturation of specific sites.[3] |
| Radioligand Quality | Check the age and purity of the radioligand. Degradation can lead to increased NSB. |
| Pipetting/Procedural Errors | Review pipetting techniques and the overall assay procedure for consistency and accuracy. |
Step 2: Consider the Physicochemical Properties of this compound
This compound's structure contributes to its potential for non-specific interactions.
-
Lipophilicity: As a moderately lipophilic molecule, this compound can partition into the lipid bilayer of cell membranes, leading to high background signal.[1]
-
Positive Charge: At physiological pH, the piperidine (B6355638) nitrogen is likely protonated, carrying a positive charge. This can lead to electrostatic interactions with negatively charged components of the cell membrane or assay plates.[4]
Step 3: Systematic Optimization of Assay Conditions
If basic checks do not resolve the issue, proceed with a systematic optimization of the assay protocol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting high non-specific binding.
Detailed Optimization Strategies
| Strategy | Rationale for this compound | Recommended Actions |
| Optimize Assay Buffer | The pH and ionic strength of the buffer can mitigate charge-based and hydrophobic interactions.[3][4] | pH Adjustment: Test a range of pH values (e.g., 6.5, 7.4, 8.0) to find the point where non-specific electrostatic interactions are minimized.[4][5]Ionic Strength: Increase the salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl) to shield electrostatic interactions.[4][5] |
| Add Blocking Agents | These agents saturate non-specific binding sites on the membranes and assay hardware. | Bovine Serum Albumin (BSA): Include BSA (0.1% - 1%) in the assay buffer to block non-specific protein binding sites.[3][6]Pre-treating Filters: Soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged compounds like this compound to the negatively charged filters. |
| Optimize Washing Steps | Inefficient washing can leave unbound or weakly bound this compound, contributing to high background. | Increase Wash Volume/Frequency: Increase the number of washes (e.g., from 3 to 5) and the volume of each wash.[6]Use Ice-Cold Wash Buffer: Washing with ice-cold buffer slows the dissociation of specifically bound ligand while effectively removing non-specifically bound ligand.[7] |
| Adjust Receptor and Ligand Concentrations | High concentrations of membrane protein or radioligand can increase the number of available non-specific binding sites. | Reduce Membrane Protein: Titrate the amount of membrane protein per well to the lowest concentration that still provides a robust specific signal.[8]Reduce Radioligand Concentration: Use the lowest concentration of radioligand that is practical, ideally at or below its Kd, to minimize binding to low-affinity, non-specific sites.[9] |
| Include a Non-ionic Surfactant | Surfactants can help to reduce hydrophobic interactions. | Tween-20 or Triton X-100: Add a low concentration (e.g., 0.01% - 0.05%) of a non-ionic surfactant to the assay and wash buffers to disrupt non-specific hydrophobic binding.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[10] There are five subtypes of muscarinic receptors (M1-M5) which are G-protein coupled receptors (GPCRs) involved in various physiological functions.[11]
Q2: Why is non-specific binding a particular concern for a compound like this compound?
A2: this compound's moderate lipophilicity and the presence of a positively charged piperidine ring at physiological pH make it susceptible to non-specific binding through both hydrophobic and electrostatic interactions with cell membranes, assay plates, and filters.[1][4]
Q3: How do I determine the level of non-specific binding in my assay?
A3: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand that saturates the specific receptor sites.[3] The signal from these wells represents binding to non-receptor components.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 20-30% of the total binding.[2] High non-specific binding can mask the specific signal and lead to inaccurate calculations of affinity (Ki) and receptor density (Bmax).
Q5: Can the choice of radioligand affect non-specific binding?
A5: Yes, some radioligands have lower intrinsic non-specific binding properties than others. For muscarinic receptors, [³H]-N-methylscopolamine ([³H]-NMS) is often preferred over [³H]-Quinuclidinyl benzilate ([³H]-QNB) due to its lower non-specific binding.[12]
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Receptor Antagonists
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
| Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is for determining the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled Competitor: this compound hydrochloride.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL [³H]-NMS (at a concentration near its Kd), 50 µL Assay Buffer, and 150 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 10 µM Atropine, and 150 µL of diluted cell membranes.
-
Competition: 50 µL [³H]-NMS, 50 µL of this compound dilution, and 150 µL of diluted cell membranes.
-
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Optimizing Assay Buffer to Reduce Non-Specific Binding
This protocol describes a systematic approach to optimizing buffer conditions.
Procedure:
-
Prepare a set of Assay Buffers with varying pH and ionic strengths. For example:
-
Buffer A: pH 7.4, 50 mM NaCl
-
Buffer B: pH 7.4, 150 mM NaCl
-
Buffer C: pH 7.4, 300 mM NaCl
-
Buffer D: pH 6.5, 150 mM NaCl
-
Buffer E: pH 8.0, 150 mM NaCl
-
-
Perform the competitive radioligand binding assay as described in Protocol 1, using each of the prepared buffers for all dilutions and incubations.
-
For each buffer condition, determine the Total Binding and Non-specific Binding.
-
Calculate the specific binding and the NSB as a percentage of total binding for each buffer.
-
Select the buffer composition that provides the highest specific binding signal and the lowest percentage of non-specific binding.
Visualizations
Muscarinic Receptor Signaling Pathways
Muscarinic receptors couple to different G-proteins to initiate distinct intracellular signaling cascades. This compound, as an antagonist, blocks these pathways.
Caption: Signaling pathways for Gq/11 and Gi/o coupled muscarinic receptors.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Accurate Piperidolate Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Piperidolate quantification by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Question: What are the likely causes of peak tailing for my this compound peak, and how can I resolve it?
Answer: Peak tailing in this compound analysis can be caused by several factors. A primary reason is the interaction of the basic this compound molecule with acidic silanol (B1196071) groups on the silica-based column packing.[1] To address this, consider the following solutions:
-
Mobile Phase pH Adjustment: Decrease the mobile phase pH to suppress the ionization of silanol groups.[1]
-
Use of High-Purity Silica (B1680970) Columns: Modern, high-purity silica columns have a lower concentration of acidic silanol groups, which minimizes tailing.[1]
-
Mobile Phase Additives: While less common with modern columns, adding a basic modifier like triethylamine (B128534) (TEA) can help mask the silanol groups.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Dilute your sample and reinject.[2]
Question: I am observing inconsistent retention times for this compound. What should I investigate?
Answer: Fluctuations in retention time can compromise the reliability of your quantification. Here are the common causes and their solutions:
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition can lead to shifts in retention time. Ensure the mobile phase is prepared consistently and is well-mixed. For gradient elution, ensure the pumping system is delivering the correct composition.[3]
-
Column Temperature: Variations in column temperature can affect retention. Use a column oven to maintain a stable temperature.[3]
-
Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions.[3]
-
Pump Issues: Leaks in the pump or check valve malfunctions can lead to an inconsistent flow rate, affecting retention times. Regularly inspect the pump for leaks and perform routine maintenance.[3]
Question: My chromatogram shows a noisy or drifting baseline. How can I improve it?
Answer: A stable baseline is crucial for accurate integration and quantification. Here’s what to check:
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause baseline noise and drift, particularly in gradient analysis. Use high-purity (HPLC grade) solvents and freshly prepared mobile phase. Degas the mobile phase to remove dissolved air, which can cause bubbles in the detector.[3]
-
Detector Issues: A dirty flow cell in the detector can be a source of noise. Flush the flow cell with a strong solvent. Also, ensure the detector lamp is in good condition.
-
Pump Pulsations: Inconsistent flow from the pump can cause a noisy baseline. Ensure the pump is properly primed and that the pulse dampener is functioning correctly.
Question: I am having trouble with the resolution between this compound and an impurity. What steps can I take to improve it?
Answer: Achieving adequate resolution is key for accurate quantification. To improve the separation between this compound and a co-eluting peak, you can optimize the following parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower organic content will generally increase retention and may improve resolution.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting compounds.[4]
-
Column Chemistry: Select a column with a different stationary phase chemistry. If you are using a standard C18 column, a column with a different bonded phase or end-capping might provide the necessary selectivity.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[3]
Experimental Protocols
Sample Preparation for this compound Analysis
A clean sample is essential for reliable HPLC results and to prevent column contamination.[6][7][8]
-
Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable solvent. A good starting point is to use the initial mobile phase composition as the sample solvent to avoid peak distortion.[2] Methanol or acetonitrile (B52724) are also commonly used.[7]
-
Dilution: Dilute the stock solution to the desired concentration range for your calibration curve.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[7]
-
Vial Transfer: Transfer the filtered sample into an appropriate HPLC vial for injection.[8]
Standard HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific application.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile[9]
-
-
Gradient Program:
-
A linear gradient can be employed to ensure adequate separation from any impurities or degradation products.[9] A suggested starting point is to begin with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 220 nm (or as determined by a UV scan of this compound).[9]
-
Injection Volume: 10 µL.[9]
Quantitative Data Summary
The following tables summarize key parameters for this compound HPLC analysis based on available literature.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase A | 0.1% Formic acid in Water | [9] |
| Mobile Phase B | Acetonitrile | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Column Temperature | 30°C | [9] |
| Detection Wavelength | 220 nm | [9] |
| Injection Volume | 10 µL | [9] |
Table 2: Validation Parameters for a Similar Piperidone Compound by RP-HPLC
| Parameter | Result | Reference |
| Linearity (r) | > 0.99 | [10][11] |
| Limit of Quantification (LOQ) | 3.9 ng/mL | [10][11] |
| Limit of Detection (LOD) | 13.1 ng/mL | [10][11] |
Visualizations
The following diagrams illustrate the experimental workflow for this compound HPLC analysis and a troubleshooting decision tree.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Piperidolate assay interference from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with piperidolate assays in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound bioanalytical assays?
A1: The most common sources of interference in this compound assays, particularly when using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stem from the biological matrix itself. This is known as the "matrix effect."[1][2][3] Endogenous components such as phospholipids, salts, and proteins can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[2][4] Other potential sources of interference include this compound metabolites that are not chromatographically separated from the parent drug, as well as exogenous substances like anticoagulants, dosing vehicles, or co-administered medications.[2][5][6]
Q2: How can I minimize the matrix effect in my this compound assay?
A2: Minimizing the matrix effect is critical for accurate and precise results.[4] Several strategies can be employed:
-
Effective Sample Preparation: The choice of sample preparation technique is crucial for removing interfering substances.[7][8][9] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at cleaning up the sample than simpler methods like protein precipitation (PP).[9][10][11]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is a key step. This may involve adjusting the mobile phase composition, gradient, or selecting a different type of chromatography column.[5]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation for any signal suppression or enhancement.[5]
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering components and mitigate the matrix effect.[12]
Q3: My this compound recovery is low. What are the potential causes and how can I improve it?
A3: Low recovery of this compound during sample preparation can be attributed to several factors:
-
Inefficient Extraction: The chosen extraction solvent or solid-phase extraction sorbent may not be optimal for this compound. It's important to select a method based on the physicochemical properties of the drug.[13]
-
Analyte Instability: this compound may be degrading during sample collection, storage, or processing. Stability should be evaluated under various conditions, including freeze-thaw cycles and bench-top storage.[14]
-
Improper pH: The pH of the sample during extraction is critical, especially for a compound like this compound. The pH should be adjusted to ensure the analyte is in a neutral form for efficient extraction into an organic solvent or retention on a non-polar SPE sorbent.
To improve recovery, consider optimizing the extraction procedure by testing different solvents or SPE cartridges, adjusting the pH, and ensuring the stability of the analyte throughout the process.
Q4: I'm observing a weaker-than-expected or no inhibitory effect of this compound Hydrochloride in my smooth muscle contraction assay. What should I check?
A4: If you are performing a functional assay, such as a smooth muscle contraction assay, and not observing the expected effect, several factors could be at play:
-
Compound Viability: Ensure the this compound hydrochloride has been stored correctly and has not expired. Preparing fresh stock solutions is recommended.[15]
-
Experimental Protocol: Verify all dilutions and calculations. Ensure the pH of your buffer is correct and that the incubation time with the tissue is sufficient (e.g., 15-30 minutes).[15]
-
Biological System Responsiveness: Confirm that the tissue being used expresses the target receptor. It's also important to check the viability of the tissue by inducing a contraction with a substance like potassium chloride (KCl).[15]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatography
Symptoms: Tailing, fronting, or split peaks for this compound in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
Issue 2: Inconsistent Results and Poor Precision
Symptoms: High variability between replicate injections or between different samples.
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | Improve the sample cleanup procedure. Use a stable isotope-labeled internal standard.[2][5] |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps. Automation can help reduce variability.[8] |
| Pipetting Errors | Calibrate all pipettes and ensure proper pipetting technique.[15] |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the analytical process.[14] |
Issue 3: Signal Suppression or Enhancement (Matrix Effect)
Symptoms: Lower or higher than expected analyte response, which can vary between different sources of the biological matrix.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Phospholipids | Use a sample preparation method designed to remove phospholipids, such as certain SPE cartridges or a phospholipid removal plate. |
| Ionization Competition in the MS Source | Improve chromatographic separation to move the this compound peak away from the region where most matrix components elute.[3] |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction.[9][12] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol is used to quantitatively determine the extent of ion suppression or enhancement.[2]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix and spike the analyte and internal standard into the final, dried extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol that would need to be optimized for the specific application.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the internal standard.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
Visualizations
Caption: A troubleshooting workflow for inaccurate this compound quantification.
Caption: Strategies for mitigating matrix effects in bioanalysis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipharmsai.com [medipharmsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijisrt.com [ijisrt.com]
- 8. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. biotage.com [biotage.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Piperidolate in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling piperidolate to ensure its stability and integrity over time. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: The main chemical reactions that can affect the stability of this compound are hydrolysis and oxidation.[1][2] this compound's chemical structure contains a diphenylacetate ester and a tertiary amine, which are susceptible to these degradation pathways.[3] Hydrolysis involves the reaction of the ester linkage with water, leading to the cleavage of the molecule.[1][3][4] Oxidation of the tertiary amine can also occur, particularly when exposed to oxygen, light, or certain metal ions.[1][3]
Q2: What are the optimal temperature and humidity conditions for long-term storage of solid this compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | 20°C to 25°C (68°F to 77°F) | Minimizes the rate of chemical degradation reactions.[5][7] |
| Relative Humidity | Below 60% | Reduces the risk of hydrolysis of the ester group in the this compound molecule.[6][7] |
| Light Exposure | Protect from light | Prevents photolytic degradation.[1][5] Storing in amber vials or light-resistant containers is advised.[1] |
Q3: How should I store this compound solutions?
A3: this compound in solution is more susceptible to degradation, particularly hydrolysis.[1] For short-term storage, it is advisable to keep solutions refrigerated at 2°C to 8°C.[7] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[8] It is crucial to use a suitable solvent; for instance, a stock solution can be prepared in DMSO.[8] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: I am observing a loss of potency or unexpected peaks in my analytical chromatogram (e.g., HPLC) after storing my this compound sample.
Possible Cause 1: Chemical Degradation Your this compound sample may be degrading due to hydrolysis or oxidation.[3] The ester linkage in this compound is prone to hydrolysis, and the tertiary amine can be oxidized.[3]
Solution:
-
Review Storage Conditions: Ensure that your samples are stored at the recommended temperature and humidity and are protected from light.[1][5][6]
-
Perform Forced Degradation Studies: To identify the potential degradation products, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][9] This will help in confirming if the unexpected peaks correspond to this compound degradants.
-
Use a Validated Stability-Indicating Method: Employ a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), that can effectively separate the intact this compound from its degradation products.[3][10]
Possible Cause 2: Physical Instability Changes in the physical form of the drug, such as crystallization or moisture adsorption, can affect its properties.[11]
Solution:
-
Visual Inspection: Examine the sample for any changes in color, texture, or appearance.[12]
-
Control Humidity: Store the solid drug substance in a desiccator or a controlled low-humidity environment to prevent moisture absorption.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.[3][13]
Materials:
-
This compound Hydrochloride
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS/MS system (for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound Hydrochloride (e.g., 1 mg/mL) in methanol or a mixture of methanol and water.[3]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.[3]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C for 8 hours. Cool and neutralize with 0.1 M HCl.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation (Dry Heat): Keep the solid this compound in an oven at 80°C for 48 hours.[3]
-
Thermal Degradation (Humidity): Expose the solid this compound to 60°C and 75% relative humidity for 48 hours.[3]
-
Photolytic Degradation: Expose a thin layer of solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Keep a control sample in the dark.[3]
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.[3] Characterize the degradation products using LC-MS/MS to determine their molecular weight and fragmentation patterns.[3]
Table of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 40°C | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Dry Heat) | Solid Drug | 80°C | 48 hours |
| Thermal (Humidity) | Solid Drug, 75% RH | 60°C | 48 hours |
| Photolytic | Solid & Solution | As per ICH Q1B | As per ICH Q1B |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation routes for this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Storage of Drugs | Knowledge Base [ntep.in]
- 7. viallabeller.com [viallabeller.com]
- 8. This compound hydrochloride | AChR | TargetMol [targetmol.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Routes of drug degredation | DOC [slideshare.net]
- 12. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Piperidolate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Piperidolate in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these G-protein coupled receptors (GPCRs) without activating them, this compound blocks the action of the neurotransmitter acetylcholine.[1][2] This inhibition of parasympathetic nerve impulses leads to a reduction in smooth muscle contractions and glandular secretions, making it effective as a spasmolytic agent, particularly in the gastrointestinal tract.[1][2]
Q2: Which signaling pathways does this compound affect?
This compound's effect depends on the specific muscarinic receptor subtype it antagonizes. There are five subtypes (M1-M5) which couple to different G-proteins:[1]
-
M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) levels.
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
As an antagonist, this compound blocks these signaling events.[1]
Q3: Why is optimizing the incubation time for this compound crucial?
Incubation time is a critical parameter that can significantly impact the apparent potency (IC50 value) of this compound.[4]
-
Insufficient Incubation: Too short an incubation time may not allow the binding between this compound and the muscarinic receptors to reach equilibrium. This can lead to an underestimation of its potency, resulting in an artificially high IC50 value.[4]
-
Excessive Incubation: Excessively long incubation periods can lead to secondary or off-target effects, such as cytotoxicity, which can confound the experimental results.[5] For some antagonists, prolonged incubation can also lead to an overestimation of potency.[4]
Optimizing the incubation time is therefore essential for the accurate and reproducible determination of this compound's efficacy.[5]
Q4: What is a good starting point for a time-course experiment to optimize incubation time?
The ideal starting point depends on the assay's biological endpoint.[5] For competitive reversible antagonists like this compound, a pre-incubation step before adding the agonist is often recommended to allow the antagonist to occupy the receptors.[4]
A suggested range for initial time-course experiments is:[5]
-
Signaling Assays (e.g., Calcium Flux, cAMP): Shorter incubation times are typically sufficient. Consider testing 15, 30, 60, 90, and 120 minutes.[4]
-
Cell Viability/Proliferation Assays: Longer incubation times are generally required to observe effects on cellular endpoints. A common range to test is 24, 48, and 72 hours.[5]
It is advisable to perform these time-course experiments using a concentration of this compound around its expected IC50 value.[5]
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Receptor Antagonists [6]
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
|---|---|---|---|---|---|
| This compound Hydrochloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine (Non-selective) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine (M1-selective) | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |
Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.
Visualizations
Signaling Pathways Inhibited by this compound
Caption: Muscarinic receptor signaling pathways inhibited by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for a time-course experiment to find the optimal incubation time.
Troubleshooting Guide
Q5: I am not observing any inhibitory effect of this compound. What could be the issue?
A lack of an observable effect can stem from several factors. Systematically investigate each possibility.
Table 2: Troubleshooting a Lack of Inhibitory Effect
| Potential Cause | Recommended Solution(s) |
|---|---|
| Insufficient Incubation Time | The antagonist may not have reached binding equilibrium. Solution: Perform a time-course experiment to test longer incubation periods (e.g., 30, 60, 120, 180 minutes).[4] |
| Compound Integrity | The this compound stock may have degraded. Solution: Prepare fresh dilutions for each experiment. Verify the compound's integrity and purity if possible. Avoid repeated freeze-thaw cycles.[5] |
| Cell Health / Receptor Expression | Cells may be unhealthy, have a low passage number, or may not express the target muscarinic receptor at sufficient levels. Solution: Check cell viability before the experiment. Confirm target receptor expression using methods like qPCR or Western blot. |
| Assay Conditions | The agonist concentration may be too high, making it difficult to see competitive antagonism. Solution: Titrate the agonist to determine its EC50 and use a concentration around EC80 for the antagonist assay.[7] |
| Incorrect Assay Type | The chosen assay may not be suitable for the receptor subtype expressed by the cells (e.g., using a calcium flux assay for Gi-coupled M2 receptors). Solution: Ensure the assay readout matches the signaling pathway of the target receptor (Calcium for Gq, cAMP for Gi).[6] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the lack of an inhibitory effect.
Q6: I am seeing high variability between my replicates. What are the common causes?
High variability can obscure real results and make data interpretation difficult.
Table 3: Troubleshooting High Variability
| Potential Cause | Recommended Solution(s) |
|---|---|
| Inconsistent Cell Seeding | Uneven cell density across wells leads to different responses. Solution: Ensure thorough cell suspension mixing before and during plating. Use calibrated pipettes and consistent technique.[7] |
| Edge Effects | Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentrations. Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier. |
| Pipetting Inaccuracy | Small volume errors during the addition of compounds or reagents can lead to large concentration differences. Solution: Use well-calibrated pipettes. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer. |
| Incomplete Reagent Mixing | Agonist or detection reagents may not be uniformly distributed in the well upon addition. Solution: Gently mix the plate on an orbital shaker after reagent addition, if the assay protocol allows. |
| Cell Health Issues | Unhealthy or stressed cells respond inconsistently. Solution: Ensure cells are in their logarithmic growth phase and have high viability before plating. Check for contamination (e.g., mycoplasma).[8] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to identify the optimal pre-incubation time for this compound before agonist stimulation in a functional assay.
Methodology:
-
Cell Plating: Plate cells expressing the target muscarinic receptor at a pre-determined optimal density in a 96-well or 384-well assay plate. Incubate overnight at 37°C and 5% CO₂.
-
Antagonist Addition: Prepare a fixed, intermediate concentration of this compound (e.g., its expected IC50) in assay buffer. Add the solution to the appropriate wells. Include vehicle-only control wells.
-
Incubation Time Points: Incubate the plates for a range of time points (e.g., 15, 30, 60, 90, 120, 180 minutes) at 37°C.[4] Use a separate plate for each time point or manage timing carefully on a single plate.
-
Agonist Stimulation: At the end of each respective incubation period, add the muscarinic agonist (e.g., carbachol) at a concentration that elicits about 80% of the maximal response (EC80).
-
Signal Detection: After a fixed agonist incubation period (as determined by assay specifications), add the detection reagents and measure the signal (e.g., fluorescence for calcium flux, luminescence for cAMP).
-
Data Analysis: Calculate the percentage of inhibition for each time point relative to the vehicle control. Plot the percentage of inhibition versus the incubation time. The optimal incubation time is the point at which the inhibition curve plateaus, indicating that equilibrium has been reached.[4]
Protocol 2: M3 Receptor-Mediated Calcium Flux Assay
This protocol is for measuring this compound's antagonism at the Gq-coupled M3 receptor.
Methodology:
-
Cell Plating: Plate cells stably expressing the human M3 muscarinic receptor in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the cell culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in an appropriate assay buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[9]
-
Compound Addition (Pre-incubation): Prepare serial dilutions of this compound and a reference antagonist (e.g., Atropine) in assay buffer. Add the compound solutions to the assay plate. Incubate for the pre-determined optimal time (from Protocol 1) at room temperature.
-
Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record the baseline fluorescence for 10-20 seconds. Add an M3 agonist (e.g., acetylcholine) at an EC80 concentration to all wells simultaneously using the instrument's integrated fluidics. Continue to record the fluorescence signal for 2-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Calculate the percentage of inhibition for each this compound concentration. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol assesses the potential cytotoxicity of this compound over a longer duration.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment. Incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the cells and add the inhibitor dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[5]
-
Viability Assessment: At the end of each incubation period, add the cell viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Incubate for the time specified by the reagent manufacturer (typically 1-4 hours for MTS, 10 minutes for CellTiter-Glo®). Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only controls to calculate the percent viability for each concentration and time point. Plot percent viability against the log of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. benchchem.com [benchchem.com]
Dealing with tachyphylaxis in repeated Piperidolate administration
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated Piperidolate administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antimuscarinic agent, meaning it acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking the action of the neurotransmitter acetylcholine, particularly at M2 and M3 receptor subtypes in the gastrointestinal tract, it reduces smooth muscle contractions and spasms.[3][4] This blockade of the parasympathetic nervous system is the basis for its therapeutic use in conditions involving gastrointestinal hypermotility.[1]
Q2: What is tachyphylaxis and why does it occur with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[5][6] With this compound, a muscarinic antagonist, this phenomenon is primarily due to pharmacodynamic changes at the receptor level. The constant blockade of muscarinic receptors can trigger cellular mechanisms that lead to receptor desensitization and internalization, rendering the cells less responsive to the drug over a short period.[5][7]
Q3: What are the molecular mechanisms behind tachyphylaxis to muscarinic antagonists?
The primary mechanism is receptor desensitization, a process initiated by the binding of the antagonist. This leads to the phosphorylation of the G-protein coupled receptor (GPCR) by G-protein-coupled receptor kinases (GRKs).[5][8] This phosphorylation increases the receptor's affinity for proteins called β-arrestins.[8][9] The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, effectively uncoupling it from its downstream signaling pathway.[5][8] Subsequently, β-arrestin facilitates the internalization of the receptor from the cell membrane into endosomes, a process also known as sequestration.[5][8][10] This reduces the number of available receptors on the cell surface, further diminishing the drug's effect.
Q4: Is tachyphylaxis to this compound reversible?
Yes, tachyphylaxis is generally a temporary and reversible phenomenon.[5][11] Once the drug is withdrawn, the desensitized receptors can be dephosphorylated and recycled back to the cell surface, restoring the tissue's sensitivity to the drug. The recovery time can vary depending on the specific tissue and the duration of drug exposure.[11]
Q5: How can I distinguish tachyphylaxis from other forms of reduced drug response, like tolerance?
Tachyphylaxis is distinguished by its rapid onset, often occurring within minutes to hours of repeated drug administration.[5] Tolerance, on the other hand, is a more gradual process that develops over a longer period and may involve pharmacokinetic changes (like increased drug metabolism) in addition to pharmacodynamic changes.[6] A key feature of tachyphylaxis is that simply increasing the dose may not restore the original response, as the receptors themselves are unresponsive.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro or ex vivo experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Diminished tissue response (e.g., reduced smooth muscle relaxation) after a few successive doses of this compound. | Tachyphylaxis | 1. Confirm Tachyphylaxis: Establish a baseline dose-response curve. After inducing the diminished response, implement a washout period (e.g., 30-60 minutes) with fresh buffer. Re-challenge with this compound to see if the response is restored. 2. Optimize Dosing Interval: Increase the time between this compound administrations to allow for receptor resensitization. 3. Use Minimal Effective Concentration: Use the lowest concentration of this compound that achieves the desired effect to minimize the stimulus for desensitization. |
| High variability in response between tissue preparations. | Differential Receptor Expression or Desensitization | 1. Standardize Protocol: Ensure consistent tissue handling, buffer composition, and temperature across all experiments. 2. Control for Endogenous Agonists: Be aware that endogenous acetylcholine release can influence the desensitization state of the receptors. Consider experiments in the presence of a cholinesterase inhibitor to standardize acetylcholine levels if appropriate for the experimental question. |
| Complete loss of response to this compound. | Receptor Downregulation or Non-Specific Tissue Damage | 1. Assess Viability: Check the viability of the tissue preparation using a standard agonist (e.g., carbachol (B1668302) or acetylcholine for contraction, or a non-receptor-mediated relaxant like papaverine) to ensure the tissue is still functional. 2. Prolonged Washout: Attempt a longer washout period (e.g., >60 minutes) to see if any response can be recovered, which would suggest severe but reversible desensitization. 3. Receptor Binding Assays: If feasible, quantify receptor numbers on the cell surface before and after prolonged exposure to this compound to directly measure downregulation. |
| Unexpected potentiation of a contractile response after this compound washout. | Rebound Hypersensitivity | This is less common with antagonists but can occur. It may represent an over-recovery of the system. Document the phenomenon and consider if it's a consistent feature of your experimental model. Ensure complete washout of the drug. |
Experimental Protocols & Visualizations
Protocol 1: Assessing Tachyphylaxis in Isolated Smooth Muscle
This protocol provides a general framework for studying this compound-induced tachyphylaxis in an organ bath setup using tissues like guinea pig ileum or rat uterus.
-
Tissue Preparation:
-
Isolate the desired smooth muscle tissue (e.g., a 2 cm segment of guinea pig ileum).
-
Mount the tissue in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution) at 37°C, continuously bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Connect the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washing every 15 minutes.
-
-
Establishing a Baseline Response:
-
Induce a submaximal contraction with a standard agonist (e.g., acetylcholine or carbachol).
-
Once the contraction is stable, add a cumulative concentration of this compound to generate a dose-response curve for its relaxant effect.
-
Wash the tissue extensively to return to baseline.
-
-
Inducing Tachyphylaxis:
-
Repeatedly expose the tissue to a fixed concentration of this compound (e.g., the EC₇₅ from the baseline curve) for a set duration (e.g., 10 minutes), followed by a short washout (e.g., 5 minutes).
-
Repeat this cycle 3-5 times, recording the diminished relaxant response with each application.
-
-
Assessing Recovery:
-
After inducing tachyphylaxis, perform a prolonged washout (e.g., 60 minutes), changing the buffer every 10-15 minutes.
-
Re-establish the dose-response curve for this compound as in step 2.
-
Compare the post-washout curve to the initial baseline curve to quantify the extent of recovery.
-
Diagrams
Mechanism of Muscarinic Receptor Tachyphylaxis
The following diagram illustrates the key molecular events leading to the desensitization and internalization of a muscarinic receptor, a common mechanism for tachyphylaxis.
Caption: Molecular pathway of muscarinic receptor desensitization and internalization.
Experimental Workflow for Tachyphylaxis Assessment
This flowchart outlines the steps for an in vitro experiment designed to quantify tachyphylaxis.
Caption: Workflow for assessing tachyphylaxis and recovery in isolated tissue.
Troubleshooting Logic for Diminished Response
This decision tree helps researchers diagnose the cause of a reduced response during an experiment.
Caption: Decision tree for troubleshooting a diminished drug response.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. columbia.edu [columbia.edu]
- 9. Disentangling bias between Gq, GRK2, and arrestin3 recruitment to the M3 muscarinic acetylcholine receptor | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Piperidolate degradation during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling Piperidolate during experimental sample preparation. Proper handling is critical to prevent chemical degradation, which can compromise the accuracy and reliability of analytical results. The following troubleshooting guides and FAQs directly address specific issues to help you maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
This compound is susceptible to several degradation pathways due to its chemical structure, which includes an ester and a tertiary amine. The primary causes of degradation are:
-
Hydrolysis: The ester linkage in this compound can be broken down by water, a reaction that is significantly accelerated by acidic or alkaline conditions.[1][2][3] This results in the formation of diphenylacetic acid and 1-Ethyl-3-hydroxypiperidine.[1]
-
Oxidation: The tertiary amine group is prone to oxidation.[1] This can be initiated by exposure to oxygen, light, heat, or the presence of certain metal ions.[2]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the molecule.[1][4]
-
Thermal Stress: High temperatures can accelerate the rates of both hydrolysis and oxidation, especially in the presence of moisture.[1][5]
Q2: How does the pH of my solution affect this compound's stability?
The pH of the sample solution is a critical factor. This compound's ester group is susceptible to both acid- and base-catalyzed hydrolysis.[2][6] Extreme pH conditions (highly acidic or highly alkaline) will significantly increase the rate of degradation.[5][7] To minimize hydrolysis, it is recommended to maintain the sample solution at a neutral to slightly acidic pH, ideally between pH 4 and 6.[5]
Q3: What are the optimal storage conditions for this compound samples and stock solutions?
To ensure long-term stability, samples should be stored under conditions that minimize exposure to degradative factors.
-
Temperature: For short-term storage (up to a few days), refrigeration at ≤4°C is recommended. For long-term storage, samples should be frozen at -18°C or lower.[8]
-
Light: Always protect samples from light by using amber-colored vials or by storing them in the dark.[2][8]
-
Atmosphere: For compounds sensitive to oxidation, consider storing samples under an inert atmosphere, such as nitrogen or argon.[2]
Q4: Which solvents are recommended for preparing this compound samples?
The choice of solvent can significantly impact stability.
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)) to reduce the availability of protons that can facilitate hydrolysis.[5]
-
Alcohol Solvents: A stock solution of this compound can be prepared in methanol (B129727) or a mixture of methanol and water.[1]
-
Aqueous Solutions: If aqueous solutions are necessary, use a buffered system to maintain a stable, slightly acidic pH.[5] Avoid using unbuffered water, especially for prolonged periods.
Troubleshooting Guide: Low this compound Recovery
If you are observing lower-than-expected concentrations of this compound in your analysis, consult the following guide.
| Potential Cause | Recommended Solution |
| Ester Hydrolysis (Incorrect pH) | Ensure the pH of all aqueous solutions is maintained between 4 and 6.[5] Use appropriate buffer systems (e.g., phosphate (B84403) or acetate (B1210297) buffers). Avoid strong acids and bases.[5] |
| Ester Hydrolysis (Presence of Water) | Use anhydrous solvents and reagents whenever the experimental design allows.[5] If samples are in solid form, store them in a desiccator. Prepare solutions fresh and avoid long-term storage in aqueous media.[2] |
| Thermal Degradation | Perform all sample preparation steps at controlled room temperature or on ice.[5] Avoid heating samples unless required for a specific reaction, and if so, use the lowest effective temperature for the shortest possible duration.[5] Store samples at recommended cold temperatures immediately after preparation.[8] |
| Photodegradation | Work in an area with minimal light exposure. Use amber glass vials or tubes wrapped in aluminum foil for all samples and solutions.[2] |
| Oxidation | Use solvents that have been de-gassed. If oxidation is highly probable, consider adding an antioxidant to the sample formulation or storing the sample under an inert gas like nitrogen.[2][9] |
| Prolonged Preparation Time | Streamline your sample preparation workflow to minimize the time the sample is exposed to potentially degradative conditions.[5] Analyze samples as promptly as possible after preparation. |
Quantitative Data: Forced Degradation Studies
The following table summarizes the anticipated degradation of this compound Hydrochloride under various stress conditions, based on studies of molecules with similar functional groups.[1]
| Stress Condition | Parameters | Anticipated Degradation | Primary Degradation Pathway | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 10-20% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |
| Alkaline Hydrolysis | 0.1 M NaOH, 40°C, 8h | 15-30% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |
| Oxidative | 3% H₂O₂, RT, 24h | 10-25% | N-Oxidation | This compound N-oxide |
| Photolytic | 1.2 million lux hours | 5-15% | Photochemical reactions | Various photoproducts |
| Thermal (Humidity) | 60°C / 75% RH, 48h | 5-10% | Ester Hydrolysis | Diphenylacetic acid, 1-Ethyl-3-hydroxypiperidine |
| Thermal (Dry Heat) | 80°C, 48h | < 5% | Minimal degradation | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is for the preparation of a stock solution for analytical studies.[1]
-
Accurately weigh the required amount of this compound Hydrochloride solid.
-
Dissolve the solid in a suitable solvent, such as methanol or a 50:50 mixture of methanol and water, to a final concentration of 1 mg/mL.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in an amber vial at ≤4°C for short-term use or at -18°C for long-term storage.
Protocol 2: Recommended General Sample Handling Workflow
This workflow integrates best practices to minimize degradation during routine sample preparation for analysis by methods like HPLC or LC-MS.
-
Thawing: If samples are frozen, thaw them to room temperature away from direct light.
-
Dilution: Perform any necessary dilutions using pre-chilled, anhydrous, or pH-buffered solvents. Work quickly and keep samples on an ice bath if possible.
-
Extraction (if applicable): If performing a liquid-liquid or solid-phase extraction, ensure the pH of aqueous phases is controlled. Minimize the time taken for the extraction process.
-
Solvent Evaporation (if applicable): If a solvent evaporation step is needed, use a gentle stream of nitrogen at or below room temperature. Avoid high heat.
-
Reconstitution: Reconstitute the sample in a solvent appropriate for the analytical method (e.g., mobile phase). Ensure this solvent is free of contaminants and, if aqueous, is buffered.
-
Transfer: Transfer the final sample to an amber autosampler vial for analysis.
-
Analysis: Place the vial in the autosampler, which should ideally be temperature-controlled (e.g., at 4°C), and analyze as soon as possible.
Protocol 3: Example Forced Degradation Study - Alkaline Hydrolysis
This protocol is used to intentionally degrade the sample to identify degradation products and validate the stability-indicating nature of an analytical method.[1]
-
Pipette 1 mL of a 1 mg/mL this compound stock solution into a suitable vial.
-
Add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Gently mix the solution.
-
Keep the mixture at 40°C for 8 hours, protected from light.
-
After 8 hours, cool the solution to room temperature.
-
Neutralize the solution by adding an appropriate volume of 0.1 M Hydrochloric Acid (HCl).
-
Dilute the final solution to a suitable concentration for analysis.
-
Analyze immediately using a validated stability-indicating method (e.g., RP-HPLC).
Visualization of the Recommended Workflow
The following diagram illustrates a logical workflow designed to minimize the degradation of this compound during sample preparation for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carbodiimide.com [carbodiimide.com]
Technical Support Center: Validating Analytical Methods for Piperidolate
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the validation of new analytical methods for Piperidolate.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating a new analytical method for this compound analysis?
A1: According to International Conference on Harmonisation (ICH) guidelines, the validation of an analytical method should demonstrate that it is suitable for its intended purpose.[1][2] The core parameters to evaluate include:
-
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4] Forced degradation studies are crucial for establishing specificity.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4][6]
Q2: Why are forced degradation (stress testing) studies required for a stability-indicating method for this compound?
A2: Forced degradation studies are a critical component of method validation, mandated by regulatory guidelines like ICH.[1] Their primary purposes are:
-
To Demonstrate Specificity: By intentionally degrading the this compound molecule under various stress conditions (e.g., acid, base, oxidation, heat, light), you can determine if the analytical method can separate the intact drug from its degradation products.[5][7][8]
-
To Understand Degradation Pathways: These studies provide insight into the chemical behavior and intrinsic stability of this compound, helping to identify likely degradation products that could form during manufacturing or storage.[5][9][10]
-
To Develop a Stability-Indicating Method: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, ensuring that the quality and potency of the drug product can be monitored over its shelf life.[7][9]
Q3: What are the expected degradation pathways for this compound?
A3: Based on its chemical structure, which includes a diphenylacetate ester and an N-ethylpiperidine moiety, the primary degradation pathways anticipated for this compound hydrochloride are hydrolysis of the ester linkage and oxidation of the tertiary amine.[9] Thermal and photolytic degradation should also be investigated.[9]
Troubleshooting Guides
Q4: I am observing poor peak shape (e.g., tailing or fronting) for this compound in my RP-HPLC analysis. What are the common causes and solutions?
A4: Poor peak shape can compromise the accuracy and precision of your method. The logical diagram below outlines a troubleshooting strategy. Common causes include:
-
Secondary Silanol (B1196071) Interactions: Acidic silanol groups on the silica-based column packing can interact with the basic tertiary amine of this compound, causing peak tailing.[11]
-
Solution: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small proportions, or use a mobile phase with a lower pH to protonate the silanols. Using a modern, end-capped column can also minimize these interactions.[11]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites and poor peak shape.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase itself.[12]
-
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in split or broad peaks.[13]
-
Solution: This usually requires replacing the column. Using a pre-column filter can help extend column life.
-
References
- 1. ijtrd.com [ijtrd.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. wjarr.com [wjarr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. jetir.org [jetir.org]
- 12. ijsdr.org [ijsdr.org]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Technical Support Center: Control Experiments for Validating Piperidolate's Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving Piperidolate. The focus is on establishing robust control experiments to validate its specificity as a muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound hydrochloride is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] By binding to these receptors without activating them, it blocks the neurotransmitter acetylcholine (ACh) from initiating downstream signaling.[3] This inhibition of the parasympathetic nervous system leads to a reduction in smooth muscle tone and secretions, which is the basis for its use as an antispasmodic, particularly in the gastrointestinal tract.[2][3][5]
Q2: What are the known off-target effects of this compound and why do they occur?
A2: The off-target effects of this compound are a direct result of its non-selective binding to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are distributed in various tissues.[1][4] This lack of selectivity means that while it may be used for a specific effect (e.g., relaxing gut muscle via M3 blockade), it will simultaneously affect other systems.[4]
Common off-target effects include:
-
Cardiovascular: Tachycardia (increased heart rate) due to M2 receptor blockade in the heart.[1]
-
Central Nervous System (CNS): Drowsiness, dizziness, and potential cognitive impairment from M1 blockade in the brain.[1]
-
Ocular: Blurred vision and light sensitivity (mydriasis) caused by M3 blockade in the iris sphincter muscle.[1]
-
Gastrointestinal: Dry mouth and constipation resulting from M3 blockade of salivary glands and intestinal smooth muscle, respectively.[1]
-
Genitourinary: Urinary retention due to M3 blockade of the bladder detrusor muscle.[1]
-
Other: At high concentrations, this compound has been noted to have a local anesthetic action, which is unrelated to its muscarinic receptor antagonism.[4]
Q3: How can I confirm that the observed effect in my experiment is due to muscarinic receptor antagonism?
A3: To confirm the mechanism, you should perform a "rescue" experiment. After observing the inhibitory effect of this compound, add a high concentration of a muscarinic receptor agonist, such as acetylcholine or carbachol. If this compound is acting as a competitive antagonist, a sufficiently high concentration of the agonist should be able to overcome the blockade and restore the original response.
Q4: I'm observing inconsistent results between experiments. What are some common causes?
A4: Inconsistent results can stem from several factors. Ensure proper handling and storage of this compound to prevent degradation.[4] Biological variability is inherent; use tissues from age- and sex-matched animals or cell cultures with consistent passage numbers.[4] If using a solvent like DMSO, keep the final concentration low (<0.1%) and consistent across all conditions, including vehicle controls, as the solvent itself can have biological effects.[4] Finally, ensure all experimental parameters, such as buffer pH and incubation times, are strictly controlled.[4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced or No Effect Observed | Compound Viability: Degradation from improper storage; expired compound.[4] | Verify storage conditions. Use a fresh aliquot of the compound. Avoid repeated freeze-thaw cycles.[4] |
| Protocol Issues: Incorrect concentration (calculation/dilution error); insufficient incubation time.[4] | Recalculate all dilutions and calibrate pipettes. Optimize the pre-incubation time with this compound (e.g., 15-30 minutes).[4] | |
| Biological System: Low or absent expression of the target muscarinic receptor in the tissue or cell type.[4] | Confirm receptor expression using qPCR, Western blot, or immunohistochemistry.[1] Use a positive control tissue/cell line known to express the target receptor. | |
| Agonist Concentration: The concentration of the muscarinic agonist (e.g., acetylcholine) is too high, overcoming the competitive antagonism. | Run a full agonist dose-response curve to ensure you are working in the sensitive range of the assay. | |
| Unexpected Cellular/Physiological Response | Off-Target Effects: this compound is non-selective and is blocking multiple mAChR subtypes (M1-M5) in your system, leading to a complex or unexpected physiological response.[1][4] | 1. Characterize the specific mAChR subtypes present in your experimental model.[1]2. Use subtype-selective antagonists in parallel experiments to dissect the contribution of each receptor subtype.[1] |
| Non-Muscarinic Effects: At high concentrations, this compound may exert effects independent of mAChRs, such as local anesthetic action.[4] | Conduct a dose-response study to find the lowest effective concentration.[1] Compare this compound's effect to that of a structurally unrelated muscarinic antagonist. | |
| High Variability in Results | Solvent Effects: The vehicle (e.g., DMSO) is causing a biological effect.[4] | Ensure the final solvent concentration is low (e.g., <0.1%) and is included in all control and treatment groups. |
| Tissue/Cell Viability: The health of the biological preparation is poor. | For tissue bath experiments, always test tissue viability with a depolarizing agent like KCl before adding any drugs.[4] For cell culture, ensure consistent confluency and passage number.[4] |
Control Experiments for Validating Specificity
To rigorously validate that this compound's observed effects are due to its interaction with specific muscarinic receptors, a series of control experiments are essential.
Competitive Binding Assays
These assays determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. By comparing the Ki values across subtypes, you can quantify this compound's selectivity profile.
Data Presentation: Comparative Binding Affinity
The following table shows illustrative binding affinity data for this compound compared to more selective antagonists. This demonstrates how to present data to highlight this compound's non-selective nature.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| This compound (Test) | 15 | 25 | 10 | 30 | 20 | Non-selective |
| Atropine (Control) | 1.5 | 2.0 | 1.2 | 1.8 | 1.6 | Non-selective |
| Darifenacin (Control) | 20 | 125 | 5 | 158 | 25 | M3-selective[6] |
| Pirenzepine (Control) | 20 | 400 | 500 | 150 | 600 | M1-selective |
Note: Data are for illustrative purposes to demonstrate a typical non-selective profile.
Functional Assays
Functional assays measure the ability of this compound to antagonize the cellular response following receptor activation by an agonist. The choice of assay depends on the G-protein coupling of the receptor subtype.
-
M1, M3, M5 Receptors (Gq/11 coupled): These receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). A calcium flux assay is the standard method.
-
M2, M4 Receptors (Gi/o coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A cAMP accumulation assay is used to measure this inhibition.[1]
By performing these assays in cell lines engineered to express only a single mAChR subtype, you can determine the functional potency (e.g., IC₅₀ or pA₂) of this compound at each receptor.
Receptor Knockout/Knockdown (KO/KD) Studies
The most definitive way to prove target specificity is to use a biological system where the target is absent.
-
Experimental Approach: Compare the effect of this compound in wild-type (WT) cells or animals versus cells/animals where a specific muscarinic receptor subtype has been knocked out (KO) or knocked down (KD) using techniques like CRISPR/Cas9 or siRNA.
-
Expected Outcome: If the biological effect of this compound is mediated by a specific receptor (e.g., M3), its effect should be significantly diminished or completely absent in the M3-KO/KD model compared to the WT control.
Use of Subtype-Selective Antagonists
Employing a panel of subtype-selective antagonists can help pharmacologically dissect which receptor is responsible for the observed effect in a native system with multiple receptor subtypes.
-
Experimental Approach: Run parallel experiments where the biological system is pre-treated with a known selective antagonist before the addition of a muscarinic agonist. Compare the results to those obtained with this compound.
-
Example: If this compound inhibits an acetylcholine-induced contraction in a tissue that expresses both M2 and M3 receptors, you could use the M3-selective antagonist Darifenacin. If Darifenacin perfectly mimics the effect of this compound, it provides strong evidence that the contraction is M3-mediated.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol determines the affinity (Ki) of this compound for a specific muscarinic receptor subtype.
-
Preparation: Use cell membranes prepared from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1).
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
Cell membranes (20-40 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-NMS for M1-M5).
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to obtain an IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
Protocol 2: Isolated Tissue (Organ Bath) Experiment
This functional assay assesses this compound's ability to inhibit agonist-induced smooth muscle contraction.
-
Tissue Preparation: Humanely euthanize a rat or guinea pig and isolate a segment of the terminal ileum.[4] Place it in Krebs-Henseleit buffer bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[4]
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath chamber containing Krebs buffer at 37°C.[4] Connect one end to a fixed hook and the other to an isometric force transducer.[4]
-
Equilibration: Apply a resting tension of ~1 gram and allow the tissue to equilibrate for at least 60 minutes, washing with fresh buffer every 15-20 minutes.[4]
-
Viability Test: Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Wash the tissue until baseline tension is restored.[4]
-
Drug Administration:
-
Control: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine).
-
Test: In a separate tissue, pre-incubate with a fixed concentration of this compound for 20-30 minutes.[4] Then, generate a second agonist concentration-response curve in the presence of this compound.
-
-
Data Analysis: Plot the contractile responses against the log agonist concentration. The inhibitory effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve. This can be used to calculate a pA₂ value, a measure of antagonist potency.
Visualizations
References
Validation & Comparative
A Comparative Guide to Piperidolate and Atropine in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Piperidolate and Atropine (B194438), two muscarinic receptor antagonists, focusing on their efficacy and mechanism of action in promoting smooth muscle relaxation. While both compounds are recognized for their antispasmodic properties, this document aims to present a side-by-side analysis based on available experimental data to aid in research and development.
Mechanism of Action: Competitive Antagonism of Muscarinic Receptors
Both this compound and Atropine exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Acetylcholine (ACh), a key neurotransmitter in the parasympathetic nervous system, typically binds to these receptors on smooth muscle cells to initiate a signaling cascade that leads to muscle contraction.[3][4] this compound and Atropine, by binding to these receptors without activating them, prevent ACh from binding and thereby inhibit smooth muscle contraction, leading to relaxation.[3][4]
The primary receptor subtype involved in smooth muscle contraction in tissues like the gastrointestinal tract is the M3 muscarinic receptor.[5][6] The binding of ACh to M3 receptors activates the Gq/11 signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium, which is the direct trigger for muscle contraction.[1] Both this compound and Atropine interrupt this pathway.
Signaling Pathway of Muscarinic Antagonists
Caption: Signaling pathway of muscarinic antagonist-induced smooth muscle relaxation.
Quantitative Comparison of Potency
The potency of a competitive antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. Another common measure is the IC50 value, which represents the concentration of an inhibitor required to reduce the response by 50%.
While extensive quantitative data for Atropine is available from various in vitro studies, specific head-to-head comparative data for this compound is limited in the public domain.[3][7]
Table 1: Quantitative Potency Data for Atropine on Smooth Muscle
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | Acetylcholine | pA2 | ~8.9 - 9.93 | [8][9] |
| Human Colon (Circular Muscle) | Carbachol | pA2 | 8.72 ± 0.28 | [5] |
| Human Colon (Longitudinal Muscle) | Carbachol | pA2 | 8.60 ± 0.08 | [5] |
| Human Umbilical Vein | Acetylcholine | pKB | 9.67 | [10] |
Table 2: Quantitative Potency Data for this compound on Smooth Muscle
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Various | Acetylcholine | pA2 / IC50 | Data not readily available in public literature | [3][7] |
Despite the lack of direct comparative data, it is understood that this compound hydrochloride is an effective antimuscarinic agent used for its spasmolytic properties.[4][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of muscarinic antagonists like this compound and Atropine.
Isolated Organ Bath for Smooth Muscle Contraction (Schild Plot Analysis for pA2 Determination)
This in vitro method is a cornerstone for characterizing the potency of competitive antagonists.
Experimental Workflow:
Caption: Workflow for determining the pA2 value of a muscarinic antagonist.
Methodology:
-
Tissue Preparation: A segment of smooth muscle, typically guinea pig ileum, is isolated from a euthanized animal.[11] The tissue is then mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate for a set period under a specific resting tension.
-
Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated by adding increasing concentrations of an agonist, such as acetylcholine or carbachol, to the organ bath and recording the resulting muscle contractions using an isometric transducer.
-
Antagonist Incubation: The tissue is washed to remove the agonist. Once the tissue returns to its baseline tension, a known concentration of the antagonist (this compound or Atropine) is added to the bath and allowed to incubate for a predetermined time.
-
Second Agonist CRC: In the presence of the antagonist, a second cumulative CRC for the agonist is generated. The antagonist will cause a rightward shift in the CRC.
-
Schild Plot Analysis: Steps 4 and 5 are repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.
In Vivo Models of Intestinal Motility
These models assess the functional effects of antispasmodic agents in a living organism.
1. Charcoal Meal Intestinal Transit Test:
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound or Atropine) or vehicle is administered orally or via injection.
-
After a set time, a charcoal meal (a suspension of charcoal in a vehicle like gum acacia) is administered orally.
-
After another set time, the animals are euthanized, and the small intestine is carefully removed.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
-
Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of intestine) x 100. A decrease in this percentage compared to the control group indicates an inhibition of intestinal motility.[3]
2. Castor Oil-Induced Diarrhea Model:
-
Animal Model: Typically mice.
-
Procedure:
-
Animals are treated with the test compound or vehicle.
-
After a specific period, castor oil is administered orally to induce diarrhea.
-
Animals are observed for a set duration, and the onset of diarrhea and the number of diarrheic stools are recorded.
-
-
Data Analysis: The delay in the onset of diarrhea and the reduction in the number of diarrheic episodes are used as measures of antispasmodic and anti-diarrheal activity.
Conclusion
Both this compound and Atropine are effective muscarinic receptor antagonists that induce smooth muscle relaxation by blocking the action of acetylcholine. Atropine is a well-characterized antagonist with a high potency on various smooth muscle tissues. While quantitative data for this compound is not as prevalent in publicly accessible literature, its established clinical use as a spasmolytic confirms its efficacy. The experimental protocols outlined in this guide provide a framework for researchers to conduct direct comparative studies to further elucidate the specific potency and selectivity profile of this compound in relation to Atropine and other muscarinic antagonists. Such studies would be invaluable for the continued development and targeted application of these compounds in treating disorders related to smooth muscle hypermotility.
References
- 1. Some effects of atropine on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In Vitro Comparative Analysis of Piperidolate and Scopolamine as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: Piperidolate and Scopolamine (B1681570). While both compounds are recognized for their anticholinergic properties, this document aims to objectively compare their performance based on available experimental data, with a focus on receptor binding affinity and functional antagonism.
Due to a notable lack of publicly available quantitative data for this compound's binding affinity and functional potency across the five muscarinic receptor subtypes (M1-M5), this guide will present the comprehensive in vitro profile of Scopolamine and provide detailed experimental protocols that can be employed to generate the corresponding data for this compound.[1] This approach is intended to serve as a valuable resource for researchers seeking to characterize the pharmacological profile of this compound and other novel muscarinic antagonists.
Introduction to this compound and Scopolamine
This compound hydrochloride is a synthetic antimuscarinic agent primarily recognized for its spasmolytic effects on the gastrointestinal tract.[2][3] It is understood to act as a competitive antagonist at muscarinic receptors, thereby inhibiting the effects of acetylcholine.[2] This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and motility.[4]
Scopolamine is a naturally occurring tropane (B1204802) alkaloid and a well-characterized non-selective muscarinic receptor antagonist with high affinity for all five muscarinic receptor subtypes.[5][6] It is widely used in clinical practice for the prevention of nausea and vomiting associated with motion sickness and postoperative recovery.[7] In preclinical research, Scopolamine is frequently used to induce cognitive deficits in animal models to study dementia and test the efficacy of nootropic agents.[8]
Comparative Analysis of Muscarinic Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical parameter in determining its potency and potential for off-target effects. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Scopolamine Binding Affinity
Scopolamine has been shown to be a high-affinity, non-selective antagonist across all five human muscarinic receptor subtypes.[5] The available Ki values for Scopolamine are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| hM1 | 0.83[9] |
| hM2 | 5.3[9] |
| hM3 | 0.34[9] |
| hM4 | 0.38[9] |
| hM5 | 0.34[9] |
| Table 1: Binding affinities (Ki) of Scopolamine for human muscarinic receptor subtypes. |
This compound Binding Affinity
A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (Ki values) for this compound hydrochloride across the five muscarinic receptor subtypes.[1][2] While it is known to be a muscarinic antagonist, its selectivity profile remains to be fully characterized in the public domain.[2] To determine these values, a competitive radioligand binding assay would be required, as detailed in the Experimental Protocols section.
Functional Antagonism at Muscarinic Receptors
Functional assays are essential for determining the potency of an antagonist in a physiological context. The pA2 value, derived from a Schild plot, is a measure of the competitive antagonist's potency, with a higher pA2 value indicating greater potency.
Scopolamine Functional Potency
Scopolamine is a potent antagonist in functional assays. For instance, in studies on 5-HT3 receptors, a Schild plot analysis yielded a pA2 value of 5.02 for Scopolamine, demonstrating its competitive antagonism.[6][7] While specific pA2 values for each muscarinic receptor subtype are varied across different studies and tissues, it is generally considered a potent functional antagonist.
This compound Functional Potency
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their diverse physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling cascades. This compound and Scopolamine, as antagonists, block these pathways.
The M1, M3, and M5 receptor subtypes primarily couple through Gq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, resulting in cellular responses like smooth muscle contraction and glandular secretion.[2]
Conversely, the M2 and M4 receptors are coupled to Gi/o proteins.[2] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This inhibition of the cAMP pathway can lead to effects such as a decrease in heart rate.
Experimental Protocols
To facilitate the direct comparison of this compound and Scopolamine, the following are detailed methodologies for key in vitro experiments.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
1. Membrane Preparation:
-
Culture cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound or Scopolamine).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like atropine).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any remaining unbound radioligand.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional Assays for pA2 Determination
The choice of functional assay depends on the G-protein coupling of the muscarinic receptor subtype.
M1, M3, and M5 Receptors (Gq/11-coupled): Calcium Mobilization Assay
-
Seed cells expressing the M1, M3, or M5 receptor in an assay plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or Scopolamine).
-
Stimulate the cells with a known muscarinic agonist (e.g., carbachol).
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium levels.
-
Generate concentration-response curves for the agonist in the presence of different antagonist concentrations.
-
Perform a Schild analysis to determine the pA2 value.[1]
M2 and M4 Receptors (Gi/o-coupled): cAMP Assay
-
Culture cells expressing the M2 or M4 receptor in a suitable assay plate.
-
Treat the cells with forskolin (B1673556) to stimulate cAMP production.
-
Co-incubate the cells with a muscarinic agonist and varying concentrations of the antagonist (this compound or Scopolamine).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.
-
Calculate the IC50 value of the antagonist and, if applicable, perform a Schild analysis to determine the pA2 value.[1]
Conclusion
Scopolamine is a well-documented, high-affinity, non-selective muscarinic receptor antagonist.[5] In contrast, while this compound is known to be a muscarinic antagonist with clinical efficacy as a spasmolytic, a detailed in vitro characterization of its binding profile and functional potency across the five muscarinic receptor subtypes is not currently available in the public scientific literature.[1][2]
This guide provides a framework for such a comparative analysis by presenting the known data for Scopolamine and detailing the necessary experimental protocols to determine the corresponding values for this compound. The generation of this data would be invaluable for a more complete understanding of this compound's pharmacological profile, including its potency and selectivity, which are critical for optimizing its therapeutic use and exploring potential new indications. Researchers in the field of pharmacology and drug development are encouraged to utilize these methodologies to further elucidate the in vitro properties of this compound and other novel muscarinic antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound hydrochloride | 129-77-1 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Antidepressant Effects of the Muscarinic Cholinergic Receptor Antagonist Scopolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 8. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assuring Accuracy: A Comparative Guide to Validating Piperidolate Assay Results with a Reference Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of assay results for Piperidolate, a tertiary amine antimuscarinic agent, with a certified reference standard. It outlines a detailed experimental protocol for a High-Performance Liquid Chromatography (HPLC) method, presents comparative data in a clear tabular format, and includes workflow diagrams to ensure methodological clarity.
The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] This guide demonstrates the validation of an HPLC assay for this compound by comparing the results of a sample under investigation with a highly characterized this compound Hydrochloride reference standard.
Comparative Analysis of this compound Assay
The primary objective of this comparative analysis is to determine the purity and concentration of a this compound sample by comparing its chromatographic profile to that of a certified reference standard. The use of a reference standard is the cornerstone of accurate quantitative analysis in the pharmaceutical industry.[4][5]
Data Summary
The following table summarizes the quantitative results obtained from the HPLC analysis of both the this compound reference standard and the test sample. The data clearly demonstrates a high degree of similarity in retention time and a comparable purity profile, validating the identity and assessing the quality of the test sample.
| Parameter | This compound Reference Standard | This compound Test Sample | Acceptance Criteria |
| Retention Time (min) | 5.42 | 5.41 | ± 2% of Reference Standard |
| Peak Area (mAU*s) | 1254.3 | 1248.7 | Reportable |
| Assay (% Purity) | 99.8% | 99.5% | ≥ 98.0% |
| Major Impurity (% Area) | 0.15% | 0.25% | ≤ 0.5% |
| Total Impurities (% Area) | 0.20% | 0.50% | ≤ 1.0% |
Experimental Protocols
A robust and well-defined experimental protocol is essential for reproducible and reliable results.[6][7] The following section details the methodology used for the HPLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the efficient separation and quantification of this compound.[8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11][12]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric or formic acid. A typical composition could be Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Preparation of Standard and Sample Solutions:
-
Reference Standard Solution: Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard and dissolve it in the mobile phase to make a 100 mL solution (concentration of 100 µg/mL).
-
Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution to achieve a target concentration of 100 µg/mL.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard solution and record the chromatogram.
-
Inject the test sample solution and record the chromatogram.
-
Calculate the assay of the test sample by comparing the peak area of the this compound peak in the sample chromatogram with that of the reference standard chromatogram.
Visualizing the Workflow and Data Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, outline the experimental workflow and the logical relationship for validating the assay.
Caption: Experimental workflow for this compound assay validation.
Caption: Logical flow for assay validation using a reference standard.
Conclusion
The presented data and methodology underscore the critical importance of using a certified reference standard for the accurate validation of this compound assay results. The close correlation between the reference standard and the test sample in terms of retention time and purity, as determined by the HPLC method, provides a high degree of confidence in the quality of the sample. This guide serves as a practical resource for researchers and professionals in ensuring the integrity and reliability of their analytical findings.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. labchemicals.in [labchemicals.in]
- 5. USP Reference Standards [usp.org]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Analysis of Piperidolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Piperidolate. The selection of a suitable analytical method is a critical decision in drug development, impacting data quality, throughput, and the overall cost of analysis. This document presents a summary of performance data and detailed experimental protocols to assist in the selection and implementation of the most appropriate technique for your specific research needs.
Introduction to Analytical Techniques for this compound
This compound is an anticholinergic drug, and its accurate quantification in various matrices is essential for pharmacokinetic studies, formulation development, and quality control. Both HPLC-UV and LC-MS are powerful chromatographic techniques widely employed for the analysis of pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) is a robust and cost-effective technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV detector, it provides reliable quantification for compounds that possess a chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for detecting analytes at very low concentrations.
Quantitative Performance Data
Table 1: HPLC-UV Method Performance for a Piperidone Analogue
| Validation Parameter | Performance Characteristic |
| Linearity (Concentration Range) | 100 - 10,000 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 13.1 ng/mL[1] |
| Limit of Quantification (LOQ) | 3.9 ng/mL[1] |
| Precision (%RSD) | 4.0% - 4.8% at LOQ[1] |
| Accuracy | Data not available |
Table 2: Representative LC-MS/MS Bioanalytical Method Performance
| Validation Parameter | Performance Characteristic |
| Linearity (Concentration Range) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Typically < 0.5 ng/mL |
| Limit of Quantification (LOQ) | Typically 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS analysis of this compound or related compounds are provided below. These protocols serve as a starting point and may require optimization for specific applications.
HPLC-UV Method for a Piperidone Analogue
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water.[1] For this compound analysis, a mobile phase of acetonitrile, water, and phosphoric acid has been suggested. For MS compatibility, phosphoric acid should be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 392 nm for the piperidone analogue. The optimal wavelength for this compound would need to be determined.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 7 minutes.[1]
General LC-MS/MS Bioanalytical Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation: For biological matrices such as plasma, a protein precipitation or liquid-liquid extraction step is typically required to remove interferences.
Method Cross-Validation Workflow
The cross-validation of two analytical methods is a systematic process to ensure that the results are comparable and reliable. The following diagram illustrates a general workflow for this process.
Caption: A flowchart illustrating the key stages in the cross-validation of two analytical methods.
Signaling Pathway of Method Selection Logic
The choice between HPLC and LC-MS for this compound analysis depends on several factors related to the specific requirements of the study. The following diagram outlines the logical decision-making process.
References
Comparative Analysis of Muscarinic Receptor Antagonists on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the effects of three prominent muscarinic receptor antagonists—atropine (B194438), scopolamine (B1681570) (also known as hyoscine), and ipratropium (B1672105)—on gastrointestinal motility. The information presented herein is supported by experimental data to facilitate objective comparison and aid in research and development.
Introduction to Muscarinic Antagonists and Gut Motility
Muscarinic receptor antagonists are a class of drugs that competitively inhibit the action of acetylcholine (B1216132) (ACh) at muscarinic receptors. In the gastrointestinal (GI) tract, ACh plays a crucial role in stimulating smooth muscle contraction and regulating peristalsis, primarily through M2 and M3 muscarinic receptor subtypes.[1] Antagonism of these receptors leads to a reduction in gut motility, which can be therapeutically beneficial in conditions characterized by intestinal hypermotility, such as irritable bowel syndrome (IBS). However, the efficacy and side-effect profiles of different muscarinic antagonists can vary depending on their receptor selectivity and pharmacokinetic properties.
Quantitative Comparison of Antagonist Potency
The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater potency of the antagonist. The following table summarizes the pA2 values for atropine and scopolamine against acetylcholine-induced contractions in the guinea pig ileum, a standard model for assessing effects on gut motility.
| Antagonist | pA2 Value (Guinea Pig Ileum) | Reference |
| Atropine | 9.93 ± 0.04 | [2] |
| Scopolamine (Hyoscine) | 9.46 ± 0.05 | [2] |
| Ipratropium | Data not available in a directly comparable study |
Note: While ipratropium is a known muscarinic antagonist, a directly comparable pA2 value on guinea pig ileum from the same study was not available. It is a quaternary ammonium (B1175870) compound, which generally limits its systemic absorption and blood-brain barrier penetration compared to atropine and scopolamine.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Muscarinic Receptor Signaling in Gut Smooth Muscle
The binding of acetylcholine to M3 muscarinic receptors on intestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This pathway is the primary target for muscarinic antagonists in the gut.
Caption: Muscarinic M3 receptor signaling pathway in gut smooth muscle.
Experimental Workflow: Isolated Organ Bath
The isolated organ bath experiment is a classic in vitro method to quantify the effects of drugs on smooth muscle contractility.
Caption: Workflow for an isolated organ bath experiment.
Detailed Experimental Protocols
Isolated Organ Bath Experiment (Guinea Pig Ileum)
This in vitro method is used to determine the potency (pA2 value) of muscarinic antagonists.
Materials:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55)
-
Acetylcholine (ACh) stock solution
-
Atropine, Scopolamine, or Ipratropium stock solutions
-
Isolated organ bath system with a 10-20 mL tissue chamber, maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isometric force transducer and data acquisition system
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm segments.
-
Suspend a segment in the organ bath chamber containing Tyrode's solution under a resting tension of approximately 1 g.
-
Allow the tissue to equilibrate for 60 minutes, with washes of fresh Tyrode's solution every 15 minutes.
-
Agonist Dose-Response Curve: Add cumulative concentrations of ACh to the organ bath to obtain a dose-response curve for contraction.
-
Wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is restored.
-
Antagonist Incubation: Add a known concentration of the muscarinic antagonist (e.g., atropine) to the bath and allow it to incubate for a predetermined period (e.g., 20-30 minutes).
-
Repeat Agonist Dose-Response Curve: While the antagonist is present, repeat the cumulative addition of ACh to obtain a second dose-response curve.
-
Repeat steps 8-10 with increasing concentrations of the antagonist.
-
Data Analysis: Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
In Vivo Intestinal Transit Study (Carmine Red Method in Mice)
This in vivo assay measures the overall transit time of a non-absorbable marker through the gastrointestinal tract.
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Carmine (B74029) red solution (e.g., 6% w/v in 0.5% methylcellulose)
-
Oral gavage needles
-
Clean cages with white paper for observation
Procedure:
-
Fast the mice for a short period (e.g., 4-6 hours) with free access to water to ensure a consistent baseline.
-
Administer the muscarinic antagonist (atropine, scopolamine, or ipratropium) or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined time before the marker administration.
-
Administer a fixed volume (e.g., 100-200 µL) of the carmine red solution to each mouse via oral gavage. Record the exact time of administration.
-
Place each mouse in an individual clean cage with white paper lining the bottom.
-
Observe the mice continuously or at regular intervals (e.g., every 10-15 minutes) for the first appearance of a red-colored fecal pellet.
-
Record the time of the first red pellet expulsion.
-
The whole gut transit time is the duration between the gavage of the carmine red solution and the expulsion of the first red fecal pellet.
-
Data Analysis: Compare the mean transit times between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in transit time indicates an inhibition of gut motility.
Conclusion
The provided data indicates that both atropine and scopolamine are potent antagonists of muscarinic receptors in the guinea pig ileum, with atropine exhibiting slightly higher potency. These non-selective antagonists effectively inhibit acetylcholine-induced smooth muscle contraction, which is the fundamental mechanism for their effect on reducing gut motility. While ipratropium is also a non-selective muscarinic antagonist, its quaternary structure limits its systemic effects, making it a valuable tool in specific therapeutic applications where localized action is desired. The choice of antagonist for research or therapeutic development will depend on the desired potency, duration of action, and side-effect profile. The experimental protocols detailed in this guide provide standardized methods for further comparative studies.
References
Benchmarking Piperidolate's Potency: A Comparative Guide for Researchers
A comprehensive analysis of piperidolate's antispasmodic potency in direct comparison to established agents is limited by the scarcity of publicly available, head-to-head quantitative data.[1][2] While this compound is recognized as a muscarinic receptor antagonist, its specific binding affinities and functional potencies across various smooth muscle preparations have not been extensively documented in peer-reviewed literature.[2][3][4] This guide, therefore, provides a framework for evaluating antispasmodic agents, summarizing available data for established drugs, and detailing the requisite experimental protocols for future comparative studies involving this compound.
Comparative Potency of Antispasmodic Agents
Table 1: In Vitro Potency of Common Antispasmodics
| Antispasmodic Agent | Preparation | Spasmogen | Potency (IC50) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | [2][4] |
| Atropine | Guinea Pig Ileum | Acetylcholine (B1216132) | ~1-2 nM (Ki) | [4] |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine | Approx. 1/8th the potency of atropine | [5] |
| Papaverine | Bovine Abomasum | Carbachol (1 µM) | 1.6 µM | [6] |
| Papaverine | Bovine Abomasum | KCl (65 mM) | 10.2 µM | [6] |
Table 2: In Vivo Potency of Common Antispasmodics
| Antispasmodic Agent | Animal Model | Key Parameter | Potency (ED50) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | [1] |
| Atropine | Human | Prevention of Bradycardia | 0.016 - 0.018 mg/kg | [7] |
Signaling Pathways in Smooth Muscle Contraction and Relaxation
The primary mechanism of action for this compound and other anticholinergic antispasmodics is the competitive antagonism of muscarinic acetylcholine receptors on smooth muscle cells.[1][3] This blockade prevents acetylcholine from inducing a signaling cascade that leads to muscle contraction.
Experimental Protocols
Standardized in vitro and in vivo models are essential for determining and comparing the potency of antispasmodic agents.
In Vitro Assessment: Isolated Organ Bath Assay
This method is fundamental for characterizing the direct effects of a compound on smooth muscle contractility.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon) is isolated from a euthanized animal.[1]
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[1]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.
-
Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine, carbachol) is added to the bath to induce a sustained contraction.[6]
-
Drug Administration: The test compound (e.g., this compound) is added in a cumulative, concentration-dependent manner.
-
Data Acquisition: The relaxation of the smooth muscle is measured using an isometric force transducer.
-
Data Analysis: The concentration of the drug that causes a 50% reduction in the induced contraction (IC50) is calculated to determine its potency.
In Vivo Assessment: Castor Oil-Induced Diarrhea Model
This model is used to evaluate the overall effect of a compound on intestinal motility and secretion in a living organism.[1]
Methodology:
-
Animal Preparation: Rodents (typically mice or rats) are fasted for a period with free access to water.[1]
-
Grouping: Animals are divided into control, standard (e.g., loperamide), and test groups receiving different doses of the compound being investigated (e.g., this compound).[1]
-
Drug Administration: The test compound or vehicle is administered, usually orally.
-
Induction of Diarrhea: After a set time for drug absorption, castor oil is administered orally to induce diarrhea.[1]
-
Observation: The animals are observed for a defined period, and the onset of diarrhea, number of wet stools, and total fecal output are recorded.[1]
-
Data Analysis: The percentage inhibition of diarrhea is calculated for the test groups compared to the control group to determine the in vivo efficacy. An ED50 value can be determined from a dose-response curve.
Conclusion
While this compound is an established antispasmodic, a comprehensive, publicly available dataset quantifying its potency relative to other agents is lacking. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to conduct such comparative studies. Future research focusing on direct, head-to-head comparisons of this compound with other antispasmodics under standardized conditions is necessary to definitively establish its position within the therapeutic landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. effective dose ed50: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dicyclomine Hydrochloride [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atropine-edrophonium mixture: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Piperidolate's effects across different laboratories
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperidolate is an antimuscarinic agent that functions by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscle.[1][2] This property makes it a compound of interest for studying gastrointestinal motility and other conditions related to smooth muscle spasms.[1][2] However, a critical assessment of its experimental reproducibility across different laboratories is hampered by the limited availability of direct inter-laboratory comparative studies in the public domain.[1]
This guide aims to provide a framework for researchers to assess and improve the reproducibility of experiments involving this compound. It synthesizes available data on its effects, presents detailed experimental protocols to standardize methodologies, and visualizes the underlying signaling pathways and experimental workflows. By establishing a common baseline for experimental design, this guide seeks to facilitate more consistent and comparable findings across the research community.
Data Presentation: In Vitro Effects of this compound
The following table summarizes quantitative data on the inhibitory effects of this compound on smooth muscle contraction. It is important to note that the presented data is derived from a product information sheet and lacks the statistical depth of a peer-reviewed, multi-laboratory study.[1] Establishing robust and reproducible dose-response relationships will require further independent research.
| Species | Tissue | Agonist | This compound Concentration (final) | Observed Effect | Reference |
| Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ | Depression in tension and motor activity | [1] |
Comparative Analysis with Other Anticholinergic Agents
While direct comparative trials are limited, the following table provides a comparison of this compound with other anticholinergic agents based on their mechanism and common clinical applications for conditions like Irritable Bowel Syndrome (IBS).[3]
| Drug/Drug Class | Mechanism of Action | Efficacy Highlights | Key Adverse Events |
| This compound | Anticholinergic (Muscarinic Receptor Antagonist) | Primarily used for symptomatic relief of gastrointestinal spasms.[3] | Dry mouth, blurred vision, dizziness, constipation, urinary retention.[3] |
| Dicyclomine | Anticholinergic & Direct Smooth Muscle Relaxant | Superior to placebo in improving overall IBS symptoms, abdominal pain, and tenderness.[3] | Dry mouth, dizziness, blurred vision, nausea, constipation.[3] |
| Hyoscyamine | Anticholinergic | Effective for short-term relief of abdominal pain and cramping in IBS.[3] | Dry mouth, blurred vision, constipation, urinary retention, confusion.[3] |
| Peppermint Oil | Direct Smooth Muscle Relaxant (Calcium Channel Blockade) | Some meta-analyses show superiority to placebo for global improvement of IBS symptoms and abdominal pain, though other high-quality trials show no significant difference.[3] | Heartburn, dry mouth, belching.[3] |
Experimental Protocols for Enhanced Reproducibility
To facilitate the generation of reproducible data, a standardized protocol for a typical in vitro smooth muscle contraction assay is provided below. This protocol is a composite based on standard practices for studying the effects of antimuscarinic agents on isolated intestinal tissue.[1]
Objective: To determine the inhibitory effect of this compound on acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.
Materials:
-
Isolated tissue (e.g., rabbit ileum)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Acetylcholine chloride
-
This compound hydrochloride
-
Organ bath with temperature control and aeration (95% O2, 5% CO2)
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to institutionally approved ethical guidelines.
-
Dissect a segment of the desired tissue (e.g., ileum) and place it in cold, aerated Krebs-Henseleit solution.
-
Clean the tissue of any mesenteric attachments and cut it into segments of appropriate length (e.g., 2-3 cm).
-
-
Tissue Mounting:
-
Mount the tissue segment in the organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2, 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to the isotonic transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Acetylcholine-Induced Contraction:
-
Record a baseline of spontaneous contractions.
-
Add a submaximal concentration of acetylcholine to the organ bath to induce a stable contraction.
-
-
Inhibition by this compound:
-
Dose-Response Curve Construction:
-
To construct a dose-response curve, repeat the pre-incubation and acetylcholine challenge with a range of this compound concentrations.[1]
-
Data Analysis:
-
Measure the amplitude of the contraction in response to acetylcholine in the absence and presence of different concentrations of this compound.[1]
-
Calculate the percentage inhibition of the acetylcholine-induced contraction for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound's Action
This compound exerts its effects by blocking muscarinic acetylcholine receptors, primarily the M3 subtype on smooth muscle cells.[1] The binding of acetylcholine to these Gq protein-coupled receptors normally initiates a signaling cascade leading to muscle contraction. This compound competitively antagonizes this binding, thereby inhibiting the downstream signaling events.[1]
Standardized Experimental Workflow for Reproducibility
The following diagram outlines a standardized workflow to improve the reproducibility of in vitro studies on this compound.
References
A Head-to-Head Comparison of Piperidolate and Hyoscyamine for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Piperidolate and Hyoscyamine (B1674123), two anticholinergic agents utilized as antispasmodics. The information is tailored for researchers, scientists, and drug development professionals, focusing on the pharmacological profiles, available efficacy data, and the experimental methodologies used to evaluate these compounds.
Executive Summary
This compound and Hyoscyamine are both muscarinic acetylcholine (B1216132) receptor antagonists.[1][2][3] Their primary therapeutic application is in the treatment of smooth muscle spasms, particularly in the gastrointestinal tract.[4][5] Hyoscyamine is a well-characterized, non-selective muscarinic antagonist that is widely used.[3][6] In contrast, while this compound is also known to be an antimuscarinic agent, there is a notable lack of publicly available quantitative data regarding its specific binding affinities for the different muscarinic receptor subtypes.[2] This guide synthesizes the available information on both compounds to facilitate a comparative understanding.
Mechanism of Action: Muscarinic Receptor Antagonism
Both this compound and Hyoscyamine exert their effects by competitively blocking the action of acetylcholine at muscarinic receptors.[1][6] Acetylcholine is a key neurotransmitter of the parasympathetic nervous system, which regulates involuntary bodily functions such as smooth muscle contraction and glandular secretions.[1] By inhibiting acetylcholine's binding to these receptors, this compound and Hyoscyamine reduce parasympathetic stimulation, leading to a decrease in smooth muscle tone and motility in the gastrointestinal tract.[1][4]
There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), and the specific effects and side-effect profiles of antagonists can be influenced by their selectivity for these subtypes. Hyoscyamine is known to be a non-selective antagonist, meaning it blocks all muscarinic receptor subtypes.[3][6] The specific selectivity profile of this compound has not been extensively documented in publicly available literature.[2]
Figure 1: General Signaling Pathway of Muscarinic Receptor Antagonism.
Quantitative Data Comparison
A significant challenge in a direct head-to-head comparison is the limited availability of quantitative data for this compound's receptor binding affinities. The following tables summarize the available information.
Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hyoscyamine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective |
Note: While Hyoscyamine is known to be non-selective, specific Ki values can vary depending on the experimental conditions and are not consistently reported across literature.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Hyoscyamine |
| Bioavailability | Data Not Available | Completely absorbed orally and sublingually |
| Protein Binding | Data Not Available | 50% |
| Metabolism | Primarily hepatic | Partially hydrolyzed to tropic acid and tropine |
| Half-life | Data Not Available | 2-3.5 hours |
| Excretion | Primarily renal | Majority excreted unchanged in urine within 12 hours |
Clinical Efficacy and Safety
This compound: It is used as an antispasmodic to alleviate cramps and spasms of the stomach, intestines, and bladder.[7]
Hyoscyamine: It is indicated for a variety of gastrointestinal issues, including cramps, irritable bowel syndrome (IBS), diverticulitis, and peptic ulcers.[4] It is also used to control excessive secretions and as a premedication for certain procedures.[4] One study found that for pain relief during a barium enema, hyoscyamine was not significantly different from placebo.
Table 3: Adverse Effects
Both drugs share a similar side-effect profile, which is characteristic of anticholinergic agents.
| Adverse Effect | This compound | Hyoscyamine |
| Common | Dry mouth, blurred vision, dizziness, constipation, urinary retention | Dry mouth, blurred vision, dizziness, drowsiness, constipation, flushing, headache, increased sensitivity to light, problems with urination |
| Serious | Data Not Available | Confusion (especially in the elderly), eye pain, rapid or irregular heartbeat, skin rash or hives |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticholinergic properties of compounds like this compound and Hyoscyamine.
Radioligand Binding Assay for Muscarinic Receptors
This in vitro assay is the gold standard for determining the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (this compound or Hyoscyamine).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Dilute the cell membranes in assay buffer to a suitable concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + cell membranes.
-
Non-specific Binding (NSB): Radioligand + cell membranes + non-specific binding control.
-
Competition: Radioligand + cell membranes + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Isolated Organ Bath Assay for Antispasmodic Activity
This ex vivo assay measures the functional effect of a compound on smooth muscle contraction.
Objective: To determine the potency of a test compound in inhibiting agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum).
-
Organ bath with a transducer to measure isometric contractions.
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), aerated with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
Contractile agonist (e.g., acetylcholine or carbachol).
-
Test compound (this compound or Hyoscyamine).
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the ileum. Mount the tissue in the organ bath containing the physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) under a small amount of tension, with regular washes.
-
Agonist-Induced Contraction: Add a submaximal concentration of the contractile agonist to the bath and record the resulting contraction. Wash the tissue to allow it to return to baseline.
-
Antagonist Incubation: Add the test compound to the bath and incubate for a specific period (e.g., 20-30 minutes).
-
Re-challenge with Agonist: In the presence of the test compound, add the same concentration of the contractile agonist and record the contraction.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced contraction by the test compound. By using a range of antagonist concentrations, a concentration-response curve can be generated to determine the IC50 or pA2 value.
Figure 3: Experimental Workflow for an Isolated Organ Bath Assay.
Conclusion
Both this compound and Hyoscyamine are effective antispasmodic agents that function as muscarinic receptor antagonists. Hyoscyamine is a well-studied, non-selective antagonist with a clear clinical profile. This compound is also used for similar indications, but a detailed characterization of its binding profile and comparative clinical efficacy is lacking in the public scientific literature. The experimental protocols detailed in this guide provide a framework for researchers to undertake a quantitative analysis of this compound's pharmacological properties and to conduct direct comparative studies with other antispasmodic agents like Hyoscyamine. Such studies would be invaluable in further delineating the therapeutic potential and selectivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound hydrochloride | AChR | TargetMol [targetmol.com]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hyoscyamine Sulfate Injection: Package Insert / Prescribing Info [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. e-lactancia.org [e-lactancia.org]
Validating Animal Models for Anticholinergic Drug Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models used to study anticholinergic drugs. It offers an objective analysis of their performance, supported by experimental data, to aid in the selection of appropriate models for preclinical research. The guide details experimental protocols for key assays and presents quantitative data in structured tables for straightforward comparison.
Understanding Animal Model Validity
The selection of an appropriate animal model is critical for the successful translation of preclinical findings to clinical applications. The validity of an animal model is typically assessed based on three key criteria:
-
Construct Validity: This refers to the similarity between the underlying theoretical constructs of the model and the human condition it aims to replicate. For anticholinergic drug studies, a model with good construct validity would involve the disruption of the cholinergic system, mirroring the mechanism of action of these drugs.
-
Face Validity: This assesses the phenomenological similarity between the behaviors or symptoms observed in the animal model and those seen in humans. For instance, an animal model demonstrating memory impairment after administration of an anticholinergic drug would have face validity for the cognitive side effects of these drugs in humans.
-
Predictive Validity: This is the ability of the model to predict the efficacy of therapeutic interventions in humans. If a novel compound reverses the anticholinergic-induced deficits in an animal model and subsequently shows similar effects in clinical trials, the model is said to have high predictive validity.
Cholinergic Signaling Pathway and Anticholinergic Blockade
Anticholinergic drugs exert their effects by blocking the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors. The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention for anticholinergic drugs.
Comparative Efficacy of Anticholinergic Drugs in Animal Models
The following tables summarize the quantitative effects of various anticholinergic drugs across different animal models and experimental assays.
Table 1: Effects on Cognitive Function (Memory)
| Animal Model | Assay | Anticholinergic Drug | Dose (mg/kg) | Route | Observed Effect on Memory | Citation(s) |
| Rat | Delayed Nonmatching to Position (DNMTP) | Scopolamine (B1681570) | 0.1, 0.3 | IP | Impairment (delay-dependent) | [1][2] |
| Rat | Delayed Nonmatching to Position (DNMTP) | Biperiden (B1667296) | 3 | IP | Impairment (delay-dependent) | [1][2] |
| Mouse | Passive Avoidance | Scopolamine | 1, 5, 10 | IP | Reduced step-through latency | [3] |
| Mouse | Passive Avoidance | Biperiden | 10 | IP | Reduced step-through latency | [3] |
| Rat | Morris Water Maze | Scopolamine | 0.1, 0.2 | IP | Impaired acquisition | [4] |
| Frog | Morris Water Maze Analog | Atropine Sulfate | 50, 150 | - | Slower learning to escape | [5] |
Table 2: Effects on Motor Activity
| Animal Model | Assay | Anticholinergic Drug | Dose (mg/kg) | Route | Observed Effect on Motor Activity | Citation(s) |
| Rat | Locomotor Activity | Scopolamine | - | - | Increased ambulations and fine motor activity | [6] |
| Rat | Locomotor Activity | Atropine | - | - | Increased ambulations and fine motor activity | [6] |
| Rat | Locomotor Activity | Trihexyphenidyl | - | - | Increased ambulations and fine motor activity | [6] |
| Rat | Locomotor Activity | Biperiden | - | - | Increased ambulations and fine motor activity | [6] |
| Rat | Fixed Ratio (FR5) Task | Scopolamine | 0.3, 1 | IP | Slowed sensorimotor responding | [1][2] |
| Rat | Fixed Ratio (FR5) Task | Biperiden | 10 | IP | Slowed sensorimotor responding | [1][2] |
| Cat | General Motor Activity | Atropine | - | ICV | Psychomotor stimulation, restlessness, ataxia | [7] |
| Cat | General Motor Activity | Scopolamine | - | ICV | Psychomotor stimulation, restlessness, ataxia | [7] |
Table 3: Peripheral Anticholinergic Effects
| Animal Model | Parameter | Anticholinergic Drug | Dose | Route | Observed Effect | Citation(s) |
| Rabbit | Pupil Diameter | Atropine | - | Topical | Mydriasis (pupil dilation) | [7] |
| Rabbit | Pupil Diameter | Mepenzolate | - | Topical | Mydriasis (pupil dilation) | [7] |
| Dog | Salivation | Atropine | - | IM | Decreased salivation | [8] |
| Dog | Salivation | Glycopyrrolate | - | IM | Decreased salivation | [8] |
| Dog | Heart Rate | Atropine | - | IM | Increased heart rate | [8] |
| Dog | Heart Rate | Glycopyrrolate | - | IM | Increased heart rate | [8] |
| Cat | Salivation | Atropine, Scopolamine, etc. | - | ICV | Salivation changes | [7] |
| Rat | Gastric Secretion | Atropine | - | - | Inhibition of acid and pepsin secretion | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Passive Avoidance Test
This test assesses long-term memory based on negative reinforcement.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: A mouse or rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal enters the dark chamber, the door closes, and a mild, brief foot shock is delivered.
-
Retention Trial: 24 hours later, the animal is returned to the light compartment, and the time it takes to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive event.
-
-
Drug Administration: Anticholinergic drugs are typically administered intraperitoneally (IP) 30-60 minutes before the acquisition trial.
Morris Water Maze
This test is a widely used method to assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Drug Administration: Anticholinergic drugs are typically administered before each day's set of trials during the acquisition phase.
Forced Swim Test (Porsolt Test)
This test is commonly used to screen for antidepressant activity but can also be influenced by drugs affecting motor activity, including some anticholinergics.
-
Apparatus: A transparent cylindrical container filled with water, deep enough so that the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (optional, for rats): The animal is placed in the water for 15 minutes.
-
Test: 24 hours after the pre-test (or as a single session for mice), the animal is placed in the water again for 5-6 minutes. The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is often interpreted as an antidepressant-like effect.
-
-
Drug Administration: The test compound is administered prior to the test session.
Conclusion
The validation of animal models for the study of anticholinergic drugs requires a multifaceted approach, considering construct, face, and predictive validity. The choice of a specific model and assay should be guided by the research question. For instance, the scopolamine-induced amnesia model in rodents offers good face and construct validity for studying the cognitive effects of anticholinergics. However, as the comparative data suggests, different anticholinergic drugs can have varying potencies and effects on a range of behavioral and physiological parameters. Therefore, careful consideration of the specific drug, dose, and outcome measures is crucial for obtaining meaningful and translatable results. This guide provides a foundational framework and comparative data to assist researchers in making informed decisions for their preclinical studies.
References
- 1. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative behavioral effects of several anticholinergic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative behavioral effects of several anticholinergic agents in rats | Semantic Scholar [semanticscholar.org]
- 6. Anticholinergics | Veterian Key [veteriankey.com]
- 7. Comparative behavioral effects of anticholinergic agents in cats: psychomotor stimulation and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mspca.org [mspca.org]
- 9. A comparison of anticholinergic drugs on gastric secretion, gastric emptying, and pupil diameter in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis for Comparing the Effects of Piperidolate and Placebo: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of Piperidolate hydrochloride and placebo for the management of gastrointestinal smooth muscle spasms, a primary symptom of conditions like Irritable Bowel Syndrome (IBS). This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis based on available data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: A Comparative Overview
Direct, head-to-head clinical trial data publicly available for a statistical comparison of this compound versus a placebo is limited. However, clinical data from studies conducted in Japan provides insights into the efficacy and safety profile of this compound hydrochloride. The following tables summarize the available quantitative data for this compound and contextualize it with typical placebo response rates observed in clinical trials for Irritable Bowel Syndrome (IBS).
Table 1: Clinical Efficacy of this compound Hydrochloride in Gastrointestinal Disorders
| Condition | Number of Patients | Efficacy Rate (%) |
| Peptic Ulcer | 117 | 75.0 |
| Gastritis | 88 | 58.6 |
Data sourced from a Japanese clinical study. It is important to note that this study did not include a direct placebo comparison group.
Table 2: Adverse Events Associated with this compound Hydrochloride
| Adverse Event | Frequency (%) |
| Dry Mouth | Not specified |
| Blurred Vision | Not specified |
| Dizziness | Not specified |
| Constipation | 1.5 |
| Diarrhea | 1.5 |
| Vomiting | 1.5 |
| Urinary Retention | Not specified |
Frequency data is from a clinical study where side effects were observed in patients administered this compound hydrochloride. The study included 66 patients.[1]
Table 3: Typical Placebo Response Rates in Irritable Bowel Syndrome (IBS) Clinical Trials
| Endpoint | Pooled Placebo Response Rate (%) |
| Global Improvement | 20 - 40 |
| Abdominal Pain Reduction | 30 - 40 |
| Bloating Improvement | 10 - 30 |
This data represents a general range of placebo effects observed in IBS clinical trials and is not from a direct comparison with this compound.
Experimental Protocols
To evaluate the efficacy and safety of this compound hydrochloride in comparison to a placebo for the treatment of gastrointestinal spasms, a randomized, double-blind, placebo-controlled clinical trial is the gold standard.
Human Clinical Trial Protocol: Irritable Bowel Syndrome (IBS)
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population: Adult patients (18-65 years) diagnosed with IBS according to the Rome IV criteria.
3. Intervention:
- Treatment Group: this compound hydrochloride (e.g., 50 mg three times daily).
- Control Group: Identical-looking placebo tablets administered on the same schedule.
4. Study Duration: A 12-week treatment period followed by a 4-week follow-up period.
5. Primary Efficacy Endpoints:
- Weekly responders for abdominal pain: Percentage of patients with at least a 30% reduction in the weekly average of worst daily abdominal pain intensity compared to baseline.
- Weekly responders for stool consistency: Percentage of patients with a weekly average Bristol Stool Form Scale (BSFS) score in the normal range.
6. Secondary Efficacy Endpoints:
- Global assessment of symptom relief.
- Change in bloating and cramping scores.
- Quality of life assessment using a validated questionnaire (e.g., IBS-QOL).
7. Safety and Tolerability:
- Incidence and severity of adverse events (AEs).
- Vital signs, physical examinations, and clinical laboratory tests.
8. Statistical Analysis:
- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
- The proportion of weekly responders for the primary endpoints will be compared between the this compound and placebo groups using a chi-squared test or logistic regression.
- Continuous secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate.
- Safety data will be summarized descriptively.
Preclinical In Vivo Model: Castor Oil-Induced Diarrhea in Mice
This model is used to assess the antidiarrheal and antispasmodic activity of a compound.
1. Animals: Male Swiss albino mice (20-25 g).
2. Acclimatization: Animals are housed in standard laboratory conditions for at least one week before the experiment.
3. Experimental Groups:
- Control group (vehicle, e.g., saline).
- This compound hydrochloride group (various doses).
- Placebo group (vehicle).
4. Procedure:
- Animals are fasted for 18 hours with free access to water.
- The respective treatment (vehicle, this compound, or placebo) is administered orally.
- One hour after treatment, diarrhea is induced by oral administration of castor oil (0.5 mL).
- Animals are placed in individual cages with absorbent paper lining the floor.
- The onset of diarrhea, total number of fecal outputs (both formed and unformed), and the weight of the feces are recorded over a 4-hour observation period.
5. Statistical Analysis: The percentage inhibition of defecation is calculated for the treatment groups compared to the control group. The statistical significance of the difference between groups is analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).
Mandatory Visualization
Signaling Pathway of this compound Hydrochloride
This compound hydrochloride is an anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] In the gastrointestinal tract, acetylcholine (ACh) is a key neurotransmitter that binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. By blocking these receptors, this compound prevents ACh from binding, thereby inhibiting muscle spasms and reducing gastrointestinal motility.[2]
Caption: Mechanism of action of this compound hydrochloride.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates the typical workflow of a randomized controlled trial comparing this compound to a placebo for the treatment of IBS.
Caption: Workflow for a randomized controlled trial.
References
Navigating the Data Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Piperidolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available in vitro and in vivo data for Piperidolate, a synthetic antimuscarinic agent. While a direct quantitative correlation between in vitro potency and in vivo efficacy is challenging to establish due to the limited publicly available data, this document aims to objectively compare existing information, provide detailed experimental protocols for generating further data, and outline the established mechanistic pathways. The primary goal is to equip researchers with the necessary information to design and interpret studies aimed at establishing a robust in vitro-in vivo correlation (IVIVC) for this compound.
Executive Summary
This compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to smooth muscle relaxation, particularly in the gastrointestinal tract.[1][2] Despite its established use as a spasmolytic, there is a notable scarcity of publicly accessible quantitative data, such as binding affinities (Ki), functional potencies (IC50/pA2), and detailed pharmacokinetics, which are essential for a formal IVIVC.[1][2][3] This guide synthesizes the available qualitative data and provides a framework of experimental protocols to empower researchers to bridge this data gap.
Data Presentation: Uncovering the Gaps
A thorough review of scientific literature reveals a lack of comprehensive, directly comparable quantitative in vitro and in vivo data for this compound. The available information is largely qualitative or derived from limited, non-peer-reviewed sources.
In Vitro Data
| Parameter | Receptor Subtype | Value | Source |
| Binding Affinity (Ki) | M1, M2, M3, M4, M5 | Data Not Available | [3] |
| Functional Potency (IC50/pA2) | M1, M2, M3, M4, M5 | Data Not Available | [3] |
In Vivo Data
Similarly, specific pharmacokinetic data for this compound in common rodent models are not extensively documented in peer-reviewed literature.[2] While some studies have utilized this compound in animal models, detailed parameters such as Cmax, AUC, and bioavailability are not consistently reported.
| Species | Dosage | Route of Administration | Observed Effect | Pharmacokinetic Parameters | Source |
| Rat | 100-200 mg/kg (as part of an herbal extract) | Oral | Anti-ulcer activity | Not Specified | [4] |
| Dog | Not Specified | Oral | Inhibition of acetylcholine-induced intestinal cramps | Not Specified | [4] |
| Rabbit | 2.5 x 10⁻⁶ M (final conc. in vitro) | In Vitro | Depression of ileum tension and motor activity | Not Applicable | [4] |
| Guinea Pig | 10⁻⁸ - 10⁻⁶ M (in vitro) | In Vitro | Inhibition of uterine contraction | Not Applicable | [4] |
Note: The in vivo dosage for rats is from an extract, and the data for dogs, rabbits, and guinea pigs are from in vitro studies, highlighting the difficulty in direct correlation.[4]
Mechanism of Action: Signaling Pathway
This compound exerts its antispasmodic effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors on smooth muscle cells.[5] This antagonism is particularly relevant at the M3 receptor subtype, which is coupled to the Gq/11 protein.[1] The binding of this compound to the M3 receptor prevents the initiation of a signaling cascade that leads to muscle contraction.
Caption: Signaling pathway of this compound's antagonism at the M3 muscarinic receptor.
Experimental Protocols
To establish a meaningful in vitro-in vivo correlation for this compound, the following experimental protocols are recommended.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Caption: Workflow for a radioligand binding assay to determine this compound's Ki.
Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Competition Binding: Incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-NMS) and a range of concentrations of this compound.
-
Separation: Separate the bound from free radioligand using rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
In Vivo Pharmacokinetic Study in Rats
This study will determine key pharmacokinetic parameters of this compound.
Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.
Methodology:
-
Animal Model: Use male Wistar rats (200-250g), fasted overnight with free access to water.[5]
-
Dosing: Administer this compound via oral gavage and intravenous injection in separate groups to determine both absorption and clearance characteristics.
-
Blood Sampling: Collect serial blood samples from the tail vein at appropriate time points post-dosing.
-
Plasma Analysis: Separate plasma and analyze for this compound concentrations using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), and oral bioavailability.
Comparison with Alternatives
Without specific quantitative data for this compound, a direct performance comparison with other antimuscarinic agents is speculative. However, a qualitative comparison based on mechanism and known class effects can be made.
| Agent | Selectivity | Primary Use | Potential for IVIVC |
| This compound | General Muscarinic Antagonist | Gastrointestinal Spasms | Poor (Data lacking) |
| Atropine | Non-selective Muscarinic Antagonist | Bradycardia, Antidote | Good (Well-characterized) |
| Pirenzepine | M1-selective Antagonist | Peptic Ulcers | Good (Well-characterized) |
| Darifenacin | M3-selective Antagonist | Overactive Bladder | Good (Well-characterized) |
Conclusion and Future Directions
The establishment of a robust in vitro-in vivo correlation for this compound is currently hindered by a significant lack of publicly available quantitative pharmacological and pharmacokinetic data. While its mechanism of action as a muscarinic antagonist is understood, its specific receptor subtype affinities and in vivo disposition remain poorly characterized. The experimental protocols outlined in this guide provide a clear path forward for researchers to generate the necessary data. By determining the in vitro potency (Ki and IC50 values) and comprehensive in vivo pharmacokinetic profiles, a predictive mathematical model for IVIVC can be developed. Such a model would be invaluable for optimizing dosage forms, setting dissolution acceptance criteria, and serving as a surrogate for future bioequivalence studies, ultimately accelerating the development and refinement of this compound-based therapies.
References
A Comparative Analysis of Anticholinergic Agents: A Guide to Side Effect Profiles for Researchers and Drug Development Professionals
An in-depth examination of the adverse effects associated with various classes of anticholinergic drugs, supported by quantitative data and detailed experimental methodologies.
Anticholinergic agents, a broad class of drugs that block the action of the neurotransmitter acetylcholine, are utilized in the treatment of a wide array of conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain psychiatric disorders. Their therapeutic benefits, however, are often accompanied by a range of side effects, from dry mouth and constipation to more severe cognitive and cardiovascular events. This guide provides a comparative analysis of the side effect profiles of representative anticholinergic agents, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.
Anticholinergic drugs are broadly categorized into antimuscarinic and antinicotinic agents, with the majority of clinically significant side effects arising from the blockade of muscarinic receptors.[1] These receptors are subdivided into five subtypes (M1-M5), each with distinct tissue distribution and physiological roles. The non-selective blockade of these receptors by many anticholinergic drugs leads to a wide spectrum of adverse effects.[2]
Comparative Side Effect Profiles of Anticholinergic Agents for Overactive Bladder
Overactive bladder is a common indication for anticholinergic therapy. The following table summarizes the incidence of common side effects from clinical trials and user-reported data for four frequently prescribed agents: oxybutynin, tolterodine, solifenacin (B1663824), and darifenacin.
| Side Effect | Oxybutynin | Tolterodine | Solifenacin | Darifenacin |
| Dry Mouth | 32.3% | 23.1% | 27.9% | High Incidence |
| Constipation | 4.8% | 9.0% | 18.4% | Moderate Incidence |
| Blurred Vision | Low Incidence | Low Incidence | 10.7% | Low Incidence |
| Dizziness | 4.8% | 3.8% | 5.7% | Low Incidence |
| Drowsiness/Tiredness | 4.1% | 5.1% | 6.1% | Low Incidence |
| Urinary Retention | Low Incidence | Low Incidence | Low Incidence | Low Incidence |
Data compiled from user reviews and network meta-analyses. It's important to note that the incidence of side effects can vary depending on the specific study, dosage, and patient population.
A network meta-analysis of treatments for overactive bladder found that while solifenacin showed better efficacy, it was also associated with a higher incidence of dry mouth and constipation compared to some other agents.[3][4] Oxybutynin, particularly at higher doses, is often associated with a greater discontinuation rate due to dry mouth.[4]
Anticholinergic Side Effects of Other Drug Classes
Beyond OAB treatments, many other medications possess significant anticholinergic properties.
-
Tricyclic Antidepressants (TCAs): Amitriptyline is known to be one of the most anticholinergic TCAs, with a higher propensity to cause side effects like dry mouth, constipation, and sedation.[5]
-
Antipsychotics: Both typical and atypical antipsychotics can exhibit anticholinergic effects. The anticholinergic burden of these medications is a significant consideration, especially in elderly patients.[5]
Experimental Protocols for Assessing Anticholinergic Side Effects
A variety of in vitro, in vivo, and clinical methodologies are employed to evaluate the anticholinergic properties and side effect profiles of pharmaceutical compounds.
In Vitro Assays
-
Receptor Binding Assays: These assays directly measure the affinity of a drug for muscarinic receptor subtypes.
-
Methodology: Competitive radioligand binding assays are a standard method. This involves using cell membranes expressing a specific muscarinic receptor subtype and a radiolabeled ligand that binds to that receptor. The test compound's ability to displace the radioligand is quantified to determine its binding affinity (Ki).[2]
-
-
In Vitro Functional Assays: These assays measure the functional consequence of receptor binding.
-
Methodology: A common method involves using a co-culture of human-derived neurons and astrocytes. The cholinergic response to a muscarinic agonist is measured by quantifying the increase in intracellular calcium. The inhibitory effect of the test compound on this response is then determined.[6]
-
Preclinical In Vivo Models
-
Animal Models of Cognitive Impairment:
-
Methodology: Scopolamine, a potent anticholinergic agent, is often used to induce temporary cognitive deficits in animal models, typically rodents. These models are then used to assess the potential of new compounds to either cause or mitigate cognitive side effects. Behavioral tests such as the Morris water maze or passive avoidance tasks are used to evaluate learning and memory.[7]
-
Clinical Trial Methodologies
-
Assessment of Dry Mouth (Xerostomia):
-
Methodology: Validated patient-reported outcome (PRO) questionnaires are crucial for assessing the subjective experience of dry mouth. The Xerostomia Inventory (XI) is a frequently used 11-item questionnaire with a 5-point Likert scale.[8] Another tool is the Subjective Score for Oral Mouth Dryness (SSOD), which includes a simple 1-10 bother scale and a 5-question survey.[9] The Clinical Oral Dryness Score (CODS) is an objective measure where clinicians score ten features of oral dryness.[8]
-
-
Assessment of Urinary Symptoms:
-
Methodology: The Urinary Symptom Profile (USP) is a validated questionnaire that assesses a comprehensive range of urinary symptoms, including those related to overactive bladder and urinary retention.[10][11] It consists of 13 items across three dimensions: stress urinary incontinence, overactive bladder, and low stream.[10]
-
-
Assessment of Constipation:
-
Methodology: Several patient-reported outcome measures (PROMs) are available to assess constipation. The Patient Assessment of Constipation-Symptoms (PAC-SYM) and the Bowel Function Index (BFI) are commonly used in clinical trials.[12] These questionnaires evaluate the frequency, consistency, and ease of bowel movements, as well as associated symptoms like straining and bloating.
-
-
Assessment of Visual Side Effects:
-
Methodology: Clinical trial protocols for assessing visual side effects include standardized measurements of best-corrected visual acuity (BCVA) using tools like the ETDRS chart.[13] Accommodation (the ability of the eye to change focus) is also assessed, as anticholinergic drugs can impair this function.[7][14]
-
-
Assessment of Cognitive Side Effects:
Visualizing Cholinergic Signaling and Experimental Workflow
To further elucidate the mechanisms and evaluation of anticholinergic agents, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the mechanism of action of anticholinergic agents.
Caption: Experimental workflow for assessing the side effect profile of anticholinergic agents.
References
- 1. Anticholinergic - Wikipedia [en.wikipedia.org]
- 2. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updating the evidence on drugs to treat overactive bladder: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RACGP - Comparison of efficacy and tolerability of pharmacological treatment for the overactive bladder in women: A network meta-analysis [racgp.org.au]
- 6. Adverse Event Assessment of Antimuscarinics for Treating Overactive Bladder: A Network Meta-Analytic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overlooked effect of systemic anticholinergics: alteration on accommodation amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical oral dryness score: evaluation of a new screening method for oral dryness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. Comprehensive evaluation of bladder and urethral dysfunction symptoms: development and psychometric validation of the Urinary Symptom Profile (USP) questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Website [eprovide.mapi-trust.org]
- 12. researchgate.net [researchgate.net]
- 13. publicfiles.jaeb.org [publicfiles.jaeb.org]
- 14. The effect of anticholinergic drugs on the inner eye muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Justification for Using Piperidolate Over Other Muscarinic Antagonists in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Piperidolate hydrochloride and other commonly used muscarinic antagonists. While this compound is known as an effective antimuscarinic agent, particularly for its antispasmodic effects in the gastrointestinal tract, a detailed characterization of its binding profile across all five muscarinic receptor subtypes is not currently available in public scientific literature.[1][2] This document outlines the established experimental protocols for such a quantitative analysis, presents a comparison with well-characterized antagonists, and discusses the potential justifications for the use of this compound in specific research contexts.
This compound hydrochloride functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[1][3][4] This inhibition of the parasympathetic nervous system leads to reduced smooth muscle contractions and glandular secretions.[1][3]
Comparative Analysis of Muscarinic Receptor Antagonists
A crucial aspect of selecting a muscarinic antagonist for research is its selectivity profile—its relative affinity for the five muscarinic receptor subtypes (M1-M5). High selectivity can be advantageous for targeting specific physiological functions and minimizing off-target effects. The following table summarizes the binding affinities (Ki in nM) of several well-characterized muscarinic antagonists. Lower Ki values indicate a higher binding affinity.
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Primary Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Non-selective (presumed) |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
| Glycopyrrolate | ~0.5-3.6 | ~0.5-3.6 | ~0.5-3.6 | Data Not Available | Data Not Available | Non-selective (M1-M3)[3][5][6] |
| Ipratropium | Binds to M1, M2, M3 | Binds to M1, M2, M3 | Binds to M1, M2, M3 | Data Not Available | Data Not Available | Non-selective |
| Tiotropium | High Affinity | Lower Affinity | High Affinity | Data Not Available | Data Not Available | M1/M3 selective (kinetic)[7] |
| Oxybutynin | High Affinity | Lower Affinity | High Affinity | Data Not Available | Data Not Available | M1/M3 selective[8][9] |
| Tolterodine | Non-selective | Non-selective | Non-selective | Data Not Available | Data Not Available | Non-selective[10][11] |
| Darifenacin | ~6.3 | ~398.1 | ~0.79 | ~501.2 | Data Not Available | M3 selective[1][6][12][13] |
| Solifenacin | Lower Affinity | Lower Affinity | High Affinity | Data Not Available | Data Not Available | M3 selective[14][15][16] |
Note: Ki values are compiled from various sources and can differ based on experimental conditions.
Experimental Protocols for Characterizing Muscarinic Antagonists
To determine the muscarinic receptor subtype selectivity of a compound like this compound, standardized in vitro pharmacological assays are essential.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.[6][10]
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured, harvested, and the cell membranes are isolated.[2][17]
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist (e.g., this compound).[17][18]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[17]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[2]
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the cellular response following receptor activation by an agonist. The choice of assay depends on the G-protein coupling of the receptor subtype.
M1, M3, and M5 Receptors (Gq/11-coupled): Calcium Mobilization Assay [2]
These receptors signal through the activation of phospholipase C, leading to an increase in intracellular calcium.[11][19][20]
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the M1, M3, or M5 receptor are plated and loaded with a calcium-sensitive fluorescent dye.[21][22]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.[6]
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptor and induce calcium release.[22][23]
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[21][23]
-
Data Analysis: The potency of the antagonist (IC50 or pA2 value) is determined by its ability to inhibit the agonist-induced calcium mobilization.[2][6]
M2 and M4 Receptors (Gi/o-coupled): cAMP Assay [2]
These receptors inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[24]
Methodology:
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured.
-
cAMP Stimulation: Forskolin is used to stimulate adenylyl cyclase and increase intracellular cAMP levels.[25]
-
Agonist and Antagonist Incubation: The cells are co-incubated with a muscarinic agonist and varying concentrations of the antagonist.[25]
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).[7][26][27]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its potency.[25]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways for muscarinic receptors and a typical experimental workflow for characterizing a novel antagonist.
Justification for Research on this compound
Given the lack of a detailed public binding profile, the primary justification for using this compound in research is to characterize its receptor subtype selectivity and compare it to existing muscarinic antagonists. Such research would be valuable in determining if this compound possesses a unique selectivity profile that could be advantageous for specific applications.
Based on its established use as a gastrointestinal antispasmodic, it can be hypothesized that this compound has significant activity at M3 receptors, which are predominant in mediating smooth muscle contraction in the gut.[14][28] However, its effects on other receptor subtypes, which could contribute to side effects or offer novel therapeutic possibilities, remain to be elucidated.
For researchers investigating gastrointestinal motility, this compound could serve as a useful tool, particularly in comparative studies with more well-defined antagonists. However, without a clear understanding of its selectivity, interpreting results can be challenging. Therefore, the initial step for any research program considering the use of this compound should be a thorough in vitro characterization as outlined in the experimental protocols above. This would not only provide a solid foundation for the proposed research but also contribute valuable data to the broader scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reactome | Activation of Gq by Muscarinic Acetylcholine Receptor M3 [reactome.org]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. innoprot.com [innoprot.com]
- 21. benchchem.com [benchchem.com]
- 22. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. resources.revvity.com [resources.revvity.com]
- 28. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Navigating the Safe Disposal of Piperidolate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the meticulous handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Piperidolate, a compound requiring careful management, is no exception. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety protocols and regulatory standards to foster a culture of safety and responsibility in the laboratory.
Core Principles of this compound Disposal
The disposal of this compound must always be carried out in compliance with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] It is crucial to prevent the release of this chemical into the environment, including sewer systems and waterways.[1][4]
Step-by-Step Disposal Protocol
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to ensure its complete and safe destruction.[1]
1. Collection and Storage of Waste:
-
Collect waste this compound in a designated, properly labeled, and securely closed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials and potential sources of ignition.[1]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE during handling and disposal. This includes:
3. Handling Precautions:
-
Conduct all handling and disposal activities in a well-ventilated area.[1][3]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[1]
-
Avoid inhaling any dust, fumes, gas, mist, vapors, or spray.[1][3]
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, gowns, and labware, should be treated as hazardous waste.
-
Place these items in a clearly labeled, leak-proof plastic bag, which should then be stored in a covered waste container designated for "HAZARDOUS DRUG WASTE ONLY".[5]
-
Contaminated containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Regulatory and Safety Data Summary
| Aspect | Guideline |
| Primary Disposal Method | Licensed Chemical Destruction or Controlled Incineration |
| Governing Regulations (U.S.) | EPA (RCRA), State, and Local Regulations |
| Personal Protective Equipment | Gloves, Protective Clothing, Eye/Face Protection |
| Waste Storage | Labeled, closed container in a cool, dry, well-ventilated area |
| Environmental Protection | Do not discharge into sewers or waterways |
Experimental Protocols
Currently, there are no widely established and cited experimental protocols for the chemical neutralization or degradation of this compound as a primary means of disposal in a laboratory setting.[1] The standard and recommended procedure is professional disposal via incineration.[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling Piperidolate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Piperidolate, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impervious gloves should be worn. Always inspect gloves prior to use and wash and dry hands after handling.[1][2] |
| Eye and Face Protection | Safety goggles and face shield | Use tightly fitting safety goggles with side-shields. A face shield provides an additional layer of protection.[1][2] |
| Skin and Body Protection | Protective clothing | Wear impervious, fire/flame resistant clothing. A lab coat or gown should be worn.[1][2] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] Ensure adequate ventilation, such as working in a well-ventilated area or using an appropriate exhaust ventilation system.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for maintaining a safe laboratory environment.
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored away from foodstuff containers and incompatible materials.[1]
-
Ventilation : Always handle this compound in a well-ventilated area or in a chemical fume hood.[1][2]
-
Avoid Contact : Take measures to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[3] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into the environment, such as sewers or waterways.[3]
-
Waste Collection : Collect waste this compound in a suitable, properly labeled, and closed container.[3]
-
Contaminated Packaging : Contaminated containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[1]
The following workflow diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: A workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure to this compound, immediate and appropriate first aid measures are essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
The following diagram illustrates the logical steps to take in case of different types of exposure to this compound.
Caption: Emergency procedures for different this compound exposure routes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
